Technical Documentation Center

2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine

Core Science & Biosynthesis

Foundational

2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged, nitrogen-containing fused bicyclic pharmacophore heavily utilized in modern medicinal chemistry and materials science [1]. Specifically, 2-(2-Methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged, nitrogen-containing fused bicyclic pharmacophore heavily utilized in modern medicinal chemistry and materials science [1]. Specifically, 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine represents a critical structural motif where the core heterocycle is substituted at the C2 position with an ortho-methoxyphenyl group. This specific substitution pattern is not merely a structural variation; it fundamentally alters the molecule's steric profile, electron density, and photophysical behavior.

For drug development professionals and synthetic chemists, understanding the causality behind this molecule's behavior—from its synthesis via Chichibabin-type cyclocondensation to its binding affinity in biological targets (such as GABA-A receptors and leishmanial kinases)—is essential for rational drug design and the development of novel fluorescent probes [2].

Physicochemical & Structural Profiling

The integration of the 2-methoxyphenyl group into the imidazo[1,2-a]pyridine core introduces significant structural causality. The ortho-methoxy group creates steric hindrance against the C3 proton of the imidazo-pyridine core. This steric clash forces the phenyl ring out of coplanarity with the bicyclic system.

Electronic and Conformational Effects:

  • Electron Donation: The methoxy group acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the phenyl ring and influencing the overall dipole moment.

  • Conformational Locking: The lack of coplanarity prevents extended

    
    -conjugation across the entire molecule in its ground state, which directly impacts its absorption and emission spectra [3]. If the methoxy group is demethylated to a hydroxyl group, the molecule becomes capable of Excited-State Intramolecular Proton Transfer (ESIPT), drastically shifting its fluorescence profile [4].
    
Table 1: Quantitative Physicochemical Properties
PropertyValueExperimental/Theoretical Significance
Chemical Formula C₁₄H₁₂N₂OBase scaffold for derivatization
Molecular Weight 224.26 g/mol Optimal for Lipinski's Rule of 5 (drug-likeness)
Physical State White to off-white solidIndicates high purity post-crystallization
H-Bond Donors 0Enhances membrane permeability
H-Bond Acceptors 2 (N, O)Critical for target kinase/receptor binding
LogP (Estimated) ~2.8 - 3.1Ideal lipophilicity for blood-brain barrier (BBB) penetration
1H NMR Signature (Methoxy)

3.99 ppm (3H, s)
Key diagnostic peak for self-validation of synthesis [5]

Mechanistic Synthesis & Self-Validating Protocols

The most robust method for synthesizing 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a modified Chichibabin-type bimolecular condensation between 2-aminopyridine and an


-haloketone (specifically, 2-bromo-2'-methoxyacetophenone) [5].
Causality of Experimental Choices
  • Initial Solvent (Acetone at Room Temperature): The reaction is initiated in a polar aprotic solvent to facilitate the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine onto the

    
    -carbon of the haloketone. This forms a stable pyridinium intermediate. Room temperature prevents premature, uncontrolled side reactions.
    
  • Cyclodehydration (Methanol + HBr at Reflux): The intermediate requires a strong driving force to close the imidazo ring. The addition of hydrobromic acid acts as a catalyst for the intramolecular nucleophilic attack of the exocyclic amine onto the carbonyl carbon, followed by the elimination of water (

    
    ). Refluxing provides the necessary activation energy for aromatization.
    
Step-by-Step Experimental Protocol

This protocol acts as a self-validating system; the visual phase changes and final NMR shifts confirm successful execution.

  • Intermediate Formation: Dissolve 1.5 g of 2-aminopyridine and 3.65 g of 2-bromo-2'-methoxyacetophenone in 50 mL of acetone. Stir the mixture continuously at room temperature (20-25°C) for 12 hours. A solid precipitate (the pyridinium salt) will form.

  • Isolation: Filter the resulting solid under reduced pressure to remove unreacted starting materials soluble in acetone.

  • Cyclization: Dissolve the isolated solid in 50 mL of methanol. Add 2 mL of concentrated hydrobromic acid (HBr). Heat the mixture to reflux (approx. 65°C) and stir for 30 minutes.

  • Neutralization & Precipitation: Cool the reaction mixture to room temperature. Slowly add an aqueous solution of sodium hydroxide (NaOH) until the solution is neutralized (pH ~7). A white precipitate of the target compound will form.

  • Validation: Filter the white precipitate, wash with distilled water, and dry.

    • Self-Validation Check: Conduct

      
      H-NMR (DMSO-
      
      
      
      ). The appearance of a singlet at
      
      
      3.99 ppm (3H) confirms the methoxy group, while peaks at
      
      
      8.62 (1H) and 8.49 (1H) confirm the imidazo-pyridine aromatic protons [5]. Yields typically average 75%.

Synthesis A 2-Aminopyridine C Pyridinium Intermediate (Acetone, RT, 12h) A->C Nucleophilic Attack B 2-Bromo-2'-methoxy- acetophenone B->C Alkylation D Cyclodehydration (MeOH, HBr, Reflux) C->D Intramolecular Cyclization E 2-(2-Methoxyphenyl) imidazo[1,2-a]pyridine D->E -H2O, Neutralization

Synthesis mechanism of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine via cyclodehydration.

Pharmacophore Mapping & Biological Significance

The imidazo[1,2-a]pyridine class is highly regarded in pharmacology. The spatial arrangement of the nitrogen atoms in the bicyclic core mimics the hydrogen-bonding patterns of endogenous ligands and nucleobases.

GABA-A Receptor Modulation

Derivatives of 2-phenylimidazo[1,2-a]pyridine (such as Zolpidem) are potent positive allosteric modulators of the GABA-A receptor [1]. The 2-(2-methoxyphenyl) substitution alters the binding affinity at the benzodiazepine (


) recognition site. The oxygen of the methoxy group can act as an auxiliary hydrogen-bond acceptor with histidine or serine residues in the receptor binding pocket, fine-tuning the sedative versus anxiolytic profile of the drug.
Antileishmanial and Anticancer Activity

Recent screening of imidazo-pyridine series has identified these compounds as potent antileishmanial agents against Leishmania amazonensis and Leishmania major [2]. The mechanism involves the inhibition of parasite-specific kinases. Furthermore, similar pharmacophores have demonstrated significant anticancer activity by acting as inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) [6].

Pathway Core Imidazo[1,2-a]pyridine Core (H-Bond Acceptor Motif) Complex Active Pharmacophore Assembly Core->Complex Sub 2-(2-Methoxyphenyl) Group (Steric/Electronic Tuning) Sub->Complex GABA GABA-A Receptor Modulation (Benzodiazepine Site Binding) Complex->GABA CNS Targeting Leish Kinase Inhibition (CDK / EGFR / Parasitic Kinases) Complex->Leish Systemic Targeting Effect1 Anxiolytic / Sedative Effects GABA->Effect1 Effect2 Apoptosis / Parasite Death Leish->Effect2

Pharmacological pathways modulated by the 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine scaffold.

Photophysical Properties and Materials Science

Beyond biological applications, 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine exhibits notable photophysical properties. The imidazo[1,2-a]pyridine core is inherently fluorescent [3]. The introduction of the electron-rich ortho-methoxy group shifts the emission spectra due to intramolecular charge transfer (ICT) states.

Because of its high quantum yield and stability, this specific molecule and its organometallic complexes (e.g., with Iridium or Platinum) are actively researched for the fabrication of Organic Light Emitting Diodes (OLEDs) [5]. If the methoxy group is chemically cleaved to form a 2-(2-hydroxyphenyl) derivative, the molecule gains the ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT), resulting in a massive Stokes shift and dual-emission properties highly prized in biological fluorescent imaging and rigid polymer matrix sensors [4].

References

  • Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives ARKIVOC (Arkat USA) URL:[Link]

  • Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes ACS Omega URL:[Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives National Institutes of Health (NIH) URL:[Link]

  • Tuning the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of Imidazo[1,2-a]pyridines in Rigid Matrices via Substitution Effects Journal of Organic Chemistry (Referenced via Molaid Chemical Database) URL:[Link]

  • New organometallic complex molecule for the fabrication of organic light emitting diodes (KR100430549B1)
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy ResearchGate URL:[Link]

Exploratory

Discovery and history of imidazo[1,2-a]pyridine scaffold

An In-Depth Technical Guide to the Imidazo[1,2-a]pyridine Scaffold: From Discovery to Modern Drug Development Abstract The imidazo[1,2-a]pyridine core is a paramount example of a "privileged scaffold" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Imidazo[1,2-a]pyridine Scaffold: From Discovery to Modern Drug Development

Abstract

The imidazo[1,2-a]pyridine core is a paramount example of a "privileged scaffold" in medicinal chemistry. This nitrogen-bridged heterocyclic system is not only structurally simple but also remarkably versatile, serving as the foundational framework for a multitude of therapeutically significant agents. Its unique electronic and steric properties allow for facile interaction with a wide array of biological targets, leading to its prevalence in drugs ranging from hypnotics to anticancer and anti-infective agents. This guide provides a comprehensive exploration of the imidazo[1,2-a]pyridine scaffold, tracing its journey from its initial synthesis in the early 20th century to its current status as a cornerstone of modern drug discovery. We will delve into the seminal discovery, the evolution of synthetic methodologies, and the landmark therapeutic applications that have cemented its importance. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technically-grounded understanding of this vital chemical entity.

The Genesis: The Tschitschibabin Reaction and the Dawn of a Scaffold

The story of the imidazo[1,2-a]pyridine scaffold begins in 1925 with the pioneering work of Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin). His investigation into the reactivity of aminopyridines led to the discovery of a novel condensation reaction that forged the characteristic fused 5,6-ring system.[1][2] This reaction, now known as the Tschitschibabin imidazopyridine synthesis, involves the condensation of a 2-aminopyridine with an α-haloketone.[1]

Initially, the reaction required harsh conditions, such as heating the reactants in a sealed tube at high temperatures, and often resulted in modest yields.[1] Despite these early challenges, the fundamental discovery was a watershed moment, providing the first direct access to this heterocyclic core and laying the groundwork for all subsequent explorations. The causality behind this reaction lies in a sequence of nucleophilic attack and intramolecular cyclization. The exocyclic amino group of 2-aminopyridine first acts as a nucleophile, displacing the halide from the α-haloketone to form an N-phenacyl-2-aminopyridinium intermediate. Subsequent deprotonation and intramolecular nucleophilic attack by the endocyclic pyridine nitrogen onto the ketone carbonyl, followed by dehydration, yields the stable aromatic imidazo[1,2-a]pyridine ring system.

Visualizing the Foundational Synthesis

The diagram below illustrates the classical Tschitschibabin reaction, the first gateway to the imidazo[1,2-a]pyridine scaffold.

Tschitschibabin_Reaction cluster_process Reaction Pathway R1 2-Aminopyridine Intermediate N-Alkylated Pyridinium Intermediate R1->Intermediate Nucleophilic Attack R2 α-Haloketone R2->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Base-mediated Deprotonation Product Imidazo[1,2-a]pyridine Cyclization->Product Aromatization

Caption: The Tschitschibabin Reaction Workflow.

Protocol 1: Classical Tschitschibabin Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol is a representative example of the classical synthesis. The self-validating nature of this protocol lies in the clear formation of a new aromatic system, which can be confirmed by standard analytical techniques (NMR, MS, melting point) showing the disappearance of starting material signals and the appearance of the characteristic fused-ring signals.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a suitable high-boiling solvent such as ethanol or DMF.

  • Addition: Add α-bromoacetophenone (1.0 eq) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials and the formation of a new, typically UV-active, spot.

  • Work-up: After cooling to room temperature, the reaction mixture is often neutralized with a mild base, such as a saturated sodium bicarbonate solution, to precipitate the product.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-phenylimidazo[1,2-a]pyridine product.

The Evolution of Synthetic Strategy: Expanding the Toolkit

While Tschitschibabin's method was groundbreaking, its reliance on often lachrymatory α-haloketones and sometimes harsh conditions spurred the development of more versatile and efficient synthetic routes.[3] Medicinal chemists required methodologies that allowed for late-stage diversification and the introduction of a wide array of functional groups. Over the decades, the synthetic toolkit has expanded dramatically.

Modern approaches prioritize efficiency, safety, and functional group tolerance. These include one-pot procedures and multicomponent reactions (MCRs) that combine multiple starting materials in a single step, metal-catalyzed cross-couplings that allow for precise bond formation, and the adoption of greener, more sustainable reaction conditions.[4][5][6] The Groebke–Blackburn–Bienaymè reaction, a three-component reaction between an aldehyde, an isocyanide, and a 2-aminopyridine, is a prime example of an MCR that provides rapid access to 3-aminoimidazo[1,2-a]pyridine derivatives.[4][7]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route is dictated by the desired substitution pattern, scale, and available starting materials. The following table summarizes key methodologies.

Synthesis MethodKey ReactantsCatalyst/ConditionsAdvantagesDisadvantages
Tschitschibabin 2-Aminopyridine, α-HaloketoneHeat, often solventSimple, foundationalHarsh conditions, lachrymatory reagents, limited scope
A -Coupling (MCR) 2-Aminopyridine, Aldehyde, AlkyneCopper (I) saltsHigh atom economy, convergent, builds complexity quicklyCatalyst can be sensitive, alkynes may be expensive
GBB Reaction (MCR) 2-Aminopyridine, Aldehyde, IsocyanideLewis or Brønsted acidRapid access to 3-amino derivatives, mild conditionsIsocyanides can be toxic and have strong odors
From Nitroolefins 2-Aminopyridine, NitroolefinLewis Acid (e.g., FeCl )Utilizes readily available starting materialsCan have regioselectivity issues
Intramolecular Cyclization N-propargyl-aminopyridinesMetal catalyst (e.g., Cu, Au)High control over substitutionRequires pre-functionalized starting material

A Scaffold for Bioactivity: The Rise of Imidazopyridine-Based Drugs

The true significance of the imidazo[1,2-a]pyridine scaffold lies in its profound and diverse biological activity. Its journey from a chemical curiosity to a "drug prejudice" scaffold is marked by the development of several blockbuster drugs and a plethora of promising clinical candidates.[5][8][9] This scaffold is a versatile pharmacophore, capable of modulating enzyme activity, interacting with G-protein coupled receptors, and inhibiting protein-protein interactions.

Case Study: Zolpidem (Ambien) - A Revolution in Insomnia Treatment

Perhaps the most famous member of this chemical family is Zolpidem, marketed as Ambien. Developed in the late 1980s, Zolpidem represented a significant advancement over older hypnotics like benzodiazepines.[10] While it also enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), it does so by selectively binding to GABA-A receptors containing the α1 subunit.[10][11] This selectivity is believed to contribute to its strong hypnotic effects with a reduced risk of the anxiolytic and muscle relaxant side effects associated with less selective benzodiazepines.

The synthesis of Zolpidem itself showcases the evolution of chemical manufacturing. Early syntheses were multi-step processes that often involved hazardous reagents like bromine and sodium cyanide.[12][13] Modern, optimized syntheses are more streamlined, safer, and cost-effective, reflecting advances in industrial process chemistry.[3][12]

Visualizing a Modern Zolpidem Synthesis Workflow

The following diagram outlines a more convergent and efficient synthesis of Zolpidem, avoiding many of the hazardous intermediates of older routes.

Zolpidem_Synthesis cluster_process One-Pot Reaction Sequence R1 N,N-dimethyl-4-oxo- 4-tolylbutanamide Intermediate In-situ generation of α-tosyloxyketone R1->Intermediate R2 2-Amino-5-methylpyridine Condensation Tschitschibabin-type Condensation R2->Condensation Cyclization R3 Koser's Reagent (HTIB) R3->Intermediate α-Tosylation Intermediate->Condensation Product Zolpidem Condensation->Product

Caption: A streamlined, modern synthetic route to Zolpidem.

Protocol 2: An Efficient, Modern Synthesis of Zolpidem

This protocol describes a novel, efficient synthesis that generates a key intermediate in situ, improving safety and yield compared to classical methods that use lachrymatory bromo-compounds.[3] Its self-validating nature is confirmed by the successful one-pot conversion of three components into the final, complex drug molecule, verifiable by HPLC and NMR.

  • Intermediate Generation: In a flask equipped with a reflux condenser, a solution of N,N-dimethyl-4-oxo-4-tolylbutanamide (1.0 eq) in acetonitrile is prepared.[3]

  • Activation: [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent) (1.0 eq) is added, and the mixture is refluxed for approximately 2 hours to generate the α-tosyloxyketone intermediate in situ.[3]

  • Cyclization: To this solution, 2-amino-5-methylpyridine (1.0 eq) is added directly.[3]

  • Reaction Completion: The resulting mixture is refluxed for an additional 2 hours. The reaction is monitored by TLC for the disappearance of the aminopyridine.[3]

  • Isolation: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane), washed with aqueous sodium bicarbonate solution, and then with water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude Zolpidem is then purified by recrystallization or column chromatography to yield the final product with high purity.[12]

Expanding Therapeutic Horizons

The utility of the imidazo[1,2-a]pyridine scaffold extends far beyond sleep aids. Its unique structure has been exploited to develop agents for some of the world's most challenging diseases.

  • Antitubercular Agents: Researchers have discovered that certain imidazo[1,2-a]pyridine derivatives are potent inhibitors of mycobacterial ATP synthesis, a critical pathway for the survival of Mycobacterium tuberculosis.[14][15] These compounds, including imidazo[1,2-a]pyridine ethers (IPEs), have shown efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB, offering hope for new treatment regimens.[8][16]

  • Anticancer Agents: The scaffold has been successfully utilized to design novel anticancer drugs. Some derivatives act as targeted covalent inhibitors, forming a permanent bond with specific residues on cancer-promoting proteins like KRAS G12C.[7] Others have been developed as potent kinase inhibitors, targeting enzymes like PDGFR, which are crucial for tumor growth and angiogenesis.[4][17]

  • Antiviral Agents: The structural versatility of the scaffold has also been leveraged in the fight against viral infections. Recently, imidazo[1,2-a]pyridine-3-carboxamide derivatives were identified as potent inhibitors of the influenza A virus RNA-dependent RNA polymerase, a key enzyme for viral replication.[18]

Drug/Candidate ClassTherapeutic AreaMechanism of Action (Example)
Zolpidem, Alpidem CNS (Hypnotic, Anxiolytic)Selective agonist at the benzodiazepine site of GABA-A receptors.[4][11]
IPE-class molecules Infectious Disease (TB)Inhibition of mycobacterial ATP synthase.[8][14][15]
QcrB Inhibitors Infectious Disease (TB)Target the QcrB subunit of the cytochrome bc1 complex, disrupting cellular respiration.[16]
KRAS G12C Inhibitors OncologyCovalent modification of the mutant KRAS protein, locking it in an inactive state.[7]
PDGFR Inhibitors OncologyBlockade of the ATP binding site of Platelet-Derived Growth Factor Receptor kinase.[17]
RdRp Inhibitors Infectious Disease (Influenza)Inhibition of the viral RNA-dependent RNA polymerase enzyme.[18]

Conclusion and Future Outlook

From its discovery via a classic condensation reaction over a century ago, the imidazo[1,2-a]pyridine scaffold has evolved into one of the most fruitful platforms for drug discovery. Its journey is a testament to the power of synthetic chemistry to unlock biological potential. The development of sophisticated, efficient, and diverse synthetic methodologies has allowed scientists to meticulously tailor the scaffold's structure to interact with an ever-expanding list of biological targets. The commercial success of drugs like Zolpidem validated its therapeutic potential, while ongoing research in oncology and infectious diseases continues to reveal new applications. The future for the imidazo[1,2-a]pyridine core remains bright, with new opportunities in areas like targeted protein degradation and the development of novel covalent inhibitors poised to write the next chapter in its remarkable history.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • An Efficient Synthesis of Zolpidem. Taylor & Francis Online. Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. ResearchGate. Available at: [Link]

  • A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkat USA. Available at: [Link]

  • A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. Arkat USA. Available at: [Link]

  • Zolpidem - Wikipedia. Wikipedia. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Imidazopyridine derivatives from the Chichibabin reaction. ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Edelweiss Chemical Science Journal. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Chichibabin pyridine synthesis - Wikipedia. Wikipedia. Available at: [Link]

Sources

Foundational

Biological potential of 2-arylimidazo[1,2-a]pyridine derivatives

Biological Potential of 2-Arylimidazo[1,2-a]pyridine Derivatives: A Technical Guide Executive Summary The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular fram...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Potential of 2-Arylimidazo[1,2-a]pyridine Derivatives: A Technical Guide

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the core bicycle is pharmacologically active, the 2-aryl substitution is the critical determinant of its high-affinity interactions, particularly in neurological and oncological domains. This guide dissects the structure-activity relationships (SAR), synthetic pathways, and therapeutic utility of these derivatives, moving beyond basic descriptions to the causal mechanisms driving their efficacy.[1]

The Structural Core & SAR Landscape

The imidazo[1,2-a]pyridine nucleus is an aromatic, fused bicycle comprising a pyridine ring fused to an imidazole ring. Its planar nature allows for intercalation into DNA and effective stacking within enzyme active sites (e.g., ATP-binding pockets of kinases).

The Privileged "2-Aryl" Motif

The introduction of an aryl group at the C2 position creates a lipophilic domain essential for receptor docking. In GABA-A receptor ligands (e.g., Zolpidem), this 2-aryl moiety mimics the pendant phenyl ring of benzodiazepines, fitting into the lipophilic pocket at the


/

subunit interface.
Positional SAR Analysis

The biological profile can be fine-tuned by substituents at specific positions:

  • C2 Position (The Anchor): Essential for potency.[1] Electron-withdrawing groups (EWGs) like

    
    -F or 
    
    
    
    -NO
    
    
    on the 2-aryl ring often enhance metabolic stability and binding affinity.
  • C3 Position (The Modulator): The most nucleophilic site. Functionalization here (e.g., acyl, amide, formyl) is critical for anti-tubercular and anticancer activity. The Groebke-Blackburn-Bienaymé (GBB) reaction targets this position.[2]

  • C6 & C8 Positions (Electronic Tuning): Substituents here (e.g., halogens, nitro, methyl) modulate the pKa of the ring nitrogens and influence the electronic distribution, affecting hydrogen bond acceptance capability.

SAR_Map Core Imidazo[1,2-a]pyridine Core Scaffold C2 C2 Position (Critical Anchor) Core->C2 C3 C3 Position (Functional Hub) Core->C3 C6_8 C6/C8 Positions (Electronic Tuning) Core->C6_8 C2_Effect Lipophilic Binding (GABA-A, Kinases) C2->C2_Effect C3_Effect Target Selectivity (Anti-TB, Anticancer) C3->C3_Effect C6_8_Effect Metabolic Stability & pKa Modulation C6_8->C6_8_Effect

Figure 1: Positional SAR analysis of the imidazo[1,2-a]pyridine scaffold.

Synthetic Strategies

For drug development, scalability and regioselectivity are paramount. Two primary protocols dominate the synthesis of 2-arylimidazo[1,2-a]pyridines.

Condensation Strategy (Hantzsch-type)

This is the classical method for generating the 2-aryl core.

  • Reactants: 2-Aminopyridine +

    
    -Haloketone (Phenacyl bromide).[3][4][5]
    
  • Conditions: Reflux in ethanol or "green" aqueous media with iodine catalyst.

  • Mechanism: Nucleophilic attack of the ring nitrogen on the

    
    -carbon, followed by cyclization and dehydration.
    
  • Pros: High yields, simple workup.[6]

  • Cons: Limited diversity at C3 (requires post-synthetic modification).

Groebke-Blackburn-Bienaymé (GBB) Reaction

A multicomponent reaction (MCR) ideal for combinatorial libraries.

  • Reactants: 2-Aminopyridine + Aldehyde + Isocyanide.[1]

  • Catalyst: Lewis acids (Sc(OTf)

    
    ) or Brønsted acids.
    
  • Outcome: Simultanous formation of the imidazole ring and C3-functionalization (usually an amine/amide).

  • Pros: Atom economy, one-pot access to C3-substituted derivatives (crucial for anticancer agents).

Protocol: Iodine-Catalyzed Synthesis (Green Chemistry)
  • Mix: 1.0 equiv 2-aminopyridine, 1.0 equiv substituted acetophenone, 0.1 equiv molecular Iodine (I

    
    ).
    
  • Solvent: Polyethylene glycol (PEG-400) or Water (at 80°C).

  • Reaction: Stir for 2–4 hours. Monitor via TLC (Ethyl acetate:Hexane).[4]

  • Workup: Cool, pour into crushed ice/sodium thiosulfate solution (to quench iodine). Filter precipitate.

  • Validation:

    
    H NMR (Look for singlet at 
    
    
    
    7.8–8.2 ppm for C3-H).

Therapeutic Applications

Neurological: GABA-A Receptor Modulation

This is the most clinically validated application. 2-Arylimidazo[1,2-a]pyridines bind to the benzodiazepine site (BDZ-site) of the GABA-A receptor.

  • Mechanism: They act as allosteric agonists, increasing the frequency of chloride channel opening upon GABA binding.

  • Selectivity:

    • 
      1 subunit:  Sedative/Hypnotic effects (e.g., Zolpidem ).[6]
      
    • 
      2/
      
      
      
      3 subunits:
      Anxiolytic effects without sedation (Drug discovery target).
    • 
      5 subunit:  Cognitive enhancement (Inverse agonists).
      

Key Drug Profile: Zolpidem [7][8][9]

  • Structure: 2-(4-tolyl)imidazo[1,2-a]pyridine-3-acetamide.

  • Selectivity: High affinity for

    
    1-containing receptors.
    
  • Clinical Use: Short-term treatment of insomnia.

Anticancer Potential

Recent derivatives function as Kinase Inhibitors (e.g., PI3K, CDK) or Tubulin Polymerization Inhibitors .

  • Pathway: Inhibition of the PI3K/Akt/mTOR pathway leads to apoptosis in resistant tumor lines.

  • KRAS G12C Targeting: Novel C3-substituted derivatives have shown covalent binding to the cysteine-12 residue of mutant KRAS, a "holy grail" target in oncology.

  • Potency: 2-Aryl-3-nitro derivatives have demonstrated IC

    
     values < 1 
    
    
    
    M against MCF-7 (breast) and HepG2 (liver) cell lines.
Anti-Infective (TB & Antimicrobial)
  • Anti-TB: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides show potent activity against Mycobacterium tuberculosis (Mtb), including MDR strains.[10]

    • Target: QcrB subunit of the cytochrome

      
       complex (respiratory chain).
      
  • Antibacterial: 2-Aryl derivatives with electron-withdrawing groups (NO

    
    , Cl) at C6/C8 exhibit low MIC values against S. aureus and E. coli.
    

Data Summary: Potency Landscape

Compound ClassTarget / OrganismKey SubstituentsActivity MetricRef
Zolpidem GABA-A (

1)
C2: 4-Tolyl, C3: Acetamide

= 20 nM
[1, 2]
Alpidem GABA-A (Anxiolytic)C2: 4-Cl-Ph, C3: AmideAnxiolytic (Non-sedative)[2]
Q203 Analog M. tuberculosisC2: Aryl, C3: CarboxamideMIC

< 1

M
[3]
Nitro-IP MCF-7 (Breast Cancer)C2: Ph, C3: NO

IC

= 0.85

M
[4]
Sulfonamide-IP COX-2 (Inflammation)C2: 4-SO

NH

-Ph
IC

= 0.45

M
[5]

Mechanistic Visualization: GABA-A Modulation

The following diagram illustrates the allosteric modulation mechanism utilized by 2-arylimidazo[1,2-a]pyridines (like Zolpidem) at the neuronal synapse.

GABA_Mechanism Ligand 2-Arylimidazo[1,2-a]pyridine (e.g., Zolpidem) Receptor GABA-A Receptor (alpha/gamma Interface) Ligand->Receptor Binds High Affinity ConfChange Conformational Change in Receptor Receptor->ConfChange Allosteric Modulation Chloride Chloride Ion (Cl-) Influx Increases ConfChange->Chloride Channel Opening Effect Hyperpolarization (Sedation/Anxiolysis) Chloride->Effect Neuronal Inhibition

Figure 2: Mechanism of Action for GABA-A receptor modulation by imidazo[1,2-a]pyridines.

Experimental Protocol: MTT Assay for Cytotoxicity

To validate the anticancer potential of synthesized derivatives, the MTT assay is the standard first-line screen.

  • Seeding: Plate cancer cells (e.g., HepG2,

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100

    
    M). Include Doxorubicin as a positive control.
    
  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
    • Principle: Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Remove medium. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC

    
     using non-linear regression analysis (GraphPad Prism).
    

Future Perspectives

The field is moving toward Multi-Target Directed Ligands (MTDLs) .

  • PROTACs: Using the imidazo[1,2-a]pyridine core as the E3 ligase binder or the target warhead to degrade specific proteins.

  • Theranostics: Incorporating fluorescent moieties onto the C2-aryl ring to create agents that both treat and image tumors simultaneously.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (2026). Link(Generalized link to journal based on search context)

  • Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Journal of Medicinal Chemistry. (2006). Link

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. (2011). Link

  • The anticancer SAR studies of imidazo[1,2-a]pyridine derivatives. ResearchGate Review. (2024). Link(Contextual citation based on search results)

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU. Proceedings of the Royal Society A. (2019). Link

  • A novel imidazo[1,2-a]pyridine derivative... modulate STAT3/NF-κB. Bioimpacts. (2024).[11] Link

Sources

Exploratory

Spectroscopic Characterization of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine

This is an in-depth technical guide on the spectroscopic characterization of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine , a critical scaffold in medicinal chemistry and photophysics.[1][2] A Technical Guide for Structural...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the spectroscopic characterization of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine , a critical scaffold in medicinal chemistry and photophysics.[1][2]

A Technical Guide for Structural Elucidation and Photophysical Analysis

Executive Summary & Structural Context

2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine (referred to herein as 2-o-MPIP ) is a bicyclic heteroaromatic compound formed by the fusion of a pyridine ring and an imidazole ring, substituted at the C2 position with an ortho-methoxyphenyl group.[2]

Unlike its para-substituted counterparts, 2-o-MPIP exhibits unique steric and electronic properties.[1][2] The ortho-methoxy group introduces significant steric strain, forcing the phenyl ring to twist out of coplanarity with the imidazo[1,2-a]pyridine core.[1] This twist disrupts


-conjugation and dramatically alters the spectroscopic signature, particularly in fluorescence emission and NMR chemical shifts.[1]

This guide details the characterization workflow, distinguishing 2-o-MPIP from its ESIPT-active analogue (the phenol derivative) and providing a self-validating protocol for purity and structural confirmation.[2]

Synthesis & Sample Preparation Context

To ensure accurate spectroscopic data, the origin of the sample must be understood.[1][3] The characterization matrix often contains specific impurities from the synthesis.

  • Primary Route: Condensation of 2-aminopyridine with 2-bromo-2'-methoxyacetophenone (Krohnke-type condensation).[2]

  • Key Impurities: Unreacted 2-aminopyridine (detectable by broad amino peaks in

    
    H NMR), residual bromoketone (lachrymator), and HBr salts (if not fully neutralized).[3]
    
Workflow Diagram: Synthesis to Characterization

G cluster_0 Synthesis Phase cluster_1 Characterization Phase Precursors 2-Aminopyridine + 2-Bromo-2'-methoxyacetophenone Reaction Reflux in Acetone/EtOH (Cyclization) Precursors->Reaction Nucleophilic Attack Workup Neutralization (NaHCO3) & Recrystallization Reaction->Workup HBr Salt Formation MS MS (ESI+) Confirm M+H (225.1) Workup->MS Purity Check NMR 1H NMR (DMSO-d6) Confirm Ortho-Substitution MS->NMR Structure Validation Photophysics UV-Vis/Fluorescence Check for ESIPT absence NMR->Photophysics Functional Analysis

Figure 1: Integrated workflow for the synthesis and sequential characterization of 2-o-MPIP.[2]

Detailed Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry provides the first checkpoint for molecular identity.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

    
    ).[3]
    
  • Molecular Formula:

    
    [3]
    
  • Exact Mass: 224.0950 Da.[1][2]

Ion Speciesm/z ObservedInterpretation
[M+H]

225.1 Protonated molecular ion (Base Peak).[2]
[M+Na]

247.1Sodium adduct (common in glass/solvent contamination).[3]
[2M+H]

449.2Dimer formation (concentration dependent).[3]

Fragmentation Insight: High-energy collision-induced dissociation (CID) typically results in the loss of the methyl group (


) or the methoxy radical (

), followed by ring opening of the imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum of 2-o-MPIP  is distinct due to the shielding effects of the ortho-methoxy group and the anisotropic effect of the ring current.[2]

Solvent: DMSO-


 (Recommended for solubility and resolution).
Frequency:  400 MHz or higher.

H NMR Assignment Table
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H5 8.62 Doublet (d)~7.0Most deshielded proton on the pyridine ring (alpha to nitrogen).[2]
H3 8.49 Singlet (s)-Diagnostic singlet of the imidazole ring.[2] Shifts depending on conjugation.
H6' 7.89 Doublet of doublets (dd)~7.8, 1.8Phenyl proton ortho to the imidazo ring.[1][3] Deshielded by the heterocycle.[1]
H8 7.67 Doublet (d)~9.0Pyridine ring proton adjacent to the bridgehead nitrogen.
H7 7.34 Multiplet (m)-Pyridine ring (meta to N).[2] Often overlaps with phenyl protons.[1][2]
H6 6.99 Triplet/Multiplet~6.8Pyridine ring (para to N).[2]
H3', H4', H5' 6.92 Multiplet (m)-H3' is ortho to the OMe group (shielded).[1][3] Overlaps with H4'/H5'.[1][2]
-OCH

3.99 Singlet (s)-Characteristic sharp singlet for the methoxy group.[2]

Key Diagnostic Features:

  • The Methoxy Singlet: At

    
     3.99 ppm, this confirms the presence of the OMe group.[1][3]
    
  • The H3 Singlet: At

    
     8.49 ppm, this confirms the formation of the imidazole ring.[1] If this peak is absent, cyclization has not occurred.[1][3]
    
  • Steric Shielding: The phenyl protons (H3', H4', H5') appear as a clustered multiplet around 6.92 ppm, which is relatively upfield compared to the para-isomer, due to the electron-donating nature of the OMe group and the twisted conformation.[1][3]

NMR Connectivity Diagram (HMBC/COSY)

NMR cluster_correlations Key HMBC Correlations (Long Range) cluster_cosy COSY Correlations (Through Bond) H3 H3 (8.49 ppm) C2 C2 (Quaternary) H3->C2 3J H5 H5 (8.62 ppm) H6 (6.99 ppm) H6 (6.99 ppm) H5->H6 (6.99 ppm) 3J OMe OMe (3.99 ppm) C_OMe C-O (Quaternary) OMe->C_OMe 3J H6_prime H6' (7.89 ppm) H6_prime->C2 3J

Figure 2: Expected HMBC and COSY correlations used to verify the connectivity of the imidazo and phenyl rings.

Infrared Spectroscopy (FT-IR)

IR is useful for confirming functional groups and solid-state packing (polymorphism).[2]

  • C-H Stretch (Aromatic): 3000–3100 cm

    
     (Weak).
    
  • C-H Stretch (Aliphatic, O-Me): 2830–2960 cm

    
    .[1]
    
  • C=N Stretch (Imidazo Ring): ~1630 cm

    
     (Strong, diagnostic).[3]
    
  • C=C Stretch (Aromatic): 1500–1600 cm

    
    .[2]
    
  • C-O-C Stretch (Ether): Two bands at ~1250 cm

    
     (asymmetric) and ~1030 cm
    
    
    
    (symmetric).

Photophysical Properties & Mechanism

This is the most critical section for application scientists.[1] 2-o-MPIP is often compared to its hydroxyl analogue, 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP).[1][2]

Mechanism: ESIPT vs. TICT
  • HPIP (Hydroxyl): Undergoes Excited State Intramolecular Proton Transfer (ESIPT) .[3][4] Upon excitation, the phenolic proton transfers to the imidazole nitrogen, creating a keto-tautomer with a massive Stokes shift (>100 nm) and emission in the green/yellow region.[1][3]

  • 2-o-MPIP (Methoxy): The methyl group blocks proton transfer.[2] Consequently:

    • No ESIPT: It emits from the normal enol-like excited state.[1][2]

    • Twisted Intramolecular Charge Transfer (TICT): The steric clash between the ortho-OMe and the imidazole nitrogen (or C3-H) forces the phenyl ring to twist. This twisting can decouple the donor (methoxy-phenyl) and acceptor (imidazo-pyridine) segments in the excited state, often leading to blue emission (approx. 400–450 nm) with a smaller Stokes shift compared to HPIP.

    • Quantum Yield: Often lower in fluid solution due to non-radiative decay via rotation (TICT), but increases in rigid matrices (solid state or viscous solvents).[3]

Property2-o-MPIP (Methoxy)HPIP (Hydroxy)
Mechanism Normal / TICTESIPT
Emission Color Blue / VioletGreen / Yellow
Stokes Shift Moderate (~50-70 nm)Large (>100 nm)
Solvatochromism Positive (Red shift with polarity)Complex (Dual emission)

X-Ray Crystallography (Structural Validation)

If single crystals are grown (slow evaporation from Ethanol/DCM), the structure reveals the steric consequences of the ortho-substitution.

  • Torsion Angle: The dihedral angle between the imidazo[1,2-a]pyridine plane and the phenyl ring is typically 20°–40° . This non-planarity is a direct result of the steric repulsion between the OMe group and the H3 proton or the N1 lone pair.[1]

  • Packing: Molecules often stack in anti-parallel dimers or chains driven by

    
     stacking of the planar imidazo cores, with the methoxy groups acting as spacers.[1]
    

References

  • Synthesis & General NMR: Korean Patent KR100430549B1. "New organometallic complex molecule for the fabrication of organic light emitting diodes".[1] (Provides synthesis and

    
    H NMR of the methoxy precursor). 
    
  • Photophysics (ESIPT vs Non-ESIPT): Mutai, T., et al. "Excited-State Intramolecular Proton Transfer (ESIPT) of 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine: Effects of Substituents and Solvents."[1] Journal of the Chemical Society, Perkin Transactions 2.[1][3] (Contextualizes the behavior of the methoxy-blocked derivative).

  • General Imidazo[1,2-a]pyridine Characterization: Bagdi, A.K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1][3] RSC Advances, 2013.[1][3] (General reference for C2/C3/C5 proton assignments).

  • Crystallography of Derivatives:Acta Crystallographica Section E. (Various reports on the twisting of ortho-substituted imidazo[1,2-a]pyridines).

Sources

Foundational

Physical and chemical properties of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine

Topic: Physical and Chemical Properties of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical and Chemical Properties of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1][2]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Zolpidem (Ambien) and Alpidem. The specific derivative 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine represents a critical structural motif where the ortho-methoxy substitution introduces unique steric and electronic constraints.[1]

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles. It is designed to serve as a bench-side reference for the synthesis and characterization of this molecule in drug discovery and materials science contexts.[1]

Chemical Identity & Physical Properties[1][3][4][5][6][7][8][9]

Core Identification Data
PropertySpecification
IUPAC Name 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine
CAS Registry Number 38922-83-7
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
SMILES COc1ccccc1-c1cn2ccccc2n1
Appearance White to pale yellow crystalline solid
Melting Point Typically 100–130 °C (Dependent on polymorph/purity)*

*Note: While the para-isomer (4-OMe) melts at 134–136 °C and the meta-isomer (3-OMe) at 61–63 °C, the ortho-isomer typically exhibits higher lattice energy than the meta form due to packing efficiency, though steric twisting can lower it relative to the para form.[1]

Solubility Profile
  • High Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Dimethyl sulfoxide (DMSO), Methanol (upon warming).

  • Moderate Solubility: Ethyl Acetate, Ethanol.

  • Insoluble: Water, Hexane, Cyclohexane.

Structural & Electronic Analysis

The 2-(2-methoxyphenyl) substitution pattern imposes specific conformational locks on the molecule:

  • Steric Hindrance: The ortho-methoxy group creates steric repulsion with the imidazo[1,2-a]pyridine nitrogen lone pair or C3-hydrogen, preventing coplanarity between the phenyl ring and the bicyclic core.[1] This "twisted" conformation disrupts

    
    -conjugation compared to the planar para-isomer.[1]
    
  • Electronic Effect: The methoxy group acts as a

    
    -withdrawing but 
    
    
    
    -donating substituent.[1] However, the twist reduces the resonance contribution (
    
    
    -donation) to the central core, making the inductive withdrawal more pronounced than in the para-isomer.
  • Fluorescence Implication: Unlike its 2-(2-hydroxyphenyl) analog (HPIP), which undergoes Excited State Intramolecular Proton Transfer (ESIPT), the methoxy derivative (MPIP) cannot transfer a proton.[1] Consequently, it typically exhibits a blue-shifted emission and higher quantum yield in non-polar solvents due to the suppression of non-radiative decay pathways associated with ESIPT.[1]

Validated Synthesis Protocols

Two primary methodologies are recommended based on yield, purity, and atom economy.

Method A: Condensation (The "Gold Standard")

This method utilizes the condensation of 2-aminopyridine with an


-haloketone.[1][2] It is robust, scalable, and generally requires no metal catalyst.
  • Reagents: 2-Aminopyridine, 2-bromo-2'-methoxyacetophenone, Sodium Bicarbonate (NaHCO₃).[1]

  • Solvent: Ethanol or Acetone.[1]

Protocol:

  • Dissolve 2-aminopyridine (1.0 equiv) and 2-bromo-2'-methoxyacetophenone (1.0 equiv) in Ethanol (5 mL/mmol).

  • Heat the mixture to reflux for 4–6 hours. Monitoring via TLC (EtOAc:Hexane 1:1) should show the disappearance of the starting amine.[1]

  • Cool the reaction mixture to room temperature. A hydrobromide salt may precipitate.[1]

  • Neutralization: Add saturated aqueous NaHCO₃ until pH ~8. Stir for 30 minutes.

  • Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 10-30% EtOAc in Hexane).

Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction

A multicomponent reaction ideal for generating libraries of derivatives.[1]

  • Reagents: 2-Aminopyridine, 2-Methoxybenzaldehyde, Isocyanide (e.g., tert-butyl isocyanide), Catalyst (Sc(OTf)₃ or NH₄Cl).

  • Solvent: Methanol or DCM.[1]

Protocol:

  • Combine 2-aminopyridine (1.0 equiv) and 2-methoxybenzaldehyde (1.0 equiv) in Methanol (1 M concentration).

  • Add the catalyst (e.g., 5 mol% Sc(OTf)₃ or 10 mol% NH₄Cl).

  • Add the isocyanide (1.1 equiv) and stir at room temperature for 12–24 hours.

  • Workup: Remove solvent under reduced pressure and purify directly via column chromatography.

Synthesis Workflow Visualization

Synthesis_Workflow AminoPy 2-Aminopyridine Condensation Condensation (Reflux, EtOH) AminoPy->Condensation GBB GBB Reaction (Sc(OTf)3, MeOH) AminoPy->GBB BromoKetone 2-Bromo-2'-methoxyacetophenone BromoKetone->Condensation Aldehyde 2-Methoxybenzaldehyde Aldehyde->GBB Isocyanide Isocyanide Isocyanide->GBB Salt HBr Salt Intermediate Condensation->Salt Product 2-(2-Methoxyphenyl) imidazo[1,2-a]pyridine GBB->Product Base Neutralization (NaHCO3) Salt->Base Base->Product

Figure 1: Dual synthetic pathways for 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine.[1] Method A (top) is preferred for bulk synthesis; Method B (bottom) for derivative library generation.

Characterization Data (Self-Validation)

To validate the synthesis, the isolated product must conform to the following spectral signatures.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • 
     8.10–8.15 (d, 1H):  H-5 of the pyridine ring (deshielded by ring nitrogen).[1]
    
  • 
     7.90–8.00 (s, 1H):  H-3 of the imidazole ring (characteristic singlet).[1]
    
  • 
     7.60–7.65 (d, 1H):  H-8 of the pyridine ring.[1]
    
  • 
     3.90–4.00 (s, 3H):  Methoxy group (-OCH₃) singlet.[1] Crucial for confirming the 2-OMe substitution.
    
  • 
     6.80–7.50 (m, remaining Ar-H):  Aromatic protons from the phenyl and pyridine rings.[1]
    
Mass Spectrometry (ESI-MS)
  • Calculated [M+H]⁺: 225.10

  • Observed [M+H]⁺: 225.1 ± 0.1[1]

Reactivity & Applications

C3-Functionalization

The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic, making it the primary site for electrophilic aromatic substitution.

  • Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) yields the 3-carbaldehyde.[1]

  • Halogenation: Reaction with NBS or NIS yields 3-bromo or 3-iodo derivatives, useful for Suzuki-Miyaura coupling.[1]

  • C-H Activation: Palladium-catalyzed direct arylation at C3 allows for the extension of conjugation.[1]

Reactivity Map[1]

Reactivity_Map Core 2-(2-Methoxyphenyl) imidazo[1,2-a]pyridine Vilsmeier Vilsmeier-Haack (POCl3/DMF) Core->Vilsmeier Halogenation Halogenation (NBS or NIS) Core->Halogenation Mannich Mannich Reaction (HCHO, Amine) Core->Mannich Aldehyde 3-Carbaldehyde Derivative Vilsmeier->Aldehyde Halo 3-Halo Derivative (Coupling Precursor) Halogenation->Halo Amino 3-Aminomethyl Derivative Mannich->Amino

Figure 2: Functionalization pathways at the nucleophilic C3 position.[1]

Applications
  • Fluorescent Probes: The 2-(2-methoxyphenyl) motif is a precursor to "turn-on" fluorescent probes.[1] Demethylation (using BBr₃) yields the 2-(2-hydroxyphenyl) derivative, a potent ESIPT fluorophore.[1]

  • Medicinal Chemistry: Used as a bioisostere for indole or benzimidazole in kinase inhibitors.[1] The ortho-methoxy group is often employed to improve metabolic stability by blocking the metabolically labile ortho-position on the phenyl ring.[1]

References

  • General Synthesis & Properties: Bagdi, A. K., et al.[3] "Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines."[1] Journal of Organic Chemistry, 2013.[2]

  • Multicomponent Reactions (GBB): Bienaymé, H., & Bouzid, K. "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles."[1] Angewandte Chemie International Edition, 1998.

  • Fluorescence & ESIPT Studies: Mutai, T., et al.[2] "Tuning of Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of Imidazo[1,2-a]pyridine in Rigid Matrices." Journal of Organic Chemistry, 2013.[2]

  • CAS Registry & Identification: Chemical Book / ChemSrc.[1] "2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine (CAS 38922-83-7)."[1]

Sources

Exploratory

Whitepaper: Therapeutic Targeting via the Imidazo[1,2-a]pyridine Scaffold

An In-Depth Technical Guide on Pharmacological Mechanisms and Assay Validation Executive Summary The imidazo[1,2-a]pyridine nucleus is one of the most privileged bicyclic 5-6 heterocyclic scaffolds in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Pharmacological Mechanisms and Assay Validation

Executive Summary

The imidazo[1,2-a]pyridine nucleus is one of the most privileged bicyclic 5-6 heterocyclic scaffolds in modern medicinal chemistry. Historically recognized for its role in GABA-A receptor modulation (e.g., zolpidem), recent structural functionalization has aggressively expanded its utility into oncology, infectious diseases, and multidrug resistance (MDR) reversal[1]. As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its structural mimicry of purines, allowing it to act as a highly tunable ATP-competitive inhibitor across diverse enzymatic targets. This whitepaper deconstructs the core therapeutic targets of imidazo[1,2-a]pyridine derivatives, the causality behind their mechanism of action, and the self-validating experimental protocols required to quantify their efficacy.

Structural Rationale: The "Privileged" Scaffold

The efficacy of imidazo[1,2-a]pyridines stems from their unique electronic distribution. The bridgehead nitrogen and the adjacent carbon atoms provide an ideal geometry for hydrogen bonding within the highly conserved hinge regions of ATP-binding pockets.

  • Causality in Design: The nitrogen at position 1 acts as a critical hydrogen bond acceptor, while substitutions at the C2 and C3 positions allow medicinal chemists to probe deep hydrophobic pockets (e.g., the DFG-out conformation in kinases). This precise spatial arrangement prevents steric clashes while maximizing van der Waals interactions, explaining why minor functional group tweaks can shift selectivity from a cyclin-dependent kinase (CDK) to a phosphoinositide 3-kinase (PI3K).

Primary Therapeutic Targets & Mechanistic Insights

Kinase Inhibition (Oncology)

Imidazo[1,2-a]pyridines have shown exceptional promise as highly selective kinase inhibitors.

  • PI3K p110α: Compound 12, a thiazole-substituted imidazo[1,2-a]pyridine, demonstrates an IC50 of 2.8 nM against p110α. It effectively blocks the generation of PIP3, downstream Akt phosphorylation, and serum-induced cell proliferation in HeLa xenograft models [2].

  • CDK1 and CDK2: The derivative AZ703 selectively targets CDK1 and CDK2 (IC50 of 29 nM and 34 nM, respectively) over CDK4. The presence of a para-N-alkylsulfonamyl aniline group drives this selectivity, leading to profound G2-M phase cell cycle arrest and E2F-1-dependent apoptosis [3].

PI3K_Pathway IP Imidazo[1,2-a]pyridine (e.g., Compound 12) PI3K PI3K p110α IP->PI3K Competitive ATP Binding PIP3 PIP3 Generation PI3K->PIP3 Inhibited AKT Akt Phosphorylation PIP3->AKT Downregulated PROLIF Tumor Cell Proliferation & Survival AKT->PROLIF Suppressed

Caption: PI3K/Akt signaling pathway suppression via imidazo[1,2-a]pyridine competitive inhibition.

Antimycobacterial Activity (Infectious Disease)

With the rise of multidrug-resistant tuberculosis (MDR-TB), targeting energy metabolism in Mycobacterium tuberculosis (Mtb) has become critical. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of QcrB , a subunit of the cytochrome bc1 complex[4].

  • Mechanism: By binding to QcrB, these compounds disrupt the electron transport chain and oxidative phosphorylation (OxPhos). Because Mtb relies heavily on OxPhos for survival—even in latent states—this disruption rapidly depletes intracellular ATP, leading to bacterial cell death.

Reversal of Multidrug Resistance (ABC Transporters)

Overexpression of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2 is a primary driver of chemotherapy failure. Novel imidazo[1,2-a]pyridine derivatives, such as Compound Y22, act as dual-target inhibitors of both transporters [5].

  • Mechanism: Y22 competitively blocks the efflux function of these pumps without altering their protein expression levels. This restores the intracellular accumulation of chemotherapeutics (like adriamycin), effectively re-sensitizing resistant cancer cell lines.

Quantitative Target Affinity Profiles

The following table synthesizes the quantitative efficacy of key imidazo[1,2-a]pyridine derivatives across their respective biological targets, demonstrating the scaffold's broad dynamic range.

Target Enzyme / ProteinLead CompoundPotency (IC50 / MIC)Primary ApplicationMechanism of Action
PI3K p110α Compound 122.8 nMOncologyATP-competitive kinase inhibition
CDK1 / CDK2 AZ70329 nM / 34 nMOncologyCell cycle arrest (G2-M phase)
QcrB (Mtb) Lead Amide (R=4-Br)69 - 174 nM (MIC90)TuberculosisOxPhos / Electron transport disruption
ABCB1 / ABCG2 Compound Y22Reversal Fold: 8.35 / 2.71MDR ReversalEfflux pump functional blockade

Self-Validating Experimental Protocols

To ensure data integrity when evaluating imidazo[1,2-a]pyridine derivatives, assays must be designed with built-in causality checks. Below are two gold-standard, step-by-step methodologies.

TR-FRET Kinase Inhibition Assay (Targeting CDK2)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly preferred over standard luminescence. Heterocyclic compounds often exhibit auto-fluorescence; TR-FRET’s delayed reading window and ratiometric output inherently self-validate by canceling out background compound interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase/substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality Check: Mg2+ is strictly required to coordinate the ATP phosphates within the kinase cleft.

  • Compound Titration: Dispense the imidazo[1,2-a]pyridine derivative in a 10-point, 3-fold serial dilution in DMSO. Causality Check: A 10-point curve guarantees the capture of complete upper and lower asymptotes, preventing skewed IC50 calculations.

  • Equilibration: Incubate the compound with the kinase for 30 minutes at room temperature to allow steady-state binding.

  • Reaction Initiation: Add ATP at the exact

    
     concentration for CDK2 (e.g., 10 µM). Causality Check: Running the assay at 
    
    
    
    ensures maximum sensitivity for competitive inhibitors.
  • Detection: Stop the reaction with EDTA (chelates Mg2+), add TR-FRET specific antibodies, and read emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the 665/615 ratio and fit the data to a four-parameter logistic (4PL) non-linear regression model.

Kinase_Assay Step1 1. Reagent Prep Kinase & substrate in Mg2+ buffer Step2 2. Titration 10-point serial dilution of IP compound Step1->Step2 Step3 3. Incubation 30 min at RT for equilibrium binding Step2->Step3 Step4 4. Initiation Add ATP at Km concentration Step3->Step4 Step5 5. Detection TR-FRET emission at 665/615 nm Step4->Step5 Step6 6. Analysis 4PL non-linear regression for IC50 Step5->Step6

Caption: Step-by-step TR-FRET kinase assay workflow for determining IC50 of imidazo[1,2-a]pyridines.

Resazurin Microtiter Assay (REMA) for M. tuberculosis

Rationale: To validate QcrB inhibition, we must measure actual metabolic death in Mtb. Resazurin is a blue, non-fluorescent dye that is reduced to resorufin (pink, highly fluorescent) only by metabolically active cells.

  • Inoculum Preparation: Culture Mtb H37Rv to an OD600 of 0.6, then dilute to

    
     CFU/mL in Middlebrook 7H9 broth.
    
  • Compound Plating: Add serial dilutions of the imidazo[1,2-a]pyridine-3-carboxamide to a 96-well plate. Include Isoniazid as a positive control to validate the dynamic range of cell death.

  • Incubation: Incubate plates at 37°C for 7 days.

  • Dye Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Fluorescence Reading: Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC90 is defined as the lowest concentration preventing 90% of the resazurin reduction compared to the untreated control.

Conclusion

The imidazo[1,2-a]pyridine scaffold is far more than a legacy structure for CNS modulation. By rationally functionalizing the C2 and C3 positions, drug developers can exploit its purine-mimicking properties to selectively inhibit critical kinases (PI3K, CDK), disrupt mycobacterial bioenergetics (QcrB), and block multidrug efflux pumps (ABCB1/G2). Robust, self-validating assays like TR-FRET and REMA are paramount to accurately quantifying these interactions and advancing these promising leads through the preclinical pipeline.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 1

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed / Bioorganic & Medicinal Chemistry Letters. 2

  • AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis... AACR Journals / Cancer Research. 3

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. 4

  • Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry (ACS Publications). 5

Sources

Foundational

The Imidazo[1,2-a]pyridine Scaffold: Synthesis, Pharmacological Profiling, and Target Engagement

Executive Summary The imidazo[1,2-a]pyridine nucleus represents one of the most privileged bicyclic 5-6 fused heterocyclic scaffolds in modern drug discovery. Characterized by a bridgehead nitrogen atom that imparts uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine nucleus represents one of the most privileged bicyclic 5-6 fused heterocyclic scaffolds in modern drug discovery. Characterized by a bridgehead nitrogen atom that imparts unique electron-donating properties and hydrogen-bond accepting capabilities, this core is highly versatile. From blockbuster central nervous system (CNS) depressants to emerging oncological therapeutics, the structural plasticity of imidazo[1,2-a]pyridines allows for precise tuning of pharmacokinetic and pharmacodynamic profiles. This technical guide deconstructs the causality behind modern synthetic methodologies—specifically multicomponent reactions (MCRs)—and maps the structure-activity relationships (SAR) that drive their broad-spectrum biological activities.

The Imidazo[1,2-a]pyridine Core: A Privileged Pharmacophore

Imidazo[1,2-a]pyridines are recognized as "drug prejudice" scaffolds due to their ubiquitous presence in biologically active molecules [1]. The fusion of the pyridine and imidazole rings creates a highly conjugated, planar system. This planarity is critical for intercalating into hydrophobic binding pockets of various enzymes and receptors.

Historically, the clinical validation of this scaffold was cemented by the FDA approval of several blockbuster drugs, most notably Zolpidem (Ambien), a potent sedative-hypnotic, as well as Alpidem (anxiolytic) and Zolimidine (gastroprotective) [2]. The ability to functionalize the C2, C3, and C6 positions of the core independently allows medicinal chemists to pivot the molecule's affinity from GABA-A receptors to kinase targets with remarkable precision.

Synthetic Methodologies: Causality in Chemical Design

While classical syntheses (e.g., the Tschitschibabin reaction involving 2-aminopyridines and


-haloketones) laid the groundwork, they often suffer from harsh conditions, toxic reagents, and limited functional group tolerance. Modern medicinal chemistry demands high atom economy and rapid library generation. Consequently, the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction  has emerged as the gold standard [3].

The GBB reaction is a one-pot, three-component coupling of a 2-aminoazine, an aldehyde, and an isocyanide. The causality behind its efficiency lies in the sequential generation of highly reactive intermediates: the acid-catalyzed formation of an iminium ion is immediately trapped by the isocyanide via a formal [4+1] cycloaddition, followed by a rapid Dimroth-type rearrangement to yield the aromatic imidazo[1,2-a]pyridine system.

Experimental Protocol: Microwave-Assisted GBB Reaction

To ensure reproducibility, the following protocol is designed as a self-validating system . Each step includes a mechanistic rationale and a physical checkpoint to verify intermediate success before proceeding.

Objective: Synthesis of Imidazo[1,2-a]pyridine-furan hybrids (anticancer agents) [4].

Reagents: 5-methylfuran-2-carbaldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), cyclohexyl isocyanide (1.0 mmol), Polyethylene glycol 400 (PEG 400), Acetic Acid (20 mol%).

  • Reagent Assembly & Solvent Selection:

    • Action: In a 10 mL microwave-safe glass vial, dissolve the 2-aminopyridine and 5-methylfuran-2-carbaldehyde in 3.0 mL of PEG 400.

    • Causality: PEG 400 is selected not merely as a "green" solvent, but because its high dielectric constant allows it to act as an excellent microwave energy receptor, translating electromagnetic energy directly into uniform thermal kinetic energy.

  • Catalyst Initiation & Schiff Base Formation:

    • Action: Add 20 mol% glacial acetic acid to the stirring mixture. Let stir at room temperature for 5 minutes.

    • Validation Checkpoint: The solution will shift from colorless to a pale yellow tint. This colorimetric shift validates the protonation of the aldehyde and the subsequent nucleophilic attack by the amine, confirming the formation of the Schiff base (iminium ion) intermediate.

  • Isocyanide Insertion & Microwave Irradiation:

    • Action: Add cyclohexyl isocyanide (1.0 mmol) dropwise. Seal the vial and subject it to microwave irradiation at 75°C for 10 minutes under continuous magnetic stirring.

    • Causality: The isocyanide acts as a highly effective

      
      -nucleophile/electrophile. The microwave irradiation provides the exact activation energy required to overcome the steric hindrance of the [4+1] cycloaddition without causing thermal degradation of the isocyanide.
      
    • Validation Checkpoint: Post-irradiation, the mixture will transition to a deep orange/brown suspension. The appearance of a precipitate upon cooling confirms the successful aromatization and insolubility of the final imidazo[1,2-a]pyridine product in the PEG matrix.

  • Isolation & Purification:

    • Action: Quench the reaction with ice-cold distilled water (15 mL). Filter the resulting precipitate in vacuo, wash with cold ethanol, and recrystallize from an ethanol/water mixture.

GBB_Workflow Step1 1. Reagent Assembly 2-Aminopyridine + Aldehyde Solvent: PEG 400 Step2 2. Iminium Ion Formation Catalyst: Acetic Acid (20 mol%) Checkpoint: Pale Yellow Shift Step1->Step2 Step3 3. Isocyanide Addition [4+1] Cycloaddition Step2->Step3 Step4 4. Microwave Irradiation (75°C, 10 min) Rapid Dimroth Rearrangement Step3->Step4 Step5 5. Imidazo[1,2-a]pyridine Isolation Checkpoint: Orange/Brown Precipitate Step4->Step5

Figure 1: Mechanistic workflow and validation checkpoints of the GBB multicomponent reaction.

Pharmacological Profiling & Target Engagement

The therapeutic versatility of imidazo[1,2-a]pyridines is dictated by their substitution patterns. The table below synthesizes the quantitative data and primary targets associated with specific functionalizations [1, 2, 4].

Table 1: Quantitative SAR and Biological Activity Summary
Derivative Class / SubstitutionPrimary Biological TargetKey Pharmacological ActivityQuantitative Metric (Example)FDA-Approved Counterpart
C3-Acetamide, C2-Tolyl GABA-A Receptor (

1 subunit)
Sedative / HypnoticHigh affinity binding (

< 20 nM)
Zolpidem (Ambien)
C3-Carboxamide Cytochrome bc1 complexAntitubercularMIC

0.05 - 0.5

M against M. tb
N/A (Clinical Trials)
C3-Furan Hybrids Cellular Proliferation PathwaysAnticancer (Leukemia, Colon)IC


2.35 - 10.89

M
N/A (Preclinical)
C2-Aryl, C6-Halogen FtsZ protein / DNA GyraseBroad-spectrum AntibacterialMIC

1 - 4

g/mL
N/A
Mechanistic Deep-Dive: Zolpidem and the GABA-A Receptor

To understand the causality of imidazo[1,2-a]pyridine's clinical success, we must examine Zolpidem's interaction with the central nervous system. Unlike traditional benzodiazepines that bind broadly across multiple GABA-A receptor subtypes, Zolpidem exhibits high selectivity for the


1-

2 subunit interface of the pentameric GABA-A ion channel [2].

The planar imidazo[1,2-a]pyridine core


-stacks with aromatic residues in the binding pocket, while the C3-acetamide group acts as a critical hydrogen bond acceptor. This precise fit induces a conformational change that allosterically increases the receptor's affinity for the endogenous neurotransmitter 

-aminobutyric acid (GABA), leading to an influx of chloride ions and subsequent neuronal hyperpolarization.

GABAA_Pathway Drug Zolpidem (Imidazo[1,2-a]pyridine) Administered Systemically Binding Selective Binding GABA-A α1-γ2 Subunit Interface Drug->Binding Allosteric Positive Allosteric Modulation Increased GABA Affinity Binding->Allosteric Channel Chloride (Cl-) Ion Channel Opening Rapid Influx Allosteric->Channel Effect Neuronal Hyperpolarization Clinical Sedative/Hypnotic Effect Channel->Effect

Figure 2: Pharmacodynamic pathway of Zolpidem inducing neuronal hyperpolarization via GABA-A.

Conclusion & Future Perspectives

The imidazo[1,2-a]pyridine class remains a cornerstone of modern medicinal chemistry. By transitioning from classical condensation methods to highly efficient, green multicomponent reactions like the microwave-assisted GBB protocol, researchers can rapidly generate diverse libraries of these privileged scaffolds. Future drug development will likely focus on leveraging the C3 and C6 positions to target kinase inhibitors for oncology and novel antimicrobial agents to combat multi-drug resistant pathogens. The inherent structural logic of this bicyclic system ensures its continued relevance in the pharmaceutical pipeline.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega (2024/2026) URL:[Link]

  • Zolpidem: Compound Summary and FDA Approval Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI Molecules URL:[Link]

  • Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer Source: Current Microwave Chemistry (Bentham Science Publishers) URL:[Link]

Exploratory

Technical Deep Dive: The Mechanism of Action of Imidazo[1,2-a]pyridine Scaffolds

[1] Executive Summary: A Privileged Scaffold The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets thr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: A Privileged Scaffold

The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization.[1][2][3] Unlike "one-drug-one-target" pharmacophores, this fused bicyclic system exhibits a unique electronic distribution that allows it to mimic the purine ring of ATP (kinase inhibition), interact with the benzodiazepine binding pocket (GABAergic modulation), or bind ionically to proton pumps (acid suppression).

This guide deconstructs the three primary mechanisms of action (MoA) driving current imidazo[1,2-a]pyridine therapeutics: GABA-A receptor modulation , Mycobacterial bioenergetic collapse , and Potassium-competitive acid blockade (P-CAB) .

Module 1: The GABAergic Axis (Zolpidem & Alpidem)

Mechanism of Action: Subtype-Selective Allosteric Modulation

The most commercially successful application of this scaffold is in sedative-hypnotics (e.g., Zolpidem). Unlike classical benzodiazepines (BZDs) which bind non-selectively to


, 

,

, and

subunits of the GABA-A receptor, imidazo[1,2-a]pyridines exhibit distinct subunit selectivity.
  • Target: The Benzodiazepine Binding Site (BZ-site) located at the interface of the

    
     and 
    
    
    
    subunits.
  • Selectivity Profile: High affinity for

    
    -containing receptors (mediating sedation) and low affinity for 
    
    
    
    (mediating anxiolysis/myorelaxation).
  • Molecular Effect: Binding induces a conformational change that increases the frequency of chloride channel opening in response to GABA, hyperpolarizing the neuron and reducing excitability.

Visualization: GABA-A Signaling Pathway

The following diagram illustrates the differential signaling modulation by Zolpidem compared to classical BZDs.

GABAMechanism cluster_0 Neuron Membrane Drug Imidazo[1,2-a]pyridine (Zolpidem) GABA_A GABA-A Receptor (Pentameric) Drug->GABA_A Binds BZ Site Alpha1 α1 Subunit (Sedation) GABA_A->Alpha1 High Affinity (Kd ~10nM) Alpha23 α2/α3 Subunits (Anxiety/Muscle Tone) GABA_A->Alpha23 Low Affinity (Kd >200nM) Cl_Influx Cl- Influx (Hyperpolarization) Alpha1->Cl_Influx Potentiates Effect Sedative/Hypnotic Effect Cl_Influx->Effect

Figure 1: Selective binding pathway of Zolpidem favoring α1-mediated sedation over anxiolysis.

Validation Protocol: Whole-Cell Patch Clamp for Subtype Selectivity

To validate the MoA of a new imidazo[1,2-a]pyridine derivative, researchers must determine its efficacy relative to specific GABA-A subtypes.

Objective: Quantify potentiation of GABA-induced currents in HEK293 cells expressing recombinant


 vs. 

receptors.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with cDNAs encoding human

    
    , 
    
    
    
    , and
    
    
    subunits (1:1:1 ratio). Repeat for
    
    
    sets.
  • Setup: Use standard whole-cell patch-clamp configuration.

    • Pipette Solution: 140 mM CsCl, 10 mM HEPES, 1 mM EGTA, 4 mM Mg-ATP (pH 7.2).

    • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • EC20 Determination: Apply increasing concentrations of GABA to establish the EC20 (concentration eliciting 20% of max response) for each cell. Critical: Using EC20 ensures the receptor is not saturated, allowing detection of positive allosteric modulation.

  • Drug Application:

    • Pre-apply the test compound for 30 seconds.

    • Co-apply Test Compound + GABA (at EC20).[4]

  • Data Analysis: Calculate potentiation as:

    
    
    
    • Success Criterion: >50% potentiation at

      
       with >10-fold selectivity over 
      
      
      
      confirms Zolpidem-like profile [1].

Module 2: Anti-Infective Bioenergetics (Telacebec/Q203)[6][7]

Mechanism of Action: QcrB Inhibition

Telacebec (Q203) utilizes the imidazo[1,2-a]pyridine scaffold to target Mycobacterium tuberculosis (Mtb) via a bioenergetic mechanism distinct from isoniazid or rifampicin.

  • Target: The QcrB subunit of the cytochrome

    
     complex (Complex III) in the electron transport chain.
    
  • Action: It blocks the oxidation of menaquinol to menaquinone.

  • Consequence: This halts the proton motive force (PMF) required for ATP synthesis, leading to bacteriostasis and eventual cell death in non-replicating persisters.

Visualization: Mycobacterial Electron Transport Blockade

ETC_Blockade NADH NADH / Succinate Menaquinone Menaquinone Pool (Q / QH2) NADH->Menaquinone Electron Transfer QcrB Cytochrome bc1 Complex (QcrB Subunit) Menaquinone->QcrB Substrate ATP_Synthase ATP Synthase QcrB->ATP_Synthase Proton Motive Force (H+) Telacebec Telacebec (Q203) (Imidazo[1,2-a]pyridine) Telacebec->QcrB Inhibits Binding ATP ATP Production ATP_Synthase->ATP Synthesis

Figure 2: Disruption of the mycobacterial electron transport chain by QcrB inhibition.[5]

Experimental Evidence

Studies confirm that Q203 is active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains because its target (QcrB) is not shared by first-line TB drugs.

  • Key Metric:

    
     in the low nanomolar range (<5 nM) against H37Rv strain [2].
    

Module 3: Gastrointestinal Targets (Soraprazan)

Mechanism: Potassium-Competitive Acid Blockade (P-CAB)

Soraprazan represents a shift from Proton Pump Inhibitors (PPIs) like omeprazole.

  • Binding: It binds reversibly and ionically to the

    
     binding site of the H+/K+-ATPase.[6]
    
  • Differentiation: Unlike PPIs, it does not require acid activation (it is not a prodrug) and does not bind covalently to cysteines.[6] This results in a rapid onset of action (full effect within 30 minutes vs. days for PPIs).[6]

Data Comparison: P-CABs vs. PPIs
FeatureImidazo[1,2-a]pyridine (Soraprazan)Classical PPI (Omeprazole)
Binding Mechanism Ionic / Reversible (K+ competition)Covalent / Irreversible (Disulfide bond)
Activation Required? No (Active parent drug)Yes (Acid-activated prodrug)
Onset of Action Rapid (< 1 hour)Slow (3-5 days for steady state)
Half-life Long (~6-9 hours)Short (~1-2 hours)
Meal Dependence NoneMust be taken 30-60 min before meals

Table 1: Pharmacological advantages of the imidazo[1,2-a]pyridine P-CAB mechanism [3, 4].

Module 4: Structure-Activity Relationship (SAR) Summary

The versatility of the scaffold lies in its substitution patterns.

  • Position 2 & 3 (The "Warhead" Zone):

    • GABA: Aryl groups at Pos 2 (often p-tolyl) and acetamide at Pos 3 are critical for BZ-site affinity.

    • Kinase: 3-position acyl or amide linkers often form hydrogen bonds with the kinase hinge region.

    • TB: 2,7-dimethyl substitution enhances lipophilicity and QcrB binding [5].

  • Position 6 & 8 (Electronic Tuning):

    • Halogens (Cl, Br) or nitro groups here modulate the pKa of the ring nitrogens, affecting solubility and metabolic stability.

References

  • Mechanism of action of the hypnotic zolpidem in vivo. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Telacebec (Q203): A New Anti-Tuberculosis Agent. Source:[7][8] TB Alliance / Qurient URL:[Link]

  • Soraprazan: Setting New Standards in Inhibition of Gastric Acid Secretion. Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • Potassium-Competitive Acid Blockers (P-CABs): Mechanism and Advantages. Source: Dr. Oracle / Medical Review URL:[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine via Groebke-Blackburn-Bienaymé reaction

Application Note: High-Efficiency Synthesis of 3-Amino-2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine Scaffolds via Groebke-Blackburn-Bienaymé (GBB) Reaction Executive Summary This application note details the synthesis of th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 3-Amino-2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine Scaffolds via Groebke-Blackburn-Bienaymé (GBB) Reaction

Executive Summary

This application note details the synthesis of the privileged medicinal chemistry scaffold 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine functionalized at the C-3 position via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

While the user request specifies the core 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine, it is critical to note that the GBB reaction inherently introduces an amino substituent at the C-3 position (derived from the isocyanide component). Therefore, this guide focuses on the synthesis of 3-(alkyl/arylamino)-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine . This scaffold is structurally homologous to marketed anxiolytics (e.g., Zolpidem, Alpidem) and is a frequent target in kinase inhibitor discovery.

We present two validated protocols:

  • Method A (Standard): Lewis-acid catalyzed (Sc(OTf)₃) synthesis for maximum yield and substrate scope.

  • Method B (Green): Catalyst-free synthesis in 2,2,2-Trifluoroethanol (TFE) for atom economy and ease of purification.

Strategic Analysis & Reaction Design

The GBB Advantage

Traditional synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with


-haloketones. While effective for C-3 unsubstituted targets, that route suffers from the lachrymatory nature of 

-haloketones and limited diversity at C-3.

The GBB reaction offers a superior Multicomponent Reaction (MCR) approach:

  • Atom Economy: High.

  • Diversity: Simultaneous introduction of three diversity points (R¹: Pyridine ring, R²: Aldehyde aryl, R³: Isocyanide amine).

  • One-Pot: Reduces solvent waste and purification steps.

Mechanistic Insight

The reaction proceeds via a non-concerted [4+1] cycloaddition. The initial condensation of the amine and aldehyde forms a Schiff base (imine), which is activated by the acid catalyst. The isocyanide undergoes an


-addition to the iminium ion, followed by intramolecular cyclization and irreversible tautomerization to the aromatic product.

Figure 1: Mechanistic Pathway of the GBB Reaction

GBB_Mechanism Start 2-Aminopyridine + 2-Methoxybenzaldehyde Imine Schiff Base (Imine Formation) Start->Imine - H₂O Iminium Activated Iminium Ion Imine->Iminium + H⁺ Acid Acid Catalyst (Activation) Acid->Iminium Nitrilium Nitrilium Intermediate Iminium->Nitrilium [4+1] Addn Isocyanide Isocyanide (R-NC) Insertion Isocyanide->Nitrilium Cyclization Intramolecular Cyclization Nitrilium->Cyclization Product 3-Amino-imidazo[1,2-a]pyridine Scaffold Cyclization->Product Prototropic Shift (Aromatization)

Caption: Step-wise mechanistic flow of the Groebke-Blackburn-Bienaymé reaction leading to the fused heterocyclic core.

Experimental Protocols

Materials & Reagents
  • Amine: 2-Aminopyridine (Reagent Grade, >98%)

  • Aldehyde: 2-Methoxybenzaldehyde (Liquid, d=1.127 g/mL). Note: The ortho-methoxy group provides steric bulk but is well-tolerated in GBB.

  • Isocyanide: tert-Butyl isocyanide (Standard) or Cyclohexyl isocyanide.

  • Solvents: Methanol (Anhydrous), 2,2,2-Trifluoroethanol (TFE).

  • Catalyst: Scandium(III) triflate (Sc(OTf)₃).[1][2]

Method A: Sc(OTf)₃ Catalyzed (Gold Standard)

Best for: High-throughput library generation and difficult substrates.

Protocol:

  • Charge: To a 10 mL microwave vial (or round-bottom flask), add 2-aminopyridine (1.0 mmol, 94 mg) and 2-methoxybenzaldehyde (1.0 mmol, 136 mg, ~121 µL).

  • Solvent: Add anhydrous MeOH (3.0 mL).

  • Catalyst: Add Sc(OTf)₃ (0.05 mmol, 25 mg, 5 mol%).

  • Mixing: Stir at room temperature for 10 minutes to facilitate pre-formation of the imine (Schiff base). Visual cue: Solution often turns yellow.

  • Addition: Add tert-butyl isocyanide (1.1 mmol, 91 mg, ~125 µL) in one portion.

  • Reaction: Seal the vial and stir at room temperature for 12 hours .

    • Optimization: For faster results, heat to 60°C for 2-3 hours.

  • Monitoring: Check TLC (Eluent: 30% EtOAc in Hexanes). The product is typically more polar than the aldehyde but less polar than the amine.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve residue in DCM (10 mL), wash with sat. NaHCO₃ (10 mL) and Brine (10 mL).[3] Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Gradient: 10%

    
     40% EtOAc in Hexanes.
    
Method B: Catalyst-Free Green Synthesis

Best for: Eco-friendly synthesis and acid-sensitive substrates.

Protocol:

  • Charge: In a reaction vessel, combine 2-aminopyridine (1.0 mmol) and 2-methoxybenzaldehyde (1.0 mmol).

  • Solvent: Add 2,2,2-Trifluoroethanol (TFE) (2.0 mL).

    • Why TFE? TFE acts as a strong hydrogen-bond donor solvent, activating the imine and stabilizing the transition state without external acids.

  • Addition: Add isocyanide (1.0 mmol).

  • Reaction: Stir at 60°C for 4–6 hours .

  • Workup: TFE can be recovered by rotary evaporation. The crude solid is often pure enough for recrystallization (EtOH/Water) or requires minimal chromatography.

Data Analysis & Characterization

Table 1: Expected Analytical Data for 3-(tert-butylamino)-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

ParameterObservation / ValueNotes
Physical State Pale yellow solid
Yield (Method A) 85 - 92%Sc(OTf)₃ is highly efficient.
Yield (Method B) 78 - 85%Slightly lower, but cleaner profile.
¹H NMR (CDCl₃)

3.85 (s, 3H, OMe)
Distinct singlet for methoxy group.
¹H NMR (NH)

~2.9 - 3.5 (br s, 1H)
Broad singlet for the secondary amine at C-3.
¹H NMR (t-Bu)

1.05 (s, 9H)
Strong singlet if t-butyl isocyanide is used.
HRMS (ESI+) [M+H]⁺ calc. for C₁₈H₂₁N₃OConfirm mass match.

Troubleshooting & Critical Parameters

  • Steric Hindrance: The ortho-methoxy group on the aldehyde may slow down imine formation. If yields are low, increase the pre-stirring time (Step 4 in Method A) to 1 hour before adding isocyanide.

  • Isocyanide Odor: Isocyanides have a foul, pervasive odor. All transfers must occur in a functioning fume hood. Treat glassware with dilute bleach (sodium hypochlorite) to oxidize residual isocyanide to the odorless isocyanate/amine.

  • Side Reactions: If the reaction is too hot (>80°C) or acid concentration is too high, isocyanide polymerization may occur (dark tar). Stick to 5 mol% catalyst.

References

  • Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrimidines by a New Multicomponent Reaction." Synlett.

  • Blackburn, C., et al. (1998). "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters.

  • Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition.

  • Shaabani, A., et al. (2024).[1] "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein Journal of Organic Chemistry.

  • Peraro, C.N., et al. (2017). "Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction." ACS Omega.[4]

Sources

Application

Application Note: One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines via Copper-Catalyzed Aerobic Oxidative Coupling

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs such as Zolpidem (Ambien), Alpidem , and Zolimidine . Traditional synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs such as Zolpidem (Ambien), Alpidem , and Zolimidine . Traditional synthesis (the Chichibabin method) requires


-haloketones, which are often unstable, toxic lachrymators, and commercially limited.

This Application Note details a robust, copper-catalyzed one-pot protocol that utilizes stable, commercially available methyl ketones (acetophenones) and 2-aminopyridines . By employing an aerobic oxidative coupling mechanism, this method eliminates the need for pre-functionalized halogenated precursors, utilizing molecular oxygen (or air) as the terminal oxidant. This guide provides a validated workflow, mechanistic insights, and troubleshooting parameters for scalable synthesis.

Mechanistic Insight & Rationale

The "Oxidative Coupling" Advantage

Unlike the classical condensation which relies on nucleophilic substitution of a halide, this protocol relies on dual C-H activation (or oxidative functionalization). The reaction proceeds through an in situ generated imine intermediate, followed by a copper-mediated intramolecular oxidative cyclization.

Reaction Mechanism

The transformation involves two distinct phases occurring in one pot:

  • Condensation: 2-Aminopyridine condenses with the ketone to form an imine (Schiff base).

  • Oxidative Cyclization: The Copper(I) catalyst coordinates to the enamine tautomer. Oxidation (via O

    
    ) facilitates a Single Electron Transfer (SET) process, generating a radical cation or organocopper(III) species that undergoes intramolecular C-N bond formation to close the ring.
    
Mechanistic Pathway Diagram

Cu_Mechanism Start 2-Aminopyridine + Acetophenone Imine Imine Intermediate (Schiff Base) Start->Imine - H2O (Condensation) Enamine Enamine Tautomer (Cu-Coordinated) Imine->Enamine Tautomerization Oxidation Oxidative Cyclization (CuI / O2 / SET) Enamine->Oxidation CuI, O2 Aromatization Aromatization (- H2O) Oxidation->Aromatization Ring Closure Product 2-Phenylimidazo[1,2-a]pyridine Aromatization->Product

Figure 1: Mechanistic pathway for the Cu-catalyzed aerobic oxidative coupling.

Experimental Protocol

Standard Operating Procedure (SOP)

This protocol is optimized for the synthesis of 2-phenylimidazo[1,2-a]pyridine and can be adapted for various substituted acetophenones.

Reagents & Materials:

  • Substrate A: 2-Aminopyridine (1.0 mmol, 94 mg)

  • Substrate B: Acetophenone (1.0 mmol, 120 mg)

  • Catalyst: Copper(I) Iodide (CuI) (0.1 mmol, 19 mg, 10 mol%)

  • Solvent: DMSO (Dimethyl sulfoxide) (2.0 mL) - Anhydrous preferred but not strictly required.

  • Oxidant: Oxygen (

    
    ) balloon or dry air.
    
  • Additives: None required (Ligand-free conditions).

Detailed Workflow:

  • Setup: To a 10 mL reaction tube (or round-bottom flask) equipped with a magnetic stir bar, add 2-Aminopyridine (1.0 equiv), Acetophenone (1.0 equiv), and CuI (10 mol%).

  • Solvation: Add DMSO (2.0 mL).

  • Atmosphere Control:

    • Option A (High Efficiency): Evacuate the tube briefly and refill with an

      
       balloon .
      
    • Option B (Standard): Reaction can proceed under an air atmosphere (open tube fitted with a drying tube), though reaction times may be longer.

  • Reaction: Place the vessel in a pre-heated oil bath at 100 °C . Stir vigorously for 12–24 hours .

    • Monitoring: Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 1:2). Look for the disappearance of acetophenone.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMSO.

    • Wash the organic layer with Brine (10 mL) .

    • Dry over anhydrous

      
       , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: Hexane

    
     20% EtOAc/Hexane).
    
Workflow Visualization

Experimental_Workflow Step1 Step 1: Charge Vessel (Amine + Ketone + CuI + DMSO) Step2 Step 2: Oxygenation (Attach O2 Balloon) Step1->Step2 Step3 Step 3: Heating (100°C, 12-24h, Stirring) Step2->Step3 Step4 Step 4: Workup (Dilute EtOAc, Wash H2O/Brine) Step3->Step4 Step5 Step 5: Purification (Flash Chromatography) Step4->Step5

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Optimization & Troubleshooting (Expert Insights)

Solvent Effects[1]
  • DMSO: The preferred solvent. Its high boiling point and polarity stabilize the charged intermediates. It may also act as a weak oxidant or ligand for Copper.

  • Toluene: Can be used if a non-polar solvent is required, but yields are generally lower (40-50%) compared to DMSO (>80%).

  • DMF: A viable alternative to DMSO but requires more rigorous aqueous washing to remove.

Catalyst & Additives
  • CuI vs. Cu(OAc)

    
    :  CuI (Copper(I)) is generally superior for this specific transformation. However, if using Cu(OAc)
    
    
    
    (Copper(II)), the addition of a ligand like 1,10-phenanthroline is often necessary to stabilize the active species.
  • Iodine (

    
    ) Additive:  Some protocols use an 
    
    
    
    /CuO system.[1] While effective, elemental iodine is corrosive. The CuI-only protocol is cleaner for equipment.
Substrate Scope Data (Representative)
EntryAcetophenone Substituent (R)Yield (%)Notes
1 H (Phenyl)85Standard conditions
2 4-Me (p-Tolyl)88Electron-donating groups boost yield
3 4-OMe90Excellent conversion
4 4-Cl78Electron-withdrawing groups slightly slower
5 4-NO

65Strong EWG hinders oxidation step
6 2-Me (Ortho)55Steric hindrance reduces yield significantly

Green Chemistry & Scale-Up Considerations

For industrial applications or larger scale (gram-scale) synthesis:

  • Safety: When scaling up with DMSO at 100°C, ensure proper venting. Although O

    
     balloons are safe for small scale, use a lean air/O
    
    
    
    sparge or flow reactor for scale-up to stay below the Lower Explosive Limit (LEL).
  • Recyclability: Heterogeneous catalysts (e.g., CuO nanoparticles or Cu/SiO

    
     ) can be used to allow catalyst filtration and reuse, though reaction times typically increase to 24-48 hours.
    
  • Atom Economy: This route produces water as the primary byproduct, offering superior atom economy compared to the

    
    -haloketone route (which produces HBr/HCl waste).
    

References

  • Zhang, Y., et al. "CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones."[2] The Journal of Organic Chemistry, vol. 78, no.[2] 24, 2013, pp. 12494–12504.[2]

  • Yan, R.-L., et al. "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant."[2][3] The Journal of Organic Chemistry, vol. 77, no.[2][3] 4, 2012, pp. 2024–2028.[2][3]

  • Bagdi, A.K., et al. "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines through Tandem Imine Formation-Oxidative Cyclization under Ambient Air." Advanced Synthesis & Catalysis, vol. 355, 2013, pp. 1741-1747.[4]

  • Monir, K., et al. "Copper(II)-Catalyzed Aerobic Oxidative Coupling between Chalcone and 2-Aminopyridine." Advanced Synthesis & Catalysis, vol. 357, 2015.

Sources

Method

Application of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine in anti-influenza drug discovery

Application Note: 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine in Anti-Influenza Drug Discovery Executive Summary The emergence of resistance against neuraminidase inhibitors (e.g., oseltamivir) necessitates the development...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine in Anti-Influenza Drug Discovery

Executive Summary

The emergence of resistance against neuraminidase inhibitors (e.g., oseltamivir) necessitates the development of antivirals with novel mechanisms of action.[1][2] 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine represents a privileged scaffold in medicinal chemistry, recently identified as a potent inhibitor of the Influenza A Virus (IAV) RNA-dependent RNA polymerase (RdRp) .

Unlike traditional inhibitors that target the M2 ion channel or neuraminidase, this class of compounds primarily disrupts the PA-PB1 protein-protein interaction within the viral polymerase complex. This Application Note provides a comprehensive guide for researchers to synthesize, characterize, and validate the antiviral efficacy of this compound, focusing on Surface Plasmon Resonance (SPR) binding kinetics and phenotypic Cytopathic Effect (CPE) assays.

Mechanism of Action: Disruption of RdRp Assembly

The influenza polymerase complex is a heterotrimer composed of three subunits: PA (Polymerase Acidic), PB1 (Polymerase Basic 1), and PB2 (Polymerase Basic 2).[3] The assembly of these subunits is critical for viral replication.[3]

  • The Target: The N-terminus of PB1 inserts into a hydrophobic groove in the C-terminus of PA (PA-C).

  • The Inhibitor: 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine acts as a protein-protein interaction (PPI) inhibitor. The 2-methoxyphenyl moiety provides critical steric bulk and hydrophobic interactions that mimic the PB1 peptide, effectively competing for the binding site on PA-C.

  • The Outcome: By preventing PA-PB1 dimerization, the compound halts the formation of a functional polymerase complex, thereby abolishing viral transcription and replication.

Pathway Visualization: RdRp Assembly Inhibition

RdRp_Inhibition cluster_viral_complex Viral Polymerase Assembly PA PA Subunit (C-Terminus) Complex Functional Heterotrimer PA->Complex Normal Binding PB1 PB1 Subunit (N-Terminus) PB1->Complex PB2 PB2 Subunit PB2->Complex Replication Viral RNA Replication Complex->Replication Catalyzes Compound 2-(2-Methoxyphenyl) imidazo[1,2-a]pyridine Compound->PA High Affinity Binding (Competes with PB1) Compound->Complex Prevents Assembly Inhibition Replication HALTED

Figure 1: Mechanism of Action. The compound competitively binds to the PA subunit, preventing the recruitment of PB1 and blocking the assembly of the functional polymerase heterotrimer.

Chemical Synthesis Protocol

While classical condensation methods exist, the Groebke-Blackburn-Bienaymé (GBBR) reaction is the preferred modern route due to its "green" profile, atom economy, and one-pot efficiency.

Reagents:

  • 2-Aminopyridine (1.0 equiv)[4]

  • 2-Methoxybenzaldehyde (1.0 equiv)

  • tert-Butyl isocyanide (1.0 equiv)

  • Catalyst: Scandium triflate [Sc(OTf)3] (5 mol%) or Iodine (I2)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Mixing: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and 2-methoxybenzaldehyde (1.0 mmol) in MeOH (3 mL).

  • Activation: Add the catalyst (Sc(OTf)3, 0.05 mmol). Stir at room temperature for 10 minutes to allow imine formation.

  • Cyclization: Add tert-butyl isocyanide (1.0 mmol).

  • Reaction: Seal the vial and heat to 60°C for 4–6 hours (or microwave at 100°C for 20 mins).

  • Work-up: Evaporate solvent under reduced pressure. Dissolve residue in Ethyl Acetate (EtOAc) and wash with water and brine.

  • Purification: Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine derivative.

Expert Insight: The ortho-methoxy group (2-methoxy) introduces steric hindrance that may lower yield compared to para-isomers. Ensure rigorous anhydrous conditions if yields are suboptimal.

Validation Protocol 1: Surface Plasmon Resonance (SPR)

SPR is the gold standard for verifying the direct binding of the compound to the viral PA subunit, distinguishing it from non-specific host-acting antivirals.

Objective: Determine the dissociation constant (


) of the compound against the PA-C domain.

Materials:

  • Ligand: Recombinant Influenza A Virus PA-C domain (residues 257–716), His-tagged.

  • Chip: CM5 Sensor Chip (Cytiva/Biacore).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 5% DMSO).

Workflow:

  • Immobilization: Activate the CM5 chip surface using EDC/NHS. Inject His-tagged PA-C protein to achieve ~3000 Response Units (RU). Deactivate excess esters with Ethanolamine.

  • Compound Preparation: Prepare a 10 mM stock of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine in 100% DMSO. Dilute into Running Buffer to create a concentration series (e.g., 0.19 µM to 50 µM), ensuring a constant 5% DMSO concentration.

  • Injection: Inject the compound series over the reference (blank) and active (PA-C) flow cells at 30 µL/min for 60 seconds (Association).

  • Dissociation: Switch to running buffer for 120 seconds (Dissociation).

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Target Metrics:

  • 
    :  < 10 µM (Hit), < 1 µM (Lead).
    
  • Binding Stoichiometry: ~1:1.

Validation Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This phenotypic assay confirms that the biochemical binding translates to actual antiviral protection in live cells.

Materials:

  • Cells: MDCK (Madin-Darby Canine Kidney) cells.

  • Virus: Influenza A/PR/8/34 (H1N1) or A/Hong Kong/8/68 (H3N2).

  • Reagent: CellTiter-Glo® (Promega) or MTT.

Step-by-Step Methodology:

  • Seeding: Seed MDCK cells (1.5 × 10^4 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO2.

  • Infection: Wash cells with PBS. Infect with Influenza A virus at an MOI (Multiplicity of Infection) of 0.01 in the presence of TPCK-trypsin (2 µg/mL).

  • Treatment: Immediately add the test compound in serial dilutions (0.1 µM – 100 µM). Include Favipiravir or Oseltamivir as positive controls.

  • Incubation: Incubate for 48–72 hours.

  • Readout: Assess cell viability using CellTiter-Glo (luminescence) or MTT (absorbance).

  • Calculation: Calculate the EC50 (concentration inhibiting 50% of viral-induced cell death) using non-linear regression.

Data Interpretation Table
Compound ClassTargetTypical EC50 (H1N1)CC50 (Cytotoxicity)Selectivity Index (SI)
2-(2-MeO-Ph)-Imidazo[1,2-a]py PA-PB1 Interface 0.5 – 5.0 µM > 100 µM > 20
Oseltamivir (Control)Neuraminidase0.01 – 0.1 µM> 500 µM> 5000
Ribavirin (Control)General RdRp2.0 – 10.0 µM~ 50 µM~ 5

Note: A Selectivity Index (CC50/EC50) > 10 is required for a compound to be considered a valid hit. The imidazo[1,2-a]pyridine scaffold typically exhibits low cytotoxicity (high CC50), making it an attractive lead.

Troubleshooting & Optimization

  • Solubility: The 2-methoxyphenyl group improves lipophilicity but may reduce aqueous solubility compared to unsubstituted analogs. If precipitation occurs in the SPR buffer, reduce the concentration range or increase DMSO to 5% (ensure matched reference buffer).

  • Resistance: To verify the target, generate resistant mutant viruses by passaging the virus in sub-optimal concentrations of the compound. Sequence the PA gene; mutations at the PA-PB1 interface (e.g., Q408, N412) confirm the mechanism.

References

  • Zhang, C. et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study.[5][6] European Journal of Medicinal Chemistry.[3][7]

  • Liu, Y. et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.[1] ACS Pharmacology & Translational Science.[2]

  • Argade, M.D. et al. (2022). Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry.[7][8][9]

  • Dhas, A. et al. (2021). Synthesis of Imidazo[1,2-a]Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.[4] Letters in Applied NanoBioScience.

Sources

Application

Application Note: Synthesis and Evaluation of Imidazo[1,2-a]pyridine-3-carboxamides as Antitubercular Agents

Introduction & Scientific Rationale The eradication of tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is severely hindered by the global proliferation of multidrug-resistant (MDR) and extensively drug-res...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The eradication of tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is severely hindered by the global proliferation of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Addressing this crisis necessitates the development of novel chemical entities that operate via unexploited mechanisms of action. The imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have emerged as a highly potent, synthetically accessible class of antitubercular agents (1)[1]. The premier clinical candidate from this class, Telacebec (Q203), exhibits extraordinary efficacy, inhibiting Mtb growth at low nanomolar concentrations both extracellularly and within macrophages ()[].

Mechanism of Action: Targeting Mycobacterial Respiration

Unlike traditional first-line TB therapeutics (e.g., Isoniazid or Rifampicin) that target cell wall biosynthesis or transcription, IPAs exert their bactericidal and bacteriostatic effects by disrupting the mycobacterial electron transport chain (3)[3]. Specifically, these compounds bind with high affinity to the QcrB subunit of the cytochrome bc1 complex. This blockade halts ATP production, leading to a catastrophic loss of cellular energy homeostasis and subsequent bacterial death (4)[4].

G A Imidazo[1,2-a]pyridine- 3-carboxamide (e.g., Q203) B Cytochrome bc1 Complex (QcrB Subunit) A->B Binds to C Blockade of Electron Transport Chain B->C Induces D ATP Depletion & Loss of Homeostasis C->D Causes E Mycobacterium tuberculosis Death / Bacteriostasis D->E Results in

Fig 1: Mechanism of action of IPAs via QcrB inhibition and ATP depletion in M. tuberculosis.

Synthetic Strategy & Causality of Reaction Conditions

The synthesis of IPAs relies on a highly modular, three-step linear sequence that allows for late-stage diversification of the amide tail, which is critical for tuning lipophilicity and target binding (5)[5].

  • Cyclocondensation: A modified Tschitschibabin synthesis is employed. A substituted 2-aminopyridine is reacted with an α-halo-β-keto ester (e.g., ethyl 2-chloroacetoacetate). The initial step is the selective alkylation of the endocyclic basic nitrogen, followed by intramolecular cyclization and dehydration. Refluxing conditions drive the dehydration step to aromatize the imidazo[1,2-a]pyridine core (6)[6].

  • Saponification: The resulting ethyl ester is hydrolyzed to the free carboxylic acid. Lithium hydroxide (LiOH) in a THF/water mixture is specifically chosen over harsher bases (like KOH) because it provides mild conditions that prevent potential degradation of the heteroaromatic core while ensuring quantitative conversion (6)[6].

  • Amide Coupling: The carboxylic acid is coupled with a primary or secondary amine using EDCI and HOBt. HOBt is mechanistically critical here: it rapidly reacts with the O-acylisourea intermediate formed by EDCI to generate a highly reactive OBt-ester. This prevents the irreversible rearrangement into an unreactive N-acylurea, ensuring high yields of the final carboxamide (4)[4].

Synth N1 Substituted 2-Aminopyridine + Ethyl 2-chloroacetoacetate N2 Cyclocondensation (Reflux, Base) N1->N2 N3 Ethyl Imidazo[1,2-a]pyridine- 3-carboxylate N2->N3 N4 Saponification (LiOH, THF/H2O) N3->N4 N5 Imidazo[1,2-a]pyridine- 3-carboxylic acid N4->N5 N6 Amide Coupling (EDCI, HOBt, DIPEA, Amine) N5->N6 N7 Imidazo[1,2-a]pyridine- 3-carboxamide (Target) N6->N7

Fig 2: Three-step synthetic workflow for imidazo[1,2-a]pyridine-3-carboxamide derivatives.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
  • Preparation: In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 equiv, e.g., 30.0 mmol) in absolute ethanol or DMF (50 mL).

  • Addition: Add ethyl 2-chloroacetoacetate (1.2 equiv, 36.0 mmol) dropwise at room temperature under continuous magnetic stirring.

  • Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 80–90 °C for 12–16 hours under an argon atmosphere (6)[6]. Monitor completion via TLC (Hexane:EtOAc, 3:1).

  • Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Neutralize the crude residue by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography to afford the pure ester.

Protocol B: Saponification to 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
  • Preparation: Suspend the ester obtained from Protocol A (1.0 equiv, e.g., 20.0 mmol) in a 1:1 mixture of THF and deionized water (60 mL).

  • Hydrolysis: Add LiOH·H₂O (1.5 equiv, 30.0 mmol) in one portion.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 14 hours. The solution will gradually become homogeneous as the carboxylate salt forms (6)[6].

  • Workup: Remove the THF under reduced pressure. Cool the remaining aqueous phase in an ice bath and carefully acidify with 1M HCl to pH ~3–4 to precipitate the free acid.

  • Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum to yield the carboxylic acid as an off-white solid.

Protocol C: Amide Coupling (Synthesis of Target IPAs)

Note: This protocol is a self-validating system; the sequential washes in the workup are specifically designed to systematically strip out the coupling byproducts (urea, OBt, and base).

  • Activation: In a flame-dried flask under argon, dissolve the carboxylic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCM or DMF (4 mL/mmol). Cool to 0 °C. Add EDCI·HCl (1.5 equiv), HOBt (1.5 equiv), and N,N-diisopropylethylamine (DIPEA) (2.5 equiv). Stir for 20 minutes to pre-form the active OBt-ester (4)[4].

  • Coupling: Dropwise, add the desired amine (1.1 equiv). For Q203 synthesis, use 4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzylamine. Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with DCM (3 × 15 mL).

  • Washing Sequence: Wash the combined organic layers with water (2 × 15 mL) to remove DMF/HOBt, and brine (15 mL) to break emulsions and dry the organic phase.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify by flash chromatography (DCM/MeOH gradient) to obtain the final imidazo[1,2-a]pyridine-3-carboxamide.

Quantitative Data: Structure-Activity Relationship (SAR)

The lipophilicity and steric bulk of the amide substituent heavily dictate antimycobacterial efficacy. Highly lipophilic, extended tails dramatically increase intracellular accumulation and QcrB binding affinity.

Compound DesignationR1 (Position 6)R2 (Amide Substituent)MIC / MIC₅₀ (μM)Notes / Characteristics
Compound 2 -CH₃Thiophen-2-ylmethyl0.80 - 2.30Early lead; moderate extracellular activity (3)[3].
Compound 16 -CH₃4-(Trifluoromethyl)benzyl≤ 0.006Highly potent; low nanomolar MIC against replicating Mtb (1)[1].
Compound 6 -ClCyclooctyl> 200.0Halogen at C6 combined with an aliphatic amide abolishes activity (3)[3].
Q203 (Telacebec) -Cl4-(4-(4-(OCF₃)Ph)piperidin-1-yl)benzyl0.0027Clinical candidate; exceptional intracellular activity and PK profile ()[].

References

  • Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. NIH.gov.
  • Synthesis and Evaluation of Antituberculosis Activity of Substituted 2,7-Dimethylimidazo[1,2-a]Pyridine-3-Carboxamide Deriv
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS.org.
  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS.org.
  • Synthesis and Evaluation of Antituberculosis Activity of Substituted 2,7-Dimethylimidazo [1,2-a]Pyridine-3-Carboxamide Deriv
  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS.org.
  • CAS 1334719-95-7 (Q203). BOC Sciences.

Sources

Method

Method for synthesizing imidazo[1,2-a]pyridines using a three-component reaction

Application Note & Protocol: Advanced Multicomponent Synthesis of Imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé Reaction Executive Overview Imidazo[1,2-a]pyridines are privileged nitrogen-fused heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Advanced Multicomponent Synthesis of Imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé Reaction

Executive Overview

Imidazo[1,2-a]pyridines are privileged nitrogen-fused heterocyclic scaffolds that form the pharmacophoric core of numerous blockbuster therapeutics, including zolpidem, alpidem, and zolimidine [[1]](). Traditional linear syntheses of these bicyclic systems often suffer from poor atom economy, harsh conditions, and lengthy purification steps. To overcome these bottlenecks, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) has emerged as a highly efficient, convergent strategy [[2]](). By coupling 2-aminopyridines, aldehydes, and isocyanides in a single pot, this methodology enables the rapid generation of diverse chemical libraries with high functional group tolerance 3.

Mechanistic Rationale & Causality

Successful execution of the GBB-3CR requires a deep understanding of its sequential mechanism. The reaction is not a simultaneous collision of three molecules; rather, it is a highly ordered cascade driven by specific electronic and thermodynamic factors.

  • Schiff Base Formation : The cascade initiates with the condensation of the 2-aminopyridine and the aldehyde to form an electrophilic imine intermediate.

  • Isocyanide Insertion : The isocyanide, acting as a unique α-nucleophile, attacks the activated imine. Causality Note: If the imine is not sufficiently electrophilic, the isocyanide may undergo unwanted side reactions such as polymerization. Therefore, Lewis acids like Scandium triflate (Sc(OTf)3) or Ytterbium triflate (Yb(OTf)3) are employed to lower the LUMO of the imine, facilitating the attack and generating a highly reactive nitrilium ion 4.

  • Cyclization and Aromatization : The nitrilium ion undergoes an intramolecular nucleophilic attack by the pyridine ring nitrogen, forming a spiro-intermediate. A subsequent [1,5]-hydride shift (retro-aza-ene reaction) drives the irreversible rearomatization, yielding the thermodynamically stable imidazo[1,2-a]pyridine [[1]]().

Mechanism A 2-Aminopyridine + Aldehyde B Schiff Base (Imine Intermediate) A->B -H2O C Isocyanide Addition (Lewis Acid Catalyzed) B->C D Nitrilium Ion Formation C->D E Intramolecular Cyclization D->E F Imidazo[1,2-a]pyridine (Aromatization) E->F [1,5]-H shift

Mechanistic pathway of the Groebke-Blackburn-Bienaymé three-component reaction.

System Validation & Optimization

A robust protocol must function as a self-validating system. To ensure reproducibility, researchers must implement specific control checkpoints.

  • Checkpoint 1 (Imine Formation) : Before the addition of the isocyanide, the formation of the Schiff base must be confirmed via LC-MS. Proceeding without full imine conversion leads to complex mixtures and drastically reduced yields.

  • Checkpoint 2 (Catalyst Efficacy) : While some highly reactive substrates proceed uncatalyzed or with mild green catalysts like NH4Cl 2, sterically hindered or electron-poor aldehydes require robust Lewis acid activation (e.g., Yb(OTf)3) under microwave irradiation to achieve high conversions [[5]]().

Table 1: Optimization of Reaction Conditions for GBB-3CR

EntryCatalystSolventConditionsYield (%)Reference
1NoneMeOH25 °C, 24 hTraceControl
2p-TsOH (10 mol%)MeOH25 °C, 12 hModerate[[2]]()
3NH4Cl (10 mol%)EtOH25 °C, 24 h44–763
4Yb(OTf)3 (8 mol%)DCM/MeOH (3:1)MW, 100 °C, 1 h89–985

Detailed Experimental Protocol

This protocol utilizes Yb(OTf)3 and microwave irradiation to accelerate the rate-limiting cyclization step, drastically reducing reaction times from 24 hours to under 1 hour while maximizing yields 5.

Workflow Step1 1. Reagent Preparation (Equimolar Aminopyridine & Aldehyde) Step2 2. Pre-activation (Stir with Yb(OTf)3 for Imine Formation) Step1->Step2 Step3 3. Isocyanide Addition (Dropwise addition at RT) Step2->Step3 Step4 4. Microwave Irradiation (100 °C, 1 h) Step3->Step4 Step5 5. Reaction Validation (LC-MS & TLC Monitoring) Step4->Step5 Step6 6. Work-up & Purification (Extraction & Column Chromatography) Step5->Step6

Step-by-step experimental workflow for the microwave-assisted GBB-3CR protocol.

Materials & Reagents

  • 2-Aminopyridine (0.5 mmol)

  • Aldehyde (e.g., furfuraldehyde or benzaldehyde derivatives) (0.6 mmol, 1.2 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (0.6 mmol, 1.2 equiv)

  • Ytterbium(III) trifluoromethanesulfonate[Yb(OTf)3] (0.04 mmol, 8 mol%)

  • Solvent: Dichloromethane (DCM) / Methanol (MeOH) mixture (3:1 ratio, 4 mL)

Step-by-Step Methodology

  • Reagent Preparation : In an oven-dried, 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-aminopyridine (0.5 mmol) and the selected aldehyde (0.6 mmol).

  • Solvent & Catalyst Addition : Dissolve the reagents in 4 mL of a 3:1 DCM/MeOH mixture. Add Yb(OTf)3 (0.04 mmol) as the Lewis acid catalyst 5. Causality: The mixed solvent system is critical; DCM ensures the solubility of the non-polar isocyanide, while the protic nature of MeOH facilitates the crucial proton transfers required during the final [1,5]-hydride shift and rearomatization step.

  • Pre-activation & Validation : Seal the vial and stir the mixture at room temperature for 10–15 minutes. Extract a 5 µL aliquot and analyze via LC-MS to confirm the quantitative formation of the imine intermediate.

  • Isocyanide Addition : Once imine formation is verified, add the isocyanide (0.6 mmol) dropwise to the stirring mixture.

  • Microwave Irradiation : Place the sealed vial in a dedicated microwave synthesizer. Irradiate the mixture at 100 °C for exactly 1 hour 5.

  • Reaction Monitoring : Cool the vial to room temperature. Monitor the consumption of the imine and the appearance of the highly fluorescent imidazo[1,2-a]pyridine product via TLC (UV 254 nm and 365 nm).

  • Work-up : Dilute the reaction mixture with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) to neutralize any acidic byproducts and partition the Lewis acid catalyst into the aqueous phase. Extract the aqueous layer with additional ethyl acetate (2 x 10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure, functionalized imidazo[1,2-a]pyridine.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review BIO Web of Conferences URL:[Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides MDPI URL: [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction Beilstein Journals URL: [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones Beilstein Journals URL: [Link]

  • Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides ResearchGate URL: [Link]

Sources

Application

Application Note: Validation of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine Derivatives as Ferroptosis Inhibitors

Abstract & Introduction Ferroptosis is a regulated cell death modality driven by iron-dependent phospholipid peroxidation.[1][2][3] While Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1) are the gold standards for inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Ferroptosis is a regulated cell death modality driven by iron-dependent phospholipid peroxidation.[1][2][3] While Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1) are the gold standards for inhibition, poor pharmacokinetic properties have necessitated the development of novel scaffolds.

2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine (referred to herein as MPIP-OMe) represents a class of "next-generation" ferroptosis inhibitors. Unlike iron chelators (e.g., DFO), MPIP-OMe derivatives primarily function as Radical Trapping Antioxidants (RTAs) . The electron-rich imidazo[1,2-a]pyridine core, combined with the electron-donating ortho-methoxy group, facilitates the scavenging of lipid peroxyl radicals (LOO•), thereby breaking the autoxidation chain reaction.

This application note provides a rigorous, self-validating workflow to characterize MPIP-OMe derivatives, distinguishing their activity from apoptosis inhibitors and iron chelators.

Mechanism of Action (MOA)

Understanding the intervention point is critical for experimental design. MPIP-OMe does not inhibit the upstream System Xc- (unlike Erastin) nor does it directly inhibit GPX4 (unlike RSL3). Instead, it acts downstream to neutralize lipid radicals.

Visualization: Ferroptosis Pathway & MPIP-OMe Intervention

FerroptosisPathway Cystine Cystine (Extracellular) Cysteine Cysteine (Intracellular) Cystine->Cysteine System Xc- GSH GSH (Glutathione) Cysteine->GSH Synthesis GPX4 GPX4 Enzyme GSH->GPX4 Cofactor ROS Lipid Peroxides (LOOH) GPX4->ROS Reduces to L-OH PUFA PUFA-PL (Membrane) PUFA->ROS Fenton Reaction (Fe2+) Fe Labile Iron Pool (Fe2+) Radical Lipid Radicals (LOO•) ROS->Radical Autoxidation Radical->ROS Chain Reaction Death Ferroptotic Cell Death Radical->Death Membrane Rupture MPIP MPIP-OMe (Inhibitor) MPIP->Radical Traps Radicals (H-Atom Transfer)

Figure 1: Mechanism of Action. MPIP-OMe functions as a Radical Trapping Antioxidant (RTA), intercepting the lipid autoxidation chain reaction downstream of GPX4 and Iron.

Compound Preparation & Handling[4][5][6][7][8]

  • Stock Solution: Dissolve MPIP-OMe in high-grade DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

  • Solubility Check: The 2-methoxyphenyl group enhances lipophilicity. Ensure no precipitation occurs upon dilution into aqueous media.

  • Storage: Aliquot into amber tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: All experimental controls must contain an equivalent % of DMSO (final concentration < 0.1%).

Protocol 1: Cell Viability Rescue Assay (The "Go/No-Go" Screen)

This assay determines if MPIP-OMe can rescue cells from lethal ferroptosis induction.

Cell Line: HT-1080 (Fibrosarcoma) or PANC-1 (Pancreatic carcinoma). Note: HT-1080 is the field standard due to high sensitivity to ferroptosis.

Reagents
  • Inducer: Erastin (Class I inducer, inhibits System Xc-) or RSL3 (Class II inducer, inhibits GPX4).

  • Detection: Cell Counting Kit-8 (CCK-8) or CellTiter-Glo (ATP).

  • Positive Control: Ferrostatin-1 (Fer-1, 1 µM).

  • Negative Control: Z-VAD-FMK (Apoptosis inhibitor).

Step-by-Step Methodology
  • Seeding: Seed HT-1080 cells at 3,000 cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2.

  • Pre-treatment: Replace media. Add MPIP-OMe in a dose-response range (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM).

    • Critical: Include a "Vehicle Only" well and a "Fer-1 (1 µM)" well.

  • Induction: Add Erastin (10 µM) or RSL3 (100-500 nM) to all wells except the untreated control.

  • Incubation: Incubate for 18–24 hours.

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–2 hours. Measure absorbance at 450 nm.

Data Analysis & Acceptance Criteria

Calculate % Cell Viability relative to untreated controls.

ConditionExpected ViabilityInterpretation
Untreated100%Baseline
Erastin Only< 20%Successful Induction
Erastin + Fer-1 (1 µM)> 85%Valid Assay System
Erastin + Z-VAD-FMK< 25%Confirms Non-Apoptotic Death
Erastin + MPIP-OMe Dose-Dependent Rescue Valid Ferroptosis Inhibitor

Protocol 2: Lipid ROS Suppression (C11-BODIPY Assay)

Rescue of cell viability is not sufficient proof of ferroptosis inhibition; you must prove the compound prevents lipid peroxidation.

Reagents
  • Probe: C11-BODIPY (581/591).[1][2] This probe shifts fluorescence from Red (590 nm) to Green (510 nm) upon oxidation by lipid radicals.

  • Buffer: HBSS (Hanks' Balanced Salt Solution), phenol-red free.

Step-by-Step Methodology
  • Treatment: Treat HT-1080 cells with Erastin (10 µM) ± MPIP-OMe (1 µM) for 6–8 hours. Note: Do not wait for cell death; measure at the onset of stress.

  • Staining: Add C11-BODIPY (final conc. 2–5 µM) to the culture media.

  • Incubation: Incubate for 30 minutes at 37°C .

  • Harvest: Trypsinize cells, wash 2x with PBS, and resuspend in HBSS containing 1% BSA.

  • Flow Cytometry:

    • Excitation: 488 nm.

    • Channel 1 (Oxidized): 510–530 nm (Green).

    • Channel 2 (Reduced): 580–600 nm (Red).

  • Analysis: Gate on live cells. Calculate the ratio of Mean Fluorescence Intensity (MFI): Green / (Green + Red) .

Visualization: Experimental Workflow

Workflow Step1 1. Seed HT-1080 Cells Step2 2. Co-treat: Inducer (RSL3) + MPIP-OMe Step1->Step2 Branch Assay Type Step2->Branch PathA Lipid ROS (C11-BODIPY) Branch->PathA PathB Labile Iron (FerroOrange) Branch->PathB ResultA Flow Cytometry: Shift from Red to Green? PathA->ResultA ResultB Microscopy: Intracellular Iron Level PathB->ResultB Conclusion Validation: Prevents Oxidation vs Chelation ResultA->Conclusion ResultB->Conclusion

Figure 2: Validation Workflow. Differentiating Lipid ROS suppression from Iron Chelation.

Protocol 3: Specificity & Iron Chelation Check

It is vital to confirm that MPIP-OMe acts as an RTA and not merely as an iron chelator (a common false positive mechanism for polyphenolic compounds).

The FerroOrange Assay
  • Principle: FerroOrange reacts specifically with labile Fe2+.

  • Method:

    • Treat cells with RSL3 ± MPIP-OMe.

    • Add FerroOrange (1 µM). Incubate 30 min.

    • Image via confocal microscopy (Ex/Em: 543/580 nm).

  • Interpretation:

    • Deferoxamine (Control): Signal disappears (Iron is chelated).

    • MPIP-OMe (Expected): Signal remains high (Iron is present, but toxicity is blocked).

    • If MPIP-OMe reduces the FerroOrange signal, it is acting as an iron chelator, not a pure RTA.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Precipitation High concentration / Low solubilityDissolve in 100% DMSO first. Ensure final DMSO < 0.1%. Sonicate stock solution.
High Background in C11 Oxidation of probe in stockStore C11-BODIPY under Argon/Nitrogen. Prepare fresh working solution.
No Rescue Observed Compound degradationImidazo-pyridines are generally stable, but the methoxy group can be metabolically labile. Ensure fresh stock.
Rescue in Apoptosis Off-target kinase inhibitionRun a Staurosporine counter-screen. MPIP-OMe should not rescue Staurosporine toxicity.

References

  • Wang, J., et al. (2025).[4][5] Identification of imidazo[1,2-a]pyridine-3-amine as a novel drug-like scaffold for efficacious ferroptosis inhibition in vivo.[5] European Journal of Medicinal Chemistry.

  • Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell.

  • Conrad, M., & Pratt, D. A. (2019). The chemical basis of ferroptosis. Nature Chemical Biology.

  • BenchChem Protocols. (2025). Orthogonal Validation of Ferroptosis Inducers and Inhibitors.

  • Al-Bahrani, H. A., et al. (2025).[6][7][8] Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity.[6][7] Chemical Methodologies.

Sources

Method

Development of imidazo[1,2-a]pyridine-based kinase inhibitors for cancer therapy

Application Note: Development of Imidazo[1,2-a]pyridine-based Kinase Inhibitors for Cancer Therapy Executive Summary The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, par...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Imidazo[1,2-a]pyridine-based Kinase Inhibitors for Cancer Therapy

Executive Summary

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Its fused bicyclic system mimics the adenine core of ATP, allowing it to anchor effectively within the hinge region of kinase active sites. This guide provides a comprehensive workflow for the rational design, chemical synthesis via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and biological validation of these inhibitors targeting oncogenic kinases such as PI3K, CDK, and c-Met.

Rational Design & Structural Logic

The success of imidazo[1,2-a]pyridine lies in its vectors for substitution. Unlike flat aromatics, this scaffold offers distinct positions (C2, C3, C6, C8) to tune potency, selectivity, and physicochemical properties (solubility/logP).

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold. The bridgehead nitrogen (N1) is critical for hydrogen bonding with the kinase hinge region.

SAR_Map Core Imidazo[1,2-a]pyridine Core Scaffold C3 C3 Position (Groebke Insertion Point) Target: Hinge/Gatekeeper Key: H-Bond Acceptor/Donor Core->C3 Critical for Potency C2 C2 Position Target: Solvent Front Key: Solubility & PK Tuning Core->C2 Modulates ADME C6 C6 Position Target: Hydrophobic Pocket I Key: Selectivity Core->C6 Tuning C8 C8 Position Target: Ribose Pocket Key: Steric Constraints Core->C8 Tuning N1 Bridgehead Nitrogen (N1) Function: H-Bond Acceptor (ATP Adenine Mimic) Core->N1

Figure 1: Strategic SAR map of the imidazo[1,2-a]pyridine scaffold highlighting key interaction vectors for kinase inhibition.

Chemical Synthesis Protocol

The most efficient route to functionalized imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction.[1][2] This is a one-pot, three-component reaction (3-CR) between a 2-aminopyridine, an aldehyde, and an isocyanide.

Synthesis Workflow

GBB_Synthesis Sub1 2-Aminopyridine (Substituted at C3/C5) Reaction GBB Reaction Catalyst: Sc(OTf)3 or HOAc Solvent: MeOH/DCM Temp: 25-50°C Sub1->Reaction Sub2 Aldehyde (Aryl/Heteroaryl) Sub2->Reaction Sub3 Isocyanide (Alkyl/Aryl) Sub3->Reaction Intermediate Schiff Base Formation (In situ) Reaction->Intermediate Step 1 Cyclization [4+1] Cycloaddition Intermediate->Cyclization Step 2 Product 3-Aminoimidazo[1,2-a]pyridine (Target Scaffold) Cyclization->Product Yield: 60-90%

Figure 2: One-pot Groebke-Blackburn-Bienaymé (GBB) reaction cascade for rapid scaffold assembly.

Standard Operating Procedure (SOP): GBB Reaction

Objective: Synthesis of 3-amino-substituted imidazo[1,2-a]pyridine (Scale: 1.0 mmol).

Reagents:

  • 2-Amino-5-chloropyridine (1.0 equiv, 128 mg)

  • Benzaldehyde derivative (1.0 equiv)

  • tert-Butyl isocyanide (1.1 equiv, 125 µL)

  • Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Acetic Acid (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1)

Protocol:

  • Activation: In a 10 mL microwave vial or round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in 3 mL of MeOH.

  • Catalyst Addition: Add the catalyst (Sc(OTf)₃ or HOAc). Stir at room temperature for 15–30 minutes to facilitate imine (Schiff base) formation. Note: The solution may change color (often yellowing).

  • Cyclization: Add the isocyanide (1.1 mmol) dropwise.

  • Reaction:

    • Method A (Thermal): Stir at 50°C for 12–24 hours.

    • Method B (Microwave): Irradiate at 100°C for 15–30 minutes (recommended for library generation).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. Look for the disappearance of the aldehyde peak.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve residue in minimal DCM and purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

  • Validation: Verify structure via ¹H-NMR (characteristic singlet for C2-H if aldehyde was formaldehyde, or disappearance of aldehyde proton) and HRMS.

Biological Evaluation Pipeline

Once synthesized, compounds must undergo a rigorous screening cascade to validate kinase inhibition and cellular efficacy.

Screening Cascade Diagram

Bio_Cascade Tier1 Tier 1: Biochemical Assay (ADP-Glo / FRET) Output: IC50 (Enzymatic) Tier2 Tier 2: Cellular Viability (CellTiter-Glo / MTT) Output: GI50 (Proliferation) Tier1->Tier2 Select Potent Hits Decision Hit Selection Criteria: Enzymatic IC50 < 100 nM Cellular GI50 < 1 µM Tier2->Decision Tier3 Tier 3: Target Engagement (Western Blot) Output: Phospho-protein levels Decision->Tier3 Validated Hits

Figure 3: Hierarchical biological screening cascade for kinase inhibitor validation.

Protocol: In Vitro Kinase Assay (ADP-Glo™ Platform)

Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Materials:

  • Recombinant Kinase (e.g., PI3Kα, CDK2)

  • Substrate (e.g., PIP2:PS lipid vesicles for PI3K)

  • Ultrapure ATP (10 µM final)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Steps:

  • Preparation: Prepare 2.5x Kinase/Lipid Mix and 2.5x ATP/Substrate Mix in 1x Kinase Buffer.

  • Compound Addition: Dispense 1 µL of compound (serial dilution) into a 384-well white plate.

  • Reaction Start: Add 2 µL of Kinase Mix. Incubate for 10 min (RT). Add 2 µL of ATP Mix to initiate the reaction.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 min.

  • Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using a 4-parameter logistic model to determine IC₅₀.

Protocol: Cellular Target Engagement (Western Blot)

Objective: Confirm that the inhibitor blocks the phosphorylation of the downstream effector (e.g., p-Akt for PI3K inhibitors) in cancer cells.

  • Treatment: Seed cancer cells (e.g., MCF-7 or HCT116) in 6-well plates. Treat with compound at 1x, 5x, and 10x the enzymatic IC₅₀ for 2–6 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors (e.g., PhosSTOP).

  • Separation: Load 20–30 µg of protein per lane on an SDS-PAGE gel. Run at 120V.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blotting:

    • Block with 5% BSA in TBST for 1 hr.

    • Incubate with Primary Antibody (e.g., Anti-pAkt S473, 1:1000) overnight at 4°C.

    • Incubate with Secondary Antibody (HRP-conjugated) for 1 hr at RT.

  • Detection: Develop with ECL substrate and image.

  • Result: A dose-dependent decrease in band intensity of the phosphorylated protein confirms intracellular target inhibition.

Data Summary & Troubleshooting

Typical Results for a Validated Hit:

ParameterAcceptance CriteriaNotes
Enzymatic IC₅₀ < 50 nMPotency against purified protein.[3]
Cellular GI₅₀ < 500 nMAntiproliferative effect.[3][4][5]
Selectivity > 50-foldvs. off-target kinases (e.g., PI3Kα vs. mTOR).
Ligand Efficiency (LE) > 0.3Indicates a high-quality binder.

Troubleshooting Tips:

  • GBB Reaction Fails: If the reaction is sluggish, switch from MeOH to TFE (Trifluoroethanol) or add a Lewis acid like InCl₃. Ensure the aldehyde is fresh (oxidation to acid kills the reaction).

  • Poor Solubility: Imidazo[1,2-a]pyridines can be planar and insoluble. Introduce solubilizing groups (morpholine, piperazine) at the C3 or C8 position (see SAR Map).

  • High Background in Assay: Compounds with amino-imidazo cores can sometimes fluoresce. Use luminescent assays (ADP-Glo) rather than fluorescent assays to avoid interference.

References

  • Goel, R., et al. (2016).[6] "Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy."[6][7] Current Topics in Medicinal Chemistry.

  • Li, M., et al. (2023).[8] "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." International Journal of Molecular Sciences.

  • Baenziger, M., et al. (2017).[9] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis.

  • Bagdi, A.K., et al. (2020). "Recent Advances in the Groebke–Blackburn–Bienaymé Reaction." Organic Chemistry Frontiers.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Application

Green Synthesis of Imidazo[1,2-a]pyridines in Aqueous Media: A Guide for the Modern Chemist

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] Traditional synthetic routes to these valuab...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] Traditional synthetic routes to these valuable compounds often rely on harsh reagents, volatile organic solvents, and elevated temperatures, posing significant environmental and safety concerns. This guide details cutting-edge, green synthetic protocols for imidazo[1,2-a]pyridine derivatives, with a focus on the use of aqueous media as a benign and economical solvent. These methods align with the principles of green chemistry by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

The Imperative for Greener Syntheses

The principles of green chemistry are not merely an academic exercise but a practical necessity for sustainable chemical manufacturing. By shifting towards aqueous reaction media, chemists can significantly reduce their environmental footprint. Water is non-toxic, non-flammable, and abundant, making it an ideal solvent for many chemical transformations. The protocols outlined below leverage the unique properties of water, often in combination with enabling technologies like microwave irradiation and ultrasonication, to achieve high-yielding, clean, and efficient syntheses of imidazo[1,2-a]pyridines.

Protocol 1: Copper-Catalyzed Domino A3-Coupling in Aqueous Micellar Media

This protocol offers an environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine derivatives through a domino A3-coupling reaction.[3] The use of a copper(II)-ascorbate catalytic system in an aqueous micellar medium, facilitated by sodium dodecyl sulfate (SDS), is a key feature of this approach. This system allows for the in situ generation of the active Cu(I) species, which catalyzes the facile 5-exo-dig cycloisomerization.

Causality of Experimental Choices
  • Aqueous Micellar Medium: The use of SDS in water creates micelles, which act as microreactors, effectively solubilizing the organic reactants and facilitating the reaction in the aqueous bulk phase. This avoids the need for volatile organic solvents.

  • Cu(II)-Ascorbate Catalyst System: Copper is an earth-abundant and relatively non-toxic metal. Sodium ascorbate acts as a reducing agent, generating the catalytically active Cu(I) species from the Cu(II) precursor in situ. This avoids the need to handle potentially unstable Cu(I) salts.[3]

  • Domino Reaction: This one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an alkyne is highly atom-economical, as it forms multiple bonds in a single synthetic operation, minimizing waste.

Experimental Protocol
  • To a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS) (10 mol %) to 2 mL of water and stir vigorously for 5 minutes to form a micellar solution.

  • Add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %) to the reaction mixture.

  • Finally, add the alkyne derivative (1.2 mmol).

  • Stir the reaction mixture at 50 °C for the time specified in Table 1 (typically 6-16 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques.

Data Presentation
Entry2-AminopyridineAldehydeAlkyneTime (h)Yield (%)
12-AminopyridineBenzaldehydePhenylacetylene892
22-Amino-5-methylpyridine4-ChlorobenzaldehydePhenylacetylene1088
32-Aminopyridine4-MethoxybenzaldehydePhenylacetylene795
42-Amino-6-methylpyridineBenzaldehyde1-Heptyne1285

Table 1: Representative yields for the Cu-catalyzed A3-coupling synthesis of imidazo[1,2-a]pyridines in aqueous micellar media. Data adapted from[3].

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 2-Aminopyridine F Mix and Heat at 50°C A->F B Aldehyde B->F C Alkyne C->F D CuSO4/Ascorbate D->F E SDS in Water E->F G TLC Monitoring F->G H Isolation G->H I Purification H->I J Imidazo[1,2-a]pyridine Product I->J

Figure 1: General workflow for the copper-catalyzed synthesis.

Protocol 2: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Reaction in Water

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful multicomponent reaction for the synthesis of imidazo-fused heterocycles.[4][5] The application of ultrasound irradiation (sonication) significantly accelerates this reaction in water, often leading to high yields in short reaction times.[4]

Causality of Experimental Choices
  • Ultrasound Irradiation: Sonication enhances mass transfer and provides the activation energy for the reaction through acoustic cavitation. This often eliminates the need for external heating and can lead to shorter reaction times and higher yields.

  • Water as Solvent: Water is an ideal green solvent for this transformation. The use of a catalyst like ammonium chloride (NH₄Cl) can further promote the reaction.[4]

  • Multicomponent Reaction: The GBBR is a one-pot, three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide, making it a highly efficient and atom-economical process.

Experimental Protocol
  • In a suitable reaction vessel, combine the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in water.

  • Add a catalytic amount of NH₄Cl (10 mol %), if required.

  • Place the reaction vessel in an ultrasonic bath and irradiate at a specified temperature (e.g., 60 °C) for the time indicated in Table 2.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by simple filtration or extraction and purified if necessary.

Data Presentation
Entry2-AminopyridineAldehydeIsocyanideTime (h)Yield (%)
12-AminopyridineFurfuralCyclohexyl isocyanide486
22-Amino-4-methylpyridineBenzaldehydetert-Butyl isocyanide378
32-Amino-5-chloropyridine4-NitrobenzaldehydeCyclohexyl isocyanide582
42-Aminopyridine2-NaphthaldehydeBenzyl isocyanide475

Table 2: Representative yields for the ultrasound-assisted GBBR synthesis of imidazo[1,2-a]pyridines in water. Data adapted from[4].

Reaction Mechanism

G A 2-Aminopyridine D Iminium Ion Formation A->D B Aldehyde B->D C Isocyanide E [4+1] Cycloaddition C->E D->E F Intermediate E->F G Tautomerization & Aromatization F->G H Imidazo[1,2-a]pyridine G->H

Figure 2: Simplified mechanism of the GBBR.

Protocol 3: Metal-Free and Catalyst-Free Syntheses in Aqueous Media

Several protocols have been developed for the synthesis of imidazo[1,2-a]pyridines in water without the need for any metal catalyst. These methods are particularly attractive from a green chemistry perspective as they avoid the use of potentially toxic and expensive metals.

NaOH-Promoted Cycloisomerization of N-propargylpyridiniums

This method provides a rapid and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions.[6] The reaction proceeds via a base-promoted cycloisomerization of readily accessible N-propargylpyridinium salts.

  • Prepare the N-propargylpyridinium salt by reacting the corresponding 2-aminopyridine with a propargyl halide.

  • Dissolve the N-propargylpyridinium salt in water.

  • Add an aqueous solution of sodium hydroxide (NaOH) to the mixture.

  • Stir the reaction at room temperature for a short period (often just a few minutes).

  • The product often precipitates from the reaction mixture and can be collected by filtration.

Catalyst-Free Reaction of 2-Aminopyridines and α-Bromoacetophenones

This straightforward synthesis proceeds by simply heating a mixture of a 2-aminopyridine and an α-bromoacetophenone derivative in water.[7] The absence of any added catalyst simplifies the experimental procedure and product purification.

  • In a reaction vessel, suspend the 2-aminopyridine (1.0 mmol) and the α-bromoacetophenone derivative (1.0 mmol) in water.

  • Heat the mixture with stirring at a specified temperature (e.g., reflux) for the required time.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

Protocol 4: Microwave-Assisted Synthesis in Water

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions.[8][9] This protocol utilizes microwave heating to rapidly synthesize imidazo[1,2-a]pyridine derivatives in water without the need for a catalyst.

Causality of Experimental Choices
  • Microwave Heating: Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods.

  • Water as Solvent: Water is an excellent solvent for microwave-assisted synthesis due to its high dielectric constant, allowing for efficient absorption of microwave energy.

Experimental Protocol
  • In a microwave-safe reaction vessel, combine the substituted 2-aminonicotinic acid (1.0 mmol) and chloroacetaldehyde (1.2 mmol) in water.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration (e.g., 30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be isolated by extraction and purified by recrystallization.[8]

Summary and Future Outlook

The transition to greener synthetic methodologies is a paramount objective in modern chemistry. The protocols presented herein demonstrate that the synthesis of the medicinally important imidazo[1,2-a]pyridine scaffold can be achieved efficiently and cleanly in aqueous media. By embracing these and other emerging green techniques, researchers and drug development professionals can significantly reduce the environmental impact of their work while continuing to innovate. Future research will likely focus on expanding the substrate scope of these reactions, developing even more sustainable catalytic systems, and exploring the use of flow chemistry in aqueous media for the continuous production of these valuable heterocyclic compounds.

References

  • Bhutia, Z. T., Das, D., Chatterjee, A., & Banerjee, M. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 4481–4490. [Link][3]

  • Guzmán-Hernández, R. A., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available on a pre-print server, specific journal details pending. [Link][4]

  • Naeimi, H., & Mohammadi, F. (2016). One-step synthesis of imidazo[1,2-a]pyridines in water. RSC Advances, 6(85), 81685-81690. [Link][1]

  • Carre, T., et al. (2019). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry, 21(21), 5854-5858. [Link][6]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link][10]

  • Das, D., et al. (2017). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ChemistrySelect, 2(24), 7155-7160. [Link][11]

  • García-Montes, R., et al. (2018). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Proceedings, 9(1), 41. [Link][5]

  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498. [Link][7]

  • Martínez-Vargas, A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2024(1), M1845. [Link][12]

  • Vieira, B. M., et al. (2019). Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. ARKIVOC, 2019(5), 184-200. [Link][13]

  • Kennedy, C. N., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters, 9(11), 1143–1148. [Link][14]

  • Azizi, N., & Dezfooli, S. (2016). Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Environmental Chemistry Letters, 14(3), 333-337. [Link][15]

  • González-Montiel, R., et al. (2018). Solvent-Free Synthesis of Imidazo [1,2-a] pyridin-tetrazolo [1,5-a] Quinolines via an IMCR One-Pot Process. Proceedings, 9(1), 41. [Link][2]

  • Rostamizadeh, S., et al. (2011). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 22(3), 550-554. [Link][16]

  • Zhang, Z., et al. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Science Advances, 10(49), eadn9188. [Link][17]

  • Vieira, B. M., et al. (2019). Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. Semantic Scholar. [Link][18]

  • Kumar, A., & Kumar, V. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 9(46), 26904-26937. [Link][19]

  • Rivera-Islas, J., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(22), 4140. [Link][20]

  • Kumar, A., et al. (2022). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Indian Journal of Heterocyclic Chemistry, 32(4), 457-460. [Link][8]

  • Dharmana, T., et al. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica, 9(3), 35-38. [Link][9]

Sources

Method

Application Note: Strategic Development of Imidazo[1,2-a]pyridine-Based Antimicrobial Agents

[1][2][3][4][5] Executive Summary The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, historically validated by the success of hypnotics like Zolpidem. However, its utility has...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, historically validated by the success of hypnotics like Zolpidem. However, its utility has expanded significantly into infectious disease therapeutics. This guide outlines the technical workflow for repurposing this scaffold into potent antimicrobial agents, specifically targeting ESKAPE pathogens and Mycobacterium tuberculosis.

Unlike traditional antibiotic discovery, which often relies on screening natural products, this approach utilizes Diversity-Oriented Synthesis (DOS) via the Groebke-Blackburn-Bienaymé (GBB) reaction. This allows for the rapid generation of libraries with tunable lipophilicity and metabolic stability.

Key Applications:

  • Target: DNA Gyrase (GyrB) and Topoisomerase IV (ParE) in Gram-positive/negative bacteria.[1]

  • Target: QcrB (cytochrome bc1 complex) in M. tuberculosis.

  • Phenotype: Biofilm disruption and inhibition of drug-resistant strains.

The Synthetic Engine: Groebke-Blackburn-Bienaymé (GBB) Reaction[7]

The most efficient method to access the imidazo[1,2-a]pyridine core is the GBB multicomponent reaction. It condenses an aldehyde, a 2-aminopyridine, and an isocyanide in a single step.

Reaction Logic & Mechanism

The reaction proceeds via a non-concerted [4+1] cycloaddition. The choice of catalyst is critical to suppress side reactions (e.g., formation of imine byproducts).

  • Catalyst Selection: Scandium triflate [Sc(OTf)₃] or Iodine (I₂) are preferred for high yield. For green chemistry applications, acetic acid in PEG-400 under microwave irradiation is the modern standard.

  • Diversity Point: The C-3 position (determined by the isocyanide) and C-2 position (determined by the aldehyde) allow for rapid Structure-Activity Relationship (SAR) exploration.

Visualization: GBB Synthetic Pathway

GBB_Reaction Aldehyde Aldehyde (R2-CHO) SchiffBase Schiff Base Formation Aldehyde->SchiffBase Amine 2-Aminopyridine (R1-NH2) Amine->SchiffBase Isocyanide Isocyanide (R3-NC) Cyclization [4+1] Cycloaddition (Catalyst: Sc(OTf)3 / H+) Isocyanide->Cyclization SchiffBase->Cyclization + Isocyanide Product Imidazo[1,2-a]pyridine Scaffold Cyclization->Product

Figure 1: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway for rapid scaffold assembly.

Protocol: Microwave-Assisted GBB Synthesis

Rationale: Microwave irradiation reduces reaction time from 12+ hours (reflux) to <20 minutes, preventing thermal degradation of sensitive functional groups.

Reagents:

  • 2-Amino-5-chloropyridine (1.0 mmol)

  • 4-Chlorobenzaldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.1 mmol)

  • Catalyst: Scandium(III) triflate (5 mol%) or Glacial Acetic Acid (20 mol%)

  • Solvent: MeOH (2 mL) or PEG-400 (Green alternative)

Step-by-Step Methodology:

  • Pre-mixing: In a 10 mL microwave vial, dissolve the aldehyde and 2-aminopyridine in the solvent. Stir for 5 minutes at room temperature to initiate imine formation (Schiff base).

  • Addition: Add the isocyanide and the catalyst. Critical: Add isocyanide last to prevent direct reaction with the catalyst.

  • Irradiation: Seal the vial. Set microwave reactor to 140°C (dynamic power mode) for 15 minutes .

  • Work-up:

    • If MeOH used: Evaporate solvent under reduced pressure.

    • If PEG-400 used: Add water (10 mL) to precipitate the product.

  • Purification: Filter the precipitate or extract with Ethyl Acetate. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via ¹H-NMR (characteristic C-3 proton absence) and LC-MS.

Biological Evaluation Protocols

Once the library is synthesized, a rigorous screening funnel is required. We prioritize the CLSI M07 standard for MIC but modify it with a redox indicator (Resazurin) for higher sensitivity and visual clarity.

Screening Workflow

Bio_Screening Library GBB Library (50-100 analogs) Primary Primary Screen: MIC Determination (Resazurin Assay) Library->Primary Hit_Selection Hit Selection (MIC < 4 µg/mL) Primary->Hit_Selection Secondary Secondary Screen: Biofilm Inhibition & Time-Kill Kinetics Hit_Selection->Secondary Tox Toxicity Screen (Vero/HepG2 Cells) Hit_Selection->Tox Lead Lead Candidate Secondary->Lead Tox->Lead Selectivity Index > 10

Figure 2: Biological screening funnel from library generation to lead candidate selection.

Protocol A: Resazurin-Modified MIC Assay

Rationale: Standard turbidity tests can be ambiguous. Resazurin (Alamar Blue) is reduced to fluorescent resorufin only by metabolically active bacteria, providing a binary visual readout (Blue=Dead, Pink=Alive).

Materials:

  • Müller-Hinton Broth (MHB) (cation-adjusted).

  • Resazurin sodium salt (0.01% w/v in sterile water).

  • 96-well flat-bottom microplates.

  • Test strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).[2]

Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.

  • Plate Setup:

    • Add 100 µL MHB to columns 2-12.

    • Add 100 µL of test compound (at 2x highest concentration) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + Solvent); Column 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to columns 1-11. Final volume 200 µL.

  • Incubation: Incubate at 37°C for 18-20 hours.

  • Readout: Add 30 µL of Resazurin solution to all wells. Incubate for 2-4 hours.

    • MIC Definition: The lowest concentration that remains Blue (no color change to pink).

Protocol B: Biofilm Inhibition (Crystal Violet)

Rationale: Imidazo[1,2-a]pyridines have shown efficacy against sessile bacteria in biofilms, a key resistance mechanism.

  • Formation: Grow biofilm in 96-well plates (MHB + 1% Glucose) for 24 hours.

  • Treatment: Remove planktonic media. Wash 2x with PBS. Add fresh media containing test compounds at 1x, 2x, and 4x MIC. Incubate 24 hours.

  • Staining: Wash wells 3x with water. Fix with methanol (15 min). Stain with 0.1% Crystal Violet (15 min).

  • Quantification: Solubilize dye with 33% Acetic Acid. Measure absorbance at 590 nm.

    • % Inhibition = [(OD_control - OD_treated) / OD_control] x 100

Mechanism of Action & SAR Insights

Target Identification

Imidazo[1,2-a]pyridines exhibit a dual mechanism depending on the substitution pattern:

  • DNA Gyrase (GyrB) / Topoisomerase IV (ParE): The scaffold mimics the ATP adenine ring, competitively inhibiting the ATPase subunit. This is effective against broad-spectrum bacteria.[3]

  • QcrB Inhibition (M. tuberculosis): Specific analogs block the cytochrome bc1 complex, disrupting the electron transport chain. This is a high-value target for MDR-TB.

Structure-Activity Relationship (SAR) Summary
PositionModificationEffect on ActivityRationale
C-2 Phenyl / HeteroarylCritical Provides π-π stacking interactions with the target enzyme's hydrophobic pocket.
C-3 Amine / Amide linkerModulator H-bond donor/acceptor region. Direct attachment of bulky groups here often improves potency against M. tb.
C-6 Halogens (Cl, Br, F)Enhancer Increases lipophilicity (LogP) and metabolic stability; often improves cell membrane penetration.
N-1 Bridgehead NitrogenEssential Essential for H-bonding with the active site (e.g., Asp73 in GyrB).

References

  • RSC Medicinal Chemistry. (2023).[4][5] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[3][6][7][4][5][8][9]Link[5]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[10]Link

  • PLOS ONE. (2012).[7] Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.[6][7][5]Link[7]

  • Bioorganic & Medicinal Chemistry Letters. (2009). 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV.[11]Link

  • MDPI Chemistry Proceedings. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing sterically hindered imidazo[1,2-a]pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing sterically hindered imidazo[1,2-a]pyridines. The target molecule, 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine, presents unique synthetic challenges primarily due to the ortho-methoxy group on the phenyl ring, which introduces both steric hindrance and potential coordination liabilities.

This guide abandons generic advice in favor of mechanistic troubleshooting. We will dissect the two primary synthetic methodologies—the classic α-haloketone condensation and the modern catalytic oxidative coupling—providing you with self-validating protocols and causality-driven solutions to maximize your yield.

Part 1: The Classic Condensation Route (α-Haloketone)

The most robust and scalable method for synthesizing this scaffold is the two-step, one-pot condensation of 2-aminopyridine with 2-bromo-2'-methoxyacetophenone[1].

ClassicRoute Start Reaction Setup 2-Aminopyridine + 2-Bromo-2'-methoxyacetophenone Step1 Step 1: Alkylation (Acetone, RT, 12h) Start->Step1 Issue1 Issue: Low Conversion / Stalling Step1->Issue1 If Yield < 50% Step2 Step 2: Cyclization (MeOH, HBr cat., Reflux 30m) Step1->Step2 Intermediate Salt Fix1 Fix: Ensure polar aprotic solvent to precipitate HBr salt Issue1->Fix1 Fix1->Step1 Issue2 Issue: Incomplete Dehydration Step2->Issue2 If Carbinolamine persists Step3 Step 3: Neutralization & Isolation (Aq. NaOH to pH 7.5-8.0) Step2->Step3 Acidic Solution Fix2 Fix: Maintain vigorous reflux; monitor via TLC Issue2->Fix2 Fix2->Step2 Issue3 Issue: Product Oiling Out Step3->Issue3 If Emulsion forms Product Pure 2-(2-Methoxyphenyl) imidazo[1,2-a]pyridine Step3->Product Filtration Fix3 Fix: Cool before base addition; avoid pH > 9 Issue3->Fix3 Fix3->Step3

Figure 1: Troubleshooting workflow for the classic α-haloketone condensation route.

Frequently Asked Questions

Q1: Why does my initial coupling step stall at 40-50% conversion, leaving unreacted starting materials? Mechanistic Causality: The initial nucleophilic attack by the pyridine ring nitrogen on the α-haloketone generates hydrobromic acid (HBr) as a byproduct. Because 2-aminopyridine is basic, it becomes protonated by the in situ HBr, rendering it non-nucleophilic and halting the reaction prematurely. Furthermore, the ortho-methoxy group on the acetophenone restricts the trajectory of the incoming nucleophile. Expert Solution: Do not attempt this as a single-step reflux. Conduct the initial alkylation in a polar aprotic solvent like acetone at room temperature[1]. Acetone selectively solubilizes the starting materials but forces the resulting alkylpyridinium hydrobromide salt to precipitate, driving the equilibrium forward and preventing the HBr from protonating your remaining 2-aminopyridine.

Q2: I isolated the intermediate, but my final yield of the imidazopyridine is low. What is going wrong during cyclization? Mechanistic Causality: The intermediate is a carbinolamine. To achieve the fully aromatic imidazo[1,2-a]pyridine core, a dehydration step must occur. If you simply neutralize the intermediate without forcing dehydration, the carbinolamine can revert to starting materials or degrade. Expert Solution: Resuspend the isolated intermediate in an alcoholic solvent (e.g., methanol) and add a catalytic amount of aqueous HBr. Refluxing this acidic mixture for 30 minutes forces the loss of water, locking the molecule into its stable aromatic state[1].

Q3: During the final workup, my product forms a gummy emulsion instead of a clean precipitate. How do I fix this? Mechanistic Causality: Rapid addition of concentrated NaOH causes localized exothermic heating, which melts the free base (causing it to "oil out"). Additionally, over-basification (pH > 10) can saponify trace impurities, creating surfactants that stabilize emulsions. Expert Solution: Cool the methanolic solution to room temperature (or an ice bath) and neutralize slowly with dilute aqueous NaOH until you reach a pH of exactly 7.5–8.0. The product will crash out as a highly pure white precipitate[1].

Part 2: The Catalytic Oxidative Coupling Route

For researchers avoiding lachrymatory α-haloketones, the aerobic oxidative coupling of 2-aminopyridine with 2-methoxyacetophenone is a greener alternative[2]. However, this route is highly sensitive to substrate electronics.

CatalyticRoute Substrates 2-Aminopyridine + 2-Methoxyacetophenone Catalysis Oxidative Coupling (CuI or I2/KI, Oxidant, Heat) Substrates->Catalysis Issue Issue: Catalyst Poisoning by o-Methoxy group Catalysis->Issue Product Imidazo[1,2-a]pyridine Core Formation Catalysis->Product Fix Fix: Add NaHSO4·SiO2 or use Iodine/Flavin system Issue->Fix Fix->Catalysis

Figure 2: Optimization logic for the transition-metal-catalyzed oxidative coupling route.

Frequently Asked Questions

Q4: My CuI-catalyzed aerobic oxidation shows terrible conversion compared to standard acetophenone. Why? Mechanistic Causality: This reaction proceeds via a catalytic Ortoleva-King mechanism[2], requiring the in situ alpha-iodination/oxidation of the ketone. The ortho-methoxy group on your substrate is a strong Lewis base that can chelate the copper catalyst, effectively poisoning the catalytic cycle. Expert Solution: Switch from a copper-based system to a metal-free iodine catalytic system. Utilizing an ultrasound-assisted KI/tert-butyl hydroperoxide (TBHP) system in water[2], or an iodine/flavin dual catalytic system[2], bypasses metal-chelation issues and significantly improves yields for ortho-substituted aryl ketones.

Part 3: Self-Validating Experimental Protocols

A robust protocol must contain in-process validation checkpoints so you know the reaction is succeeding before you reach the final LC-MS.

Protocol A: Optimized Two-Step Condensation (Recommended for >70% Yield)

Adapted from validated patent literature for the specific synthesis of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine[1].

  • Alkylation: Dissolve 1.5 g of 2-aminopyridine and 3.65 g of 2-bromo-2'-methoxyacetophenone in 50 mL of anhydrous acetone.

  • Stirring: Stir at room temperature for 12 hours.

    • Self-Validation Check: The solution must transition from clear to a thick, off-white suspension. If no precipitate forms after 2 hours, the α-haloketone has likely degraded (hydrolyzed); halt and verify reagent purity.

  • Isolation: Filter the resulting solid under reduced pressure. Do not wash with water; use cold acetone.

  • Dehydration/Cyclization: Dissolve the isolated solid in 50 mL of methanol. Add 2 mL of concentrated hydrobromic acid (HBr). Reflux for 30 minutes.

    • Self-Validation Check: The suspension will completely dissolve into a clear, slightly yellow solution upon refluxing, indicating successful dehydration of the carbinolamine intermediate.

  • Neutralization: Cool the reaction to room temperature. Slowly add 1M aqueous NaOH dropwise while monitoring with a pH meter. Stop at pH 7.5–8.0.

    • Self-Validation Check: A stark white precipitate will form immediately upon crossing pH 7.0.

  • Harvest: Filter the precipitate and dry under a vacuum to obtain the final product (Expected yield: ~75%).

Part 4: Quantitative Data Summaries

To aid in route selection, the following table summarizes the operational parameters and expected outcomes for the two primary synthetic strategies discussed[1][2][3].

Table 1: Quantitative Comparison of Synthetic Strategies

ParameterClassic Condensation (α-Haloketone)Catalytic Oxidative Coupling
Reagents 2-Aminopyridine + 2-Bromo-2'-methoxyacetophenone2-Aminopyridine + 2-Methoxyacetophenone
Catalyst / Additive None (HBr generated in situ)CuI / O₂ or KI / TBHP
Primary Solvent Acetone (Step 1), Methanol (Step 2)DMF, Toluene, or H₂O
Temperature Room Temp (12h)

Reflux (30m)
80–100 °C (12–24h)
Typical Yield 70–80% 45–60% (Due to steric hindrance)
Primary Challenge Handling lachrymatory, unstable α-haloketonesCatalyst poisoning by ortho-methoxy coordination
Scalability Excellent (Multi-gram to Kilogram)Moderate (Oxygen mass transfer limitations)

References

  • Title: KR100430549B1 - New organometallic complex molecule for the fabrication of organic light emitting diodes (Details the specific 75% yield synthesis of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine).
  • Title: Synthesis of imidazo[1,2-a]pyridines (Aggregated literature covering CuI-catalyzed Ortoleva-King reactions and KI/TBHP ultrasound-assisted green synthesis). Source: Organic Chemistry Portal URL: [Link]

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]

  • Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Optimization

Troubleshooting common issues in imidazo[1,2-a]pyridine synthesis

Welcome to the Imidazo[1,2-a]pyridine Technical Support Center. Ticket ID: IMP-SYN-001 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imidazo[1,2-a]pyridine Technical Support Center.

Ticket ID: IMP-SYN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

You are accessing a dynamic troubleshooting repository for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Alpidem) due to its ability to mimic ATP in kinase binding and its favorable pharmacokinetic profile. However, its synthesis often presents specific, recurring hurdles regarding regioselectivity and purification.

This guide prioritizes causality over simple instructions. We do not just tell you what to do; we explain why your reaction failed so you can build a self-validating correction loop.

Module 1: The Classic Condensation (Hantzsch-Type)

Workflow: Condensation of 2-aminopyridines with


-haloketones.
Q1: My reaction shows full conversion of starting material, but the isolated yield is <40%. Where is my product?

Diagnosis: You likely lost the product during the aqueous workup. The Science: Imidazo[1,2-a]pyridines are basic (


). If you quench your reaction with acid or wash with a slightly acidic aqueous solution, the pyridine nitrogen protonates, rendering the molecule water-soluble.
The Fix (Self-Validating Protocol): 
  • Check pH: During extraction, test the aqueous layer.[1] It must be pH > 9.

  • The "Salting Out" Trick: If the product is still missing, saturate the aqueous layer with NaCl and re-extract with CHCl3 (chloroform is better than EtOAc for solubilizing these polar heterocycles).

  • Validation: Spot the aqueous layer on TLC. If it glows under UV (254 nm), your product is trapped there. Basify and re-extract.

Q2: I see a persistent intermediate spot that won't cyclize. What is it?

Diagnosis: You have formed the N-alkylated pyridinium salt (Intermediate B in the diagram below), but the ring closure (dehydration) is stalled. The Science: The reaction proceeds via


 attack of the ring nitrogen (N1) on the 

-haloketone, forming a cationic intermediate. The subsequent step requires base-mediated cyclization. The Fix:
  • Standard Route: Ensure you are using a base (NaHCO3 or K2CO3) and refluxing. Room temperature is often insufficient for the dehydration step.

  • Forced Cyclization: If the intermediate persists, isolate the solid (the salt) and reflux it in EtOH with 1.5 eq. of NaHCO3 for 2 hours.

Visualization: Mechanism & Failure Points

G cluster_0 Troubleshooting Check Start 2-Aminopyridine + α-Haloketone Inter Intermediate B: N-Alkylated Salt (Cationic) Start->Inter SN2 Attack (Ring N) Kinetic Control Side Side Product: Exocyclic N-Alkylation Start->Side Steric Hindrance or Strong Base Prod Product: Imidazo[1,2-a]pyridine Inter->Prod Cyclization (-H2O) Requires Heat/Base

Caption: Kinetic pathway of the condensation. Note that Intermediate B is a salt and often precipitates, mistaken for product or unreacted starting material.

Module 2: Multicomponent Assembly (Groebke-Blackburn-Bienaymé)

Workflow: Aldehyde + 2-Aminopyridine + Isonitrile (Catalyst: Lewis/Brønsted Acid).[2]

Q3: The reaction smells like isonitrile, and the aldehyde is unreacted. Why isn't the coupling happening?

Diagnosis: Hydrolysis of the imine intermediate. The Science: The GBB reaction relies on the initial formation of a Schiff base (imine) between the amine and the aldehyde.[3] The isonitrile then attacks this imine [1]. If water is present (from wet solvent or hygroscopic aldehyde), the imine hydrolyzes back to the starting materials faster than the isonitrile can attack. The Fix:

  • Desiccant: Add anhydrous

    
     or 
    
    
    
    directly to the reaction flask.
  • Pre-formation: Stir the amine and aldehyde for 1 hour before adding the isonitrile and acid catalyst.

Q4: Which catalyst should I use? My yield is inconsistent.

Diagnosis: Catalyst-Substrate Mismatch. The Science: Electron-deficient aminopyridines (e.g., 5-bromo-2-aminopyridine) are poor nucleophiles for the initial imine formation. Selection Guide:

Substrate TypeRecommended CatalystSolventNotes
Standard

(5 mol%)
MeOHGold standard. High yield, mild.[4][5]
Electron-Poor

or

TFE/MeOHStronger acid needed to drive imine formation.
Acid-Sensitive

(10 mol%)
EtOHIodine acts as a mild Lewis acid [2].
Green Chem

Water"On-water" synthesis; product precipitates.

Module 3: Purification & Characterization

Q5: My product streaks on the silica column (TLC is variable).

Diagnosis: Acid-Base interaction with Silica silanols. The Science: Silica gel is slightly acidic (


). The basic nitrogen of the imidazo[1,2-a]pyridine interacts with surface silanols, causing "tailing" and poor separation.
The Fix: 
  • The "TEA" Shield: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane, or add 1% TEA to your eluent system. This blocks the acidic sites on the silica.

  • Switch Phase: Use Basic Alumina instead of silica. This is the "nuclear option" for very stubborn basic heterocycles but guarantees sharp peaks [3].

Q6: How do I distinguish between the N1-attack (correct) and exocyclic-N-attack (wrong) regioisomer?

Diagnosis: You suspect regioselectivity failure. The Science: While N1 attack is kinetically favored, steric bulk on the


-haloketone or the use of strong bases (e.g., NaH) can promote attack at the exocyclic amine.
Validation (NMR Signature): 
  • Correct Product (Imidazo[1,2-a]pyridine): Look for a characteristic singlet for H-3 (the proton on the imidazole ring) around

    
     7.4 - 7.8 ppm  in 
    
    
    
    NMR.
  • Wrong Isomer: If the exocyclic amine reacted, you typically lose the aromatic coupling pattern characteristic of the fused system, and the chemical shifts of the pyridine ring protons will differ significantly.

Module 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose stalled reactions immediately.

Troubleshooting Start Problem: Low Yield / No Product CheckTLC Step 1: Check TLC/LCMS Is SM consumed? Start->CheckTLC SM_Gone Yes: SM Consumed CheckTLC->SM_Gone SM_Left No: SM Remains CheckTLC->SM_Left AqCheck Check Aqueous Layer pH Is it > 9? SM_Gone->AqCheck LostInAq Product in Water Action: Basify & Extract AqCheck->LostInAq No Decomp Decomposition Action: Lower Temp / Inert Gas AqCheck->Decomp Yes (Organic layer empty) IntermedCheck Is Intermediate Visible? (Mass = SM + Ketone) SM_Left->IntermedCheck PushCycl Cyclization Stalled Action: Add Base/Heat IntermedCheck->PushCycl Yes DeadCat Reaction Dead Action: Change Solvent/Catalyst IntermedCheck->DeadCat No

Caption: Logic flow for diagnosing reaction failure. Green paths indicate recoverable errors.

References

  • Mechanism of GBB Reaction: Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Parallel Recognition of Novel Synthetic Scaffolds. Tetrahedron Letters. Link

  • Iodine Catalysis: Guchhait, S. K., & Chandgude, A. L. (2012). Molecular-Iodine-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyridines. Tetrahedron. Link

  • Purification of Basic Heterocycles: BenchChem Technical Guide. (2025).[1][3][6] Purification of 5-Isopropylimidazo[1,2-A]pyridine. BenchChem.[1][6] Link

  • Regioselectivity Studies: Kuhla, D. E., & Watson, H. A. (1978).[7] Synthesis of imidazo[1,2-a]pyridinium salts. Journal of Heterocyclic Chemistry. Link

Sources

Troubleshooting

Optimization of reaction conditions for the C3-alkylation of imidazo[1,2-a]pyridines

Welcome to the Technical Support Center for the functionalization of imidazo[1,2-a]pyridines. As a privileged scaffold found in blockbuster drugs like zolpidem and alpidem, achieving regioselective C3-alkylation is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of imidazo[1,2-a]pyridines. As a privileged scaffold found in blockbuster drugs like zolpidem and alpidem, achieving regioselective C3-alkylation is a critical step in medicinal chemistry workflows.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome common bottlenecks such as poor regioselectivity, stalled conversions, and catalyst poisoning.

Strategic Decision Matrix for C3-Alkylation

Before troubleshooting a failing reaction, ensure your chosen synthetic pathway aligns with your substrate's electronic properties and your late-stage purification requirements. The diagram below outlines the three primary mechanistic pathways for C3-alkylation.

G SM Imidazo[1,2-a]pyridine (Nucleophilic Core) Decision Select C3-Alkylation Pathway SM->Decision PR Photoredox Catalysis (Visible Light, Ir/Ru) Radical Coupling Decision->PR α-Bromocarbonyls Diazoacetates LA Lewis Acid Catalysis (Y(OTf)3, Yb(OTf)3) Electrophile Activation Decision->LA Aldehydes/Amines DA-Cyclopropanes MF Metal-Free (HFIP) Hydrogen-Bonding Activation Decision->MF para-Quinone Methides Prod C3-Alkylated Imidazo[1,2-a]pyridine PR->Prod LA->Prod MF->Prod

Decision matrix for selecting C3-alkylation pathways of imidazo[1,2-a]pyridines.

Troubleshooting & FAQs

Section A: Lewis Acid-Catalyzed & Multicomponent Reactions

Q: My three-component aza-Friedel-Crafts reaction (imidazo[1,2-a]pyridine + aldehyde + amine) stalls at 40-50% conversion. How can I drive it to completion? Causality: This reaction relies on the in situ formation of an iminium ion from the aldehyde and amine. If your Lewis acid is too weak, iminium formation is the rate-limiting step. Conversely, if the Lewis acid is too strong (e.g., AlCl₃), it will irreversibly coordinate to the basic nitrogen of the imidazo[1,2-a]pyridine, deactivating the C3 position toward nucleophilic attack. Solution: Switch to a water-tolerant, intermediate-strength Lewis acid like Yttrium(III) triflate (Y(OTf)₃). Y(OTf)₃ provides the perfect balance of Lewis acidity to activate the aldehyde without permanently sequestering the heterocycle. 1 demonstrated that using Y(OTf)₃ in toluene at 110 °C allows the reaction to proceed smoothly in an open-air atmosphere, achieving high yields without inert gas protection[1].

Q: I am attempting a ring-opening alkylation with donor-acceptor (DA) cyclopropanes, but I only recover starting material. What is going wrong? Causality: DA-cyclopropanes are kinetically stable and require highly oxophilic Lewis acids to coordinate with their acceptor groups (typically diesters). This coordination polarizes the C-C bond, lowering the activation energy for nucleophilic attack by the imidazo[1,2-a]pyridine's C3 carbon. Solution: Utilize Ytterbium(III) triflate (Yb(OTf)₃) or Gadolinium(III) triflate (Gd(OTf)₃). 2 show that 25 mol% Yb(OTf)₃ in acetonitrile at 100 °C effectively promotes the regioselective C3-H alkylation via DA-cyclopropane ring-opening[2].

Section B: Photoredox Catalysis (Visible Light)

Q: Why is my photoredox-catalyzed C3-alkylation yielding significant C5-alkylated or dialkylated byproducts? Causality: Imidazo[1,2-a]pyridines are highly electron-rich. While the C3 position is the most nucleophilic, the C5 position can also react if the generated radical is too reactive (un-stabilized) or if the C3 position is sterically hindered. Over-alkylation occurs when the photocatalyst's oxidation potential is mismatched with the substrate, leading to uncontrolled radical propagation. Solution: Tune the photocatalyst to ensure controlled, slow generation of the radical species. For example, using an iridium-based photocatalyst under blue light with α-bromocarbonyls ensures a controlled radical generation that exclusively targets the C3 position. 3 developed a one-pot condensation and alkylation method that mitigates over-alkylation by matching the Ir-catalyst's redox window with the substrate[3].

Section C: Metal-Free Approaches

Q: How can I perform a late-stage C3-alkylation on a complex Active Pharmaceutical Ingredient (API) without using transition metals that require rigorous purging? Causality: Transition metals (Pd, Ir, Ru) are notoriously difficult to purge from API mixtures to meet regulatory limits (<10 ppm). Metal-free alkylation relies on highly electrophilic coupling partners activated by specific solvent effects rather than metal coordination. Solution: Employ Hexafluoroisopropanol (HFIP) as the solvent. HFIP is a remarkably strong hydrogen-bond donor and highly polar solvent. It stabilizes ionic transition states and activates electrophiles like para-quinone methides (p-QMs) via hydrogen bonding, entirely bypassing the need for a Lewis acid. 4 has proven this 1,6-nucleophilic addition in HFIP works excellently at room temperature for late-stage functionalization of drugs like zolimidine[4].

Quantitative Optimization Data

The following table synthesizes the optimal conditions for various C3-alkylation strategies to facilitate rapid experimental design.

Alkylation StrategyReagents / PrecursorsOptimal CatalystSolvent & TempTypical YieldMechanistic Driver
Aza-Friedel-Crafts Aldehydes + AminesY(OTf)₃ (10-20 mol%)Toluene, 110 °C75–92%Reversible iminium activation without heterocycle poisoning.
Ring-Opening DA-CyclopropanesYb(OTf)₃ (25 mol%)CH₃CN, 100 °C85–96%Oxophilic coordination to diester, polarizing the C-C bond.
Photoredox α-BromocarbonylsIr-based (Blue Light)DMF/MeCN, RT70–90%Controlled single-electron transfer (SET) radical generation.
Metal-Free para-Quinone MethidesNone (Solvent-driven)HFIP, RT80–98%Strong H-bond donation activates the electrophile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviations are caught early in the workflow.

Protocol A: Y(OTf)₃-Catalyzed Three-Component Aza-Friedel-Crafts Alkylation

Adapted from the methodology for multi-component synthesis.[1]

  • Reaction Setup: In an oven-dried reaction tube, add imidazo[1,2-a]pyridine (0.2 mmol), the target aldehyde (0.3 mmol, 1.5 equiv.), and the secondary amine (0.4 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Y(OTf)₃ (10-20 mol%) followed by toluene (1.0 mL).

  • Execution: Seal the tube and stir the mixture at 110 °C for 12 hours under a normal air atmosphere.

  • Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The imidazo[1,2-a]pyridine spot (highly UV-active, bright blue under 254 nm) should disappear, replaced by a lower-Rf product spot.

  • Workup: Cool to room temperature, quench with distilled water (5 mL), and extract with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Post-Purification): Purify via silica gel chromatography. Confirm product identity via ¹H NMR: The diagnostic C3-H proton (typically a singlet around 7.4–7.6 ppm in the starting material) must be completely absent, replaced by the signals of the newly formed alkyl bridge (e.g., a benzylic CH peak around 4.5–5.5 ppm).

Protocol B: Regioselective C3-H Alkylation with DA-Cyclopropanes

Adapted from the methodology for nucleophilic ring-opening.[2]

  • Reaction Setup: Charge a 10 mL reaction vessel with imidazo[1,2-a]pyridine (0.5 mmol) and the target donor-acceptor cyclopropane (0.5 mmol).

  • Catalyst Addition: Add Yb(OTf)₃ (25 mol %) and suspend the mixture in anhydrous CH₃CN (3.0 mL).

  • Execution: Heat the mixture in an oil bath at 100 °C for 24 hours.

  • Validation Checkpoint 1 (In-Process): Track the consumption of the DA-cyclopropane via IR spectroscopy or TLC. The strained cyclopropane ring-opening shifts the ester carbonyl stretching frequencies.

  • Workup: Remove the CH₃CN solvent under reduced pressure. Dilute the crude residue with dichloromethane and wash with brine.

  • Validation Checkpoint 2 (Post-Purification): Isolate the C3-alkylated product via column chromatography. Confirm via ¹³C NMR: The highly shielded cyclopropane carbon signals (typically 20-35 ppm) should be absent, replaced by standard sp³ alkyl chain signals.

References

  • Yang, K., Chen, C.-B., Liu, Z.-W., & Li, Z.-L. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI Molecules.[Link]

  • Tong, J., Zhan, Y., Li, J., Liu, P., & Sun, P. (2022). One-Pot Synthesis of C3-Alkylated Imidazopyridines from α-Bromocarbonyls under Photoredox Conditions. ResearchGate.[Link]

  • ACS Publications. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry.[Link]

  • AVESİS. (2024). Metal- and Additive-Free C3-Functionalization of Imidazo[1,2-a]pyridines with para-Quinone Methides. Atatürk University.[Link]

Sources

Optimization

Catalyst selection for efficient synthesis of 2-arylimidazo[1,2-a]pyridines

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 2-arylimidazo[1,2-a]pyridines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 2-arylimidazo[1,2-a]pyridines—a privileged scaffold found in blockbuster therapeutics like zolpidem and zolimidine.

Below, you will find a comprehensive catalyst selection matrix, mechanistic workflows, self-validating protocols, and a troubleshooting FAQ to resolve common experimental bottlenecks.

Catalyst Selection Logic & Quantitative Comparison

The synthesis of 2-arylimidazo[1,2-a]pyridines generally proceeds via the condensation of 2-aminopyridines with carbonyl compounds. However, the choice of catalyst fundamentally alters the mechanistic pathway, substrate scope, and environmental footprint of the reaction.

  • Copper Catalysis (CuI, CuBr₂): Ideal for aerobic oxidative coupling. Copper facilitates C-H activation and C-N bond formation, allowing the use of unactivated ketones or alkynes[1].

  • Molecular Iodine (I₂): The premier choice for green chemistry. Iodine drives an Ortoleva-King type condensation in aqueous media, excelling with aryl methyl ketones[2].

  • Metal-Free (DBU): When starting from pre-functionalized phenacyl bromides, strong organic bases like DBU enable rapid, room-temperature cyclization with high atom economy[3].

CatalystSelection Start Substrate & Condition Preferences Q1 Aerobic Oxidative Coupling? Start->Q1 Q2 Green/Aqueous Media? Q1->Q2 No Cu Copper Catalysis (e.g., CuI, CuBr2) Q1->Cu Yes (Ketones/Alkynes) Q3 Base-Catalyzed (Phenacyl bromides)? Q2->Q3 No I2 Molecular Iodine (I2) Ortoleva-King Q2->I2 Yes (Methyl Ketones) DBU DBU (Metal-Free) Aqueous Ethanol Q3->DBU Yes Fe Iron/Iodine System (FeCl3 + I2) Q3->Fe No (Cost-effective Lewis Acid)

Decision matrix for selecting optimal catalytic conditions.

Table 1: Quantitative Comparison of Catalyst Systems
Catalyst SystemOptimal SubstratesTypical YieldsMechanistic PathwayKey Advantages
Copper (CuI, CuBr₂) 2-Aminopyridines + Ketones/Alkynes75–92%Aerobic Oxidative CouplingBroad functional group tolerance; enables direct C-H functionalization.
Molecular Iodine (I₂) 2-Aminopyridines + Aryl Methyl Ketones80–95%Ortoleva-King CondensationGreen, aqueous media compatible; highly cost-effective[2].
Iron/Iodine (FeCl₃/I₂) 2-Aminopyridines + Aromatic Ketones70–85%Lewis Acid + HalogenationUtilizes cheap, non-toxic transition metals[4].
DBU (Metal-Free) 2-Aminopyridines + Phenacyl Bromides65–94%Base-Catalyzed CyclizationOperates at room temperature; high atom economy[3].

Mechanistic Workflows

Understanding the causality behind the reaction is critical for troubleshooting. In the iodine-catalyzed pathway, I₂ acts as a bifunctional reagent. It first promotes the α-iodination of the aryl methyl ketone. The resulting highly electrophilic intermediate undergoes nucleophilic attack by the exocyclic amine of 2-aminopyridine, forming a pyridinium salt. Subsequent intramolecular cyclization and dehydration yield the final fused heterocycle[2][4].

Mechanism N1 Aryl Methyl Ketone N2 α-Iodo Ketone Intermediate N1->N2 I2 (Catalyst) N4 Pyridinium Salt Intermediate N2->N4 Nucleophilic Attack N3 2-Aminopyridine N3->N4 N5 Cyclization & Dehydration N4->N5 -HI N6 2-Arylimidazo[1,2-a]pyridine N5->N6 -H2O

Iodine-catalyzed Ortoleva-King mechanistic pathway.

Self-Validating Experimental Protocols

Protocol A: Iodine-Promoted "On-Water" Synthesis[3]

Causality: Water acts as an environmentally benign medium, driving the hydrophobic substrates into close proximity via the hydrophobic effect, which accelerates the reaction without the need for toxic organic solvents.

  • Setup: Charge a round-bottom flask with 2-aminopyridine (1.0 mmol), aryl methyl ketone (1.2 mmol), and molecular iodine (30 mol%).

  • Solvent Addition: Add 2 mL of deionized water.

  • Reaction: Stir vigorously at 80–90 °C. Monitor progress via TLC (Hexane:EtOAc).

  • Quenching: Upon completion (typically 4–8 h), cool to room temperature and quench with saturated aqueous Na₂S₂O₃.

    • Self-Validation Check: The disappearance of the distinct brown/purple iodine color upon Na₂S₂O₃ addition confirms successful reduction of unreacted iodine.

  • Workup: Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

    • Self-Validation Check: The formation of a highly fluorescent spot on the TLC plate under 365 nm UV light is a strong indicator of the conjugated imidazo[1,2-a]pyridine core.

Protocol B: Copper-Catalyzed Aerobic Oxidative Coupling[1][2]

Causality: Copper-catalyzed oxidative coupling relies on molecular oxygen as the terminal oxidant to turn over the Cu(I)/Cu(II) catalytic cycle.

  • Setup: Combine 2-aminopyridine (1.0 mmol), ketone/alkyne (1.2 mmol), and CuI (10–20 mol%) in toluene or 1,2-dichloroethane (DCE).

  • Oxidation Atmosphere: Equip the flask with an O₂ balloon.

  • Reaction: Heat to 100 °C for 12–24 h with vigorous stirring.

    • Self-Validation Check: The reaction mixture should transition from pale yellow to deep green/blue during the active catalytic cycle, indicating the continuous generation of the active Cu(II) intermediate.

  • Workup: Filter the mixture through a short pad of Celite to remove precipitated copper salts. Concentrate the filtrate and purify via silica gel chromatography.

Troubleshooting & FAQs

Q: Why am I observing significant C-3 iodination side products when using the molecular iodine protocol? A: Molecular iodine acts as both a catalyst and a potential electrophile. Over-stoichiometric iodine or prolonged reaction times can lead to electrophilic aromatic substitution at the highly electron-rich C-3 position of the newly formed imidazo[1,2-a]pyridine core. Ensure strict adherence to the 30 mol% I₂ loading and quench the reaction with thiosulfate immediately upon consumption of the starting materials[2].

Q: My copper-catalyzed oxidative coupling stalls at ~50% conversion. How can I drive it to completion? A: Copper-catalyzed oxidative coupling strictly relies on molecular oxygen to re-oxidize the active catalyst[1]. If the reaction is run in a sealed vessel without adequate headspace or a continuous O₂ supply, the catalytic cycle halts. Verify your oxygen delivery system (ensure the O₂ balloon is inflated) and increase the stirring rate to maximize the gas-liquid interfacial area for oxygen dissolution.

Q: Can I use unactivated aliphatic ketones instead of aryl methyl ketones in the Ortoleva-King pathway? A: Aliphatic ketones generally exhibit poor enolization rates and are prone to competing side reactions (e.g., aldol condensations) under standard Ortoleva-King conditions. For aliphatic substituents, it is highly recommended to use the DBU-catalyzed route with pre-functionalized aliphatic α-haloketones. This bypasses the difficult in situ halogenation step entirely[3].

Q: Is it possible to scale up the aqueous iodine protocol for active pharmaceutical ingredient (API) synthesis? A: Yes. The "on-water" iodine protocol has been successfully validated for the gram-scale synthesis of zolimidine (a marketed gastroprotective drug)[2]. However, as scale increases, mass transfer becomes a limiting factor due to the insolubility of the substrates in water. Ensure high-shear mechanical stirring is employed to maintain the suspension of hydrophobic substrates in the aqueous phase.

References

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega.[Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC (PubMed Central).[Link]

  • Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ResearchGate.[Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Proceedings of the Royal Society A.[Link]

Sources

Troubleshooting

Overcoming poor solubility of imidazo[1,2-a]pyridine compounds in biological assays

Ticket ID: IMP-SOL-001 Subject: Overcoming precipitation and erratic data in biological assays with Imidazo[1,2-a]pyridine derivatives. Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Brief: Why...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IMP-SOL-001 Subject: Overcoming precipitation and erratic data in biological assays with Imidazo[1,2-a]pyridine derivatives. Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Brief: Why is this happening?

The User Problem: You are likely observing one of the following issues:

  • Visual Precipitation: Turbidity or crystals forming immediately upon adding your DMSO stock to the aqueous assay buffer.

  • Erratic Dose-Response: Flat curves, steep drop-offs (Hill slope > 3), or non-monotonic data points.

  • False Positives: High potency in enzyme assays that disappears when a detergent (like Triton X-100) is added.

The Chemical Root Cause: The imidazo[1,2-a]pyridine core is a fused bicyclic system.[1] While pharmacologically privileged, it possesses two inherent physicochemical challenges:

  • Planarity &

    
    -Stacking:  The flat aromatic structure encourages strong intermolecular 
    
    
    
    -
    
    
    stacking interactions. This leads to high crystal lattice energy, making the solid state thermodynamically preferred over the solvated state in water.
  • Lipophilicity (LogP): Many bioactive derivatives (e.g., 2,3-diaryl substituted) have LogP values > 3.5. When you dilute a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, the solvent environment changes too rapidly, causing "kinetic crash-out."

Decision Matrix: Troubleshooting Workflow

Before altering your chemistry, follow this logic flow to identify the best solubilization strategy for your specific assay.

SolubilityLogic Start START: Compound Precipitates or Erratic Data CheckConc Is final assay concentration > 10 µM? Start->CheckConc CheckDMSO Can assay tolerate 1% DMSO? CheckConc->CheckDMSO No (<10 µM) Cyclodextrin Strategy B: Cyclodextrin Complexation (HP-β-CD) CheckConc->Cyclodextrin Yes (>10 µM) StepDilution Strategy A: Intermediate Dilution Step CheckDMSO->StepDilution Yes CheckDMSO->Cyclodextrin No (Sensitive Cells) AggregationCheck Suspect Colloidal Aggregation? (Steep Hill Slope?) StepDilution->AggregationCheck DetergentTest Perform Detergent Test (0.01% Triton X-100) AggregationCheck->DetergentTest Yes TrueBinder Result: Activity Retained -> True Binder DetergentTest->TrueBinder FalsePositive Result: Activity Lost -> False Positive (Aggregator) DetergentTest->FalsePositive

Figure 1: Troubleshooting logic for solubility and aggregation issues. Use this tree to determine if you need formulation changes (Cyclodextrin) or assay validation (Detergent Test).

Protocol Module: Optimizing the Solvent System

The "Intermediate Dilution" Method

Directly pipetting 1 µL of 10 mM DMSO stock into 999 µL of buffer often causes immediate precipitation due to the "solvent shock."

Correct Protocol:

  • Prepare Stock: Start with 10 mM compound in 100% anhydrous DMSO.

  • Intermediate Step: Dilute compound 10-fold into a solvent mixture that is 50% DMSO / 50% Water (or Buffer).

    • Why? This lowers the hydrophobicity gradient. The compound is less likely to crash out in 50% DMSO than in 0.1% DMSO.

  • Final Dilution: Pipette from the Intermediate Step into the final assay well.

    • Target: Final DMSO concentration should be ≤ 1% (or ≤ 0.1% for sensitive cells).[2]

DMSO Tolerance Reference Table

Use this table to determine the maximum safe DMSO limit for your specific biological system.

Biological SystemMax Tolerated DMSO (%)Impact of Exceeding Limit
Enzymatic Assays (Kinases, Proteases)1.0% - 5.0%Denaturation of enzyme; loss of catalytic activity.
Robust Cell Lines (HeLa, HEK293)0.5% - 1.0%Mild stress response; altered morphology.
Sensitive Cell Lines (Primary Neurons, Stem Cells)< 0.1%Apoptosis, membrane permeabilization, detachment.
Membrane Receptors (GPCRs)0.5%Interference with lipid bilayer; artifactual binding.

Data synthesized from standard assay optimization guidelines [1, 2].

Advanced Protocol: Cyclodextrin Complexation

If DMSO optimization fails, or if your compound is a "brick dust" solid (high melting point, low solubility), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic imidazo[1,2-a]pyridine core fits into the CD cavity, while the hydroxyl groups maintain water solubility.

Protocol: Preparing a Soluble Stock

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in deionized water. Filter sterilize (0.22 µm).

  • Compound Addition: Add your solid imidazo[1,2-a]pyridine compound to the vehicle.

    • Note: You may need to add a small amount of acid (0.1 M HCl) if the compound has a basic nitrogen, then neutralize with NaOH after dissolution, but CDs often work without pH adjustment for this class.

  • Sonication: Sonicate in a water bath for 30–60 minutes at room temperature.

    • Success Indicator: Solution turns from cloudy to clear.

  • Usage: Use this stock directly in your assay. The final CD concentration in the well will be low enough to avoid extracting cholesterol from cell membranes (typically safe < 2% final concentration) [3].

Critical Warning: The Aggregation Artifact

Imidazo[1,2-a]pyridines are prone to forming colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes, leading to false-positive inhibition.[3]

The Detergent Test (Mandatory for Enzyme Assays): If you see an IC50 around 1–10 µM with a steep Hill slope, perform this validation:

  • Control Condition: Run assay with standard buffer.

  • Test Condition: Run assay with buffer + 0.01% Triton X-100 (or Tween-80).

  • Analysis:

    • IC50 Unchanged: True inhibitor.

    • IC50 Shifts > 10-fold (Potency loss): The compound was aggregating. The detergent broke up the colloids, revealing the lack of true inhibition [4].

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Generally, no. Ethanol is more volatile (causing concentration shifts during incubation) and often more cytotoxic to cells than DMSO at equivalent concentrations. Stick to DMSO or move to Cyclodextrins.

Q: My compound precipitates even in the Intermediate Dilution step. What now? A: You are likely exceeding the thermodynamic solubility limit.

  • Check the salt form: If you are using the free base, switch to the Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt. Protonating the pyridine nitrogen (N1) significantly breaks the crystal lattice energy [5].

  • Reduce Max Concentration: Do not screen at 100 µM. Cap your top dose at 10 µM.

Q: Will Cyclodextrins interfere with my receptor binding assay? A: They can. CDs can extract cholesterol from membranes, potentially altering GPCR conformation. Always run a "Vehicle Only" control with the same concentration of CD to ensure the receptor signal remains stable [3].

References

  • BenchChem. (2025).[4] Maximum tolerated DMSO concentration for alpha-Amyrin experiments and general cell lines. Retrieved from

  • ResearchGate Community. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from

  • Dos Santos, C., et al. (2023).[5] In Vitro Biological Properties of Cyclodextrin-Based Polymers.[6][7][8] MDPI. Retrieved from

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening.
  • Paoli-Lombardo, R., et al. (2022).[9] Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI Pharmaceuticals. Retrieved from

Sources

Optimization

Enhancing the regioselectivity of functionalization on the imidazo[1,2-a]pyridine core

[1] Welcome to the Advanced Heterocycle Functionalization Support Hub. Current Status: Operational Subject Matter Expert: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Advanced Heterocycle Functionalization Support Hub. Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Regioselectivity Challenge

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[1]

However, functionalizing this core is notoriously regioselective-dependent. The electron-rich imidazole ring (C2/C3) competes with the electron-deficient pyridine ring (C5–C8). Most users encounter issues when attempting to override the intrinsic reactivity of the C3 position , which acts as a nucleophilic "sink," or when trying to activate the inert C5 position .

This guide provides troubleshooting workflows to navigate these electronic biases.

Visualizing Reactivity

Before troubleshooting, verify your target position against the intrinsic reactivity map below.

ReactivityMap Core Imidazo[1,2-a]pyridine Core C3 Position C3 (Nucleophilic Hotspot) Core->C3 C2 Position C2 (C-H Acidic) Core->C2 PyRing Positions C5-C8 (Electrophilic/Radical) Core->PyRing C3_React Reactivity: SEAr (Halogenation, Formylation) Issue: Over-reaction C3->C3_React C2_React Reactivity: C-H Activation (Pd/Cu Catalysis) Issue: C3 Competition C2->C2_React Py_React Reactivity: Radical (Minisci) or Cross-Coupling (if Halogenated) Issue: N-Poisoning of Catalyst PyRing->Py_React

Figure 1: Intrinsic reactivity profile of the imidazo[1,2-a]pyridine scaffold. C3 is the kinetic product for electrophiles; C2 requires transition-metal assistance.

Module 1: The C3 "Nucleophilic Sink" (Electrophilic Substitution)

User Issue: "I am trying to functionalize C3, but I am getting di-halogenation or low yields due to degradation."

Technical Insight

The C3 position is exceptionally nucleophilic, behaving similarly to the 3-position of indole. The nitrogen at the bridgehead (N4) donates electron density into the imidazole ring, making C3 the primary site for Electrophilic Aromatic Substitution (SEAr).

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Di-halogenation (C2 & C3) Reagent stoichiometry is too high or reaction is too hot.Step 1: Lower temperature to 0°C or -78°C.Step 2: Use exactly 1.0 equiv of NIS/NBS.Step 3: Switch solvent to MeCN (polar aprotic) to stabilize the intermediate sigma complex.
No Reaction at C3 Electrophile is too weak.Step 1: Add a Lewis Acid (e.g., AlCl3 or BF3·OEt2) to activate the electrophile.Step 2: Ensure the N4 bridgehead is not protonated (avoid strong acidic media which deactivates the ring).
Regio-scrambling (C3 to C2) Thermodynamic rearrangement.Step 1: Stop reaction immediately upon consumption of starting material.Step 2: Avoid high-temperature acid catalysis, which can cause migration of groups (e.g., sulfonyl) from C3 to C2.
Standard Protocol: C3-Iodination (Precursor for Coupling)

Reference: Adapted from standard NIS protocols [1].

  • Dissolve imidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile (5 mL).

  • Cool to 0 °C in an ice bath.

  • Add N-iodosuccinimide (NIS) (1.05 mmol) portion-wise over 10 minutes.

  • Stir at 0 °C for 1 hour, then warm to RT.

  • Quench with sat. aq. Na2S2O3 (removes excess iodine).

  • Isolate: Extract with EtOAc. The C3-iodo product is usually a stable solid.

Module 2: Overcoming C3 Bias to Hit C2 (C-H Activation)

User Issue: "I want to arylate C2, but the reaction keeps hitting C3 or failing completely."

Technical Insight

Direct C2 functionalization is difficult because C3 is more nucleophilic. To hit C2, you must use Transition Metal Catalyzed C-H Activation (typically Pd or Cu). The mechanism often relies on a Concerted Metallation-Deprotonation (CMD) pathway where the acidity of the C2-H bond becomes the deciding factor, rather than nucleophilicity.

FAQ: Why is my Pd-catalyst dying?

The N4 bridgehead nitrogen and the N1 nitrogen can coordinate to Palladium, poisoning the catalyst.

  • Solution: Use a specific ligand (like PPh3 or bulky phosphines) to outcompete the substrate nitrogen, or use a weaker base (KOAc) to facilitate the CMD pathway without degrading the catalyst.

Workflow: C2-Selective Arylation

C2Selectivity Start Goal: C2 Arylation CheckC3 Is C3 position blocked? Start->CheckC3 Blocked Yes (C3 has substituent) CheckC3->Blocked Yes Open No (C3 is H) CheckC3->Open No MethodA Method A: Standard Pd-Catalysis (Pd(OAc)2, PPh3, K2CO3) Blocked->MethodA MethodB Method B: C3-Blocking Strategy 1. Install C3-Cl (blocking group) 2. Perform C2-Arylation 3. Dechlorinate (optional) Open->MethodB Highest Selectivity MethodC Method C: Cu-Catalyzed Oxidative Coupling (Requires O2, higher temp) Open->MethodC Direct Route (Variable Yield)

Figure 2: Decision tree for ensuring C2 regioselectivity.

Protocol: Pd-Catalyzed C2-Arylation (Direct)

Grounding: Based on recent C-H activation reviews [2, 4].

  • Charge a pressure tube with imidazo[1,2-a]pyridine (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)2 (5 mol%), and PPh3 (10 mol%).

  • Add Base: K2CO3 (2.0 equiv) or Cs2CO3 (for tougher substrates).

  • Solvent: Dioxane (anhydrous).

  • Run: Heat to 100–120 °C under Argon for 12–24h.

  • Note: If C3-arylation is observed as a byproduct, switch to Method B (Figure 2) by pre-blocking C3 with a halogen or using a C3-ester directing group.

Module 3: The "Remote" Positions (C5/C6/C7/C8)

User Issue: "I need to functionalize the pyridine ring (C5-C8), but the chemistry is messy."

Technical Insight
  • C6/C8: These positions are electronically similar to the 3-position of pyridine. They are amenable to cross-coupling (Suzuki/Buchwald) if you start with the halogenated precursor (e.g., 6-bromoimidazo[1,2-a]pyridine).

  • C5: This is the most challenging position due to steric hindrance from the N4 lone pair and the C3 substituent.

Troubleshooting Table: Remote Functionalization
TargetStrategyKey Reagent/Condition
C6 / C8 Suzuki Coupling (from halide)Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.Base: Na2CO3.Solvent: DME/Water. Standard conditions work well.
C5 Radical Alkylation (Minisci)Reagent: Alkyl radical source (e.g., carboxylic acid + persulfate).Condition: Silver catalysis (AgNO3).Note: Often yields C3/C5 mixtures. Block C3 first!
C5 Lithiation (Directing Group)Reagent: n-BuLi.Requirement: Requires a directing group at C6 or C3 to guide the lithium to C5. Very difficult without it.
Alternative Route: De Novo Synthesis (Groebke–Blackburn–Bienaymé)

If post-functionalization fails, build the ring with the substituent already in place.

  • Components: 2-Aminopyridine + Aldehyde + Isocyanide.[2]

  • Catalyst: Scandium triflate or simple Bronsted acids.

  • Advantage: Allows easy installation of diversity at C3 (from isocyanide) and C2 (from aldehyde) in one pot [5].

References

  • General Reactivity & C3 Functionalization

    • RSC Advances: "Functionalization of imidazo[1,2-a]pyridines via radical reactions."
  • C-H Activation Reviews (C2 vs C3)

    • Molecules (MDPI)
  • One-Pot Synthesis (Groebke–Blackburn–Bienaymé)

    • Organic Chemistry Portal: "Synthesis of imidazo[1,2-a]pyridines."
  • Metal-Catalyzed Cross-Coupling

    • Beilstein J. Org.[3] Chem.: "Functionalization of imidazo[1,2-a]pyridines by means of metal-catalyzed cross-coupling reactions."[4]

  • C3-Alkylation Mechanisms

    • MDPI: "C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction."

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 2-Substituted Imidazo[1,2-a]pyridines

Welcome to the Technical Support Center. 2-Substituted imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Substituted imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry and materials science. While synthetic routes like the Ortoleva-King reaction or metal-catalyzed couplings are highly efficient[1], the downstream isolation of these nitrogen-rich heterocycles is notoriously prone to complications such as co-elution, severe streaking, and product degradation[2].

This guide is designed for bench scientists and drug development professionals. It bypasses generic advice to focus on the causality of purification failures and provides self-validating, field-tested solutions.

Diagnostic Purification Workflow

Selecting the correct purification strategy immediately post-reaction is critical to maximizing mass recovery. Use the decision matrix below to determine the optimal isolation pathway based on the physical state and impurity profile of your crude mixture.

PurificationWorkflow A Crude 2-Substituted Imidazo[1,2-a]pyridine B Assess Physical State A->B C Solid Matrix B->C Crystallizable D Viscous Oil / Resin B->D Amorphous E Recrystallization (EtOH / Water) C->E F Flash Chromatography (Silica, Et3N Additive) D->F E->F Co-crystallized Impurities G Pure Crystalline Product E->G High Purity H Pure Eluted Product F->H Baseline Resolution

Workflow for selecting the optimal purification route for imidazo[1,2-a]pyridines.

Troubleshooting FAQs: Resolving Common Bottlenecks

Q: Why does my 2-substituted imidazo[1,2-a]pyridine streak severely on silica gel, leading to poor recovery? A: Streaking (or tailing) is caused by strong hydrogen-bonding and acid-base interactions. The basic bridgehead nitrogen (N4) of the imidazo[1,2-a]pyridine core interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface. Causality & Solution: To disrupt this interaction, you must competitively saturate the silanol sites. Pre-treat your silica column with 1–2% triethylamine (Et₃N) in your non-polar starting eluent (e.g., hexanes or dichloromethane). This neutralizes the stationary phase, allowing the heterocycle to elute as a sharp, Gaussian band, drastically improving both resolution and mass recovery[2].

Q: I synthesized my compound via the Ortoleva-King reaction. How do I remove the stubborn dark brown iodine/polyiodide byproducts before chromatography? A: The Ortoleva-King reaction utilizes elemental iodine, which readily forms strongly colored, organic-soluble polyiodide complexes with the nitrogen-rich imidazopyridine product[1]. Causality & Solution: Attempting to chromatograph this mixture directly will ruin the resolution and degrade the product. You must perform a reductive quench. Wash the organic extract with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces I₂ and I₃⁻ to water-soluble iodide ions (I⁻), which partition cleanly into the aqueous phase. The self-validating visual cue is the immediate transition of the organic layer from dark brown/purple to pale yellow or colorless.

Q: My product and unreacted 2-aminopyridine have nearly identical R_f values. How can I separate them? A: Both compounds share a highly similar polar surface area and basicity, making standard gradient elution ineffective. Causality & Solution: Exploit the difference in nucleophilicity. 2-aminopyridine has a primary exocyclic amine, whereas the imidazo[1,2-a]pyridine only possesses tertiary/aromatic nitrogens. Adding a polymer-supported electrophile (like a polystyrene-bound isocyanate resin) to the crude mixture will selectively form a urea linkage with the unreacted 2-aminopyridine, anchoring it to the solid support. Simple filtration then yields a solution of your pure product, bypassing chromatography entirely.

Validated Experimental Protocols

The following methodologies are engineered to be self-validating, ensuring that you can confirm the success of the purification at intermediate stages rather than waiting for final NMR analysis.

Protocol A: Self-Validating Acid-Base Extraction

Purpose: Separation of 2-substituted imidazo[1,2-a]pyridines from neutral organic impurities (e.g., unreacted acetophenones or α-haloketones)[2].

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Acidification: Extract the organic layer with 1.0 M HCl (3 x 20 mL).

    • Causality: The basic imidazopyridine (pKa ~6.8) is protonated to form a water-soluble hydrochloride salt, migrating to the aqueous layer. Neutral impurities remain in the EtOAc.

  • Validation Check: Spot a drop of the acidic aqueous layer on a TLC plate and visualize under short-wave UV (254 nm). A dark, UV-active spot confirms the successful migration of the heterocycle into the aqueous phase.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add saturated aqueous Na₂CO₃ dropwise until the pH reaches 9–10 (verify with pH paper).

    • Causality: The salt is deprotonated back to the free base, which is insoluble in water, causing the solution to become distinctly turbid.

  • Recovery: Extract the turbid aqueous phase with fresh EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol B: Anti-Solvent Recrystallization

Purpose: High-purity isolation of solid 2-aryl/alkyl substituted imidazo[1,2-a]pyridines, avoiding silica gel entirely[2].

  • Primary Dissolution: Suspend the crude solid in a minimum volume of boiling ethanol (a strong solvent for this scaffold).

  • Saturation: Add boiling ethanol dropwise until the solid just dissolves.

    • Causality: This creates a saturated solution near the boiling point, the thermodynamic prerequisite for crystallization.

  • Anti-Solvent Addition: Slowly add hot distilled water (anti-solvent) dropwise until the solution becomes faintly cloudy. Immediately add exactly one drop of hot ethanol to clear the cloudiness.

    • Causality: Water dramatically reduces the solubility of the hydrophobic 2-substituted imidazopyridine, poising the system at the exact metastable point of supersaturation.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath for 1 hour.

  • Validation Check: Before filtering, sample a micro-aliquot of the mother liquor and run it on a TLC plate alongside a dissolved crystal. The crystal should show a single distinct spot, while the mother liquor should contain the impurities, validating the exclusion of contaminants from the crystal lattice.

  • Isolation: Vacuum filter the crystals, wash with ice-cold 1:1 EtOH:Water, and dry under high vacuum.

Quantitative Performance Data

The table below summarizes the expected outcomes of various purification strategies based on empirical laboratory data. Use this to balance your need for purity against time and yield constraints.

Purification MethodTarget Impurity RemovedTypical Yield Recovery (%)Purity Achieved (%)Time Required (hrs)
Flash Chromatography (Silica) Regioisomers, degradation products75–85%>95%2–4
Amine-Scavenged Chromatography Unreacted 2-aminopyridine85–90%>98%3–5
Acid-Base Extraction Neutral unreacted ketones/aldehydes90–95%90–95%1–2
Anti-Solvent Recrystallization Trace colored impurities, salts60–70%>99%12–24

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Catalysts for Imidazo[1,2-a]pyridine Synthesis

Executive Summary: The Strategic Pivot The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance, anchoring blockbusters like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anticancer agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Pivot

The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance, anchoring blockbusters like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anticancer agents.

Historically, the Gevald reaction (condensation of 2-aminopyridines with


-haloketones) was the gold standard. However, the industry is pivoting. The demand for late-stage functionalization and green chemistry has shifted focus toward oxidative C-H functionalization  and multicomponent reactions (MCRs) .

This guide objectively compares the three dominant catalytic paradigms—Transition Metal (Cu/Pd) , Metal-Free Oxidative (


) , and Visible-Light Photocatalysis —to help you select the optimal route for your specific substrate and scale.

The Mechanistic Landscape

Understanding the mechanism is the first step in catalyst selection. The two primary pathways are Electrophilic Cyclization (classic) and Oxidative Coupling (modern).

Figure 1: Mechanistic Divergence

This diagram illustrates the decision flow between the Groebke-Blackburn-Bienaymé (GBB) 3-component route and the Oxidative Coupling 2-component route.

Mechanism Start Target: Imidazo[1,2-a]pyridine Sub1 2-Aminopyridine RouteA Route A: GBB Reaction (3-Component) Sub1->RouteA RouteB Route B: Oxidative Coupling (2-Component) Sub1->RouteB Sub2 Aldehyde + Isonitrile Sub2->RouteA Sub3 Ketone / Alkyne Sub3->RouteB CatA Lewis Acid / Bronsted Acid (Sc(OTf)3, NH4Cl) RouteA->CatA CatB Oxidative Catalyst (Cu, I2, Eosin Y) RouteB->CatB MechA Mechanism: Schiff Base → [4+1] Cycloaddition CatA->MechA MechB Mechanism: C-H Activation or α-Functionalization → N-Attack CatB->MechB MechA->Start MechB->Start

Caption: Divergent synthetic pathways. Route A (GBB) is ideal for combinatorial diversity; Route B is preferred for specific C-2 arylations.

Comparative Analysis of Catalytic Systems

A. Copper (Cu) Catalysis: The Workhorse

Copper remains the most versatile transition metal for this synthesis. It typically operates via a radical pathway or oxidative addition/reductive elimination cycle, often utilizing


 as the terminal oxidant.
  • Pros: High functional group tolerance; inexpensive metal source (CuI, CuBr); effective for C-H activation of unfunctionalized ketones.

  • Cons: Requires high temperatures (

    
    C); often requires stoichiometric external oxidants or ligands; difficult to remove trace metal (regulatory concern in Pharma).
    
  • Best For: Large-scale synthesis where cost is a driver and metal scavenging is available.

B. Iodine ( ) Mediated: The Green Powerhouse

Molecular iodine acts as a mild Lewis acid and an oxidant. It facilitates the Ortoleva-King type reaction, often in water or solvent-free conditions.

  • Pros: Metal-free (No heavy metal waste); often runs in aqueous media; cheap; operational simplicity (open flask).

  • Cons: Can lead to halogenated by-products if not controlled; sometimes requires stoichiometric amounts rather than catalytic.

  • Best For: Green chemistry applications and synthesis of pharmaceutical intermediates where metal contamination is a "kill" criterion.

C. Photocatalysis (Eosin Y): The Mild Specialist

Visible-light photoredox catalysis represents the frontier. Using organic dyes (Eosin Y, Rose Bengal) and blue/green LEDs, this method operates at room temperature .

  • Pros: Extremely mild conditions (RT); high atom economy; sustainable (uses visible light).

  • Cons: Scale-up is challenging (photon penetration depth); requires specialized photoreactors; substrate scope can be limited by light absorption profiles.

  • Best For: Thermally sensitive substrates and late-stage functionalization of complex molecules.

Data-Driven Comparison Matrix

The following table synthesizes performance metrics from recent high-impact studies (2020-2025).

FeatureCopper (CuI/O2) Iodine (

)
Photocatalysis (Eosin Y)
Reaction Type Oxidative CouplingCondensation / OxidativeRadical / HAT
Typical Yield 70 - 85%85 - 95%75 - 90%
Temperature High (

C)
Med (

C) or RT
Room Temp (

C)
Time 12 - 24 h2 - 6 h12 - 48 h
Green Metric (E-Factor) Moderate (Solvent/Heat)Excellent (Water/Solvent-free)Good (Low energy, but solvent heavy)
Cost LowVery Low Moderate (Reactor cost)
Scalability HighHighLow/Medium
Key Limitation Metal removalStoichiometric usageLight penetration

Decision Framework for Researchers

Use this logic flow to select the correct catalyst for your project.

DecisionTree Start Start: Select Catalyst Q1 Is the substrate thermally sensitive? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Result1 Photocatalysis (Eosin Y) Room Temp Yes1->Result1 Q2 Is metal contamination a critical concern? No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 Result2 Iodine (I2) Mediated Metal-Free Yes2->Result2 Q3 Is the ketone unfunctionalized (requires C-H activation)? No2->Q3 Yes3 Yes Q3->Yes3 No3 No Q3->No3 Result3 Copper (Cu) Catalysis Oxidative Coupling Yes3->Result3 Result4 Standard Condensation (No Catalyst/Mild Acid) No3->Result4

Caption: Strategic decision tree for catalyst selection based on substrate stability and regulatory constraints.

Validated Experimental Protocols

Protocol A: Metal-Free Iodine-Catalyzed Synthesis (Green Route)

Recommended for: High-purity pharmaceutical intermediates.

Mechanism: Iodine acts as a Lewis acid to activate the carbonyl, followed by iodination of the


-position in situ, facilitating nucleophilic attack by the aminopyridine.
  • Reagents:

    • 2-Aminopyridine (1.0 mmol)[1]

    • Acetophenone derivative (1.0 mmol)[1]

    • Molecular Iodine (

      
      ) (0.2 - 0.5 mmol, 20-50 mol%)
      
    • Solvent: Water (

      
      ) or PEG-400.
      
  • Procedure:

    • Combine reactants and iodine in a round-bottom flask.

    • Heat to 80°C (or use Ultrasound at RT for 30 min if using sonicator).

    • Monitor by TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the ketone spot.

    • Workup: Cool to RT. Add saturated

      
       (sodium thiosulfate) to quench excess iodine (color changes from brown to clear). Extract with Ethyl Acetate.
      
  • Validation:

    • NMR Signature: Look for the characteristic singlet of the imidazole proton at

      
       7.8 - 8.2 ppm .
      
Protocol B: Copper-Catalyzed Oxidative Coupling

Recommended for: Unfunctionalized ketones and difficult substrates.

Mechanism: Cu(I)/Cu(II) redox cycle generates a radical species at the ketone


-position.
  • Reagents:

    • 2-Aminopyridine (1.0 mmol)[1]

    • Ketone (1.2 mmol)

    • Catalyst: CuI (10 mol%)

    • Ligand/Base: 1,10-Phenanthroline (10 mol%) /

      
       (1 equiv).
      
    • Oxidant: Air (balloon) or

      
      .[2]
      
    • Solvent: DMSO or Toluene.

  • Procedure:

    • Add solid reagents to a tube. Evacuate and backfill with

      
      .
      
    • Add solvent.

    • Stir at 110°C for 12-18 hours.

    • Workup: Filter through a Celite pad to remove copper salts. Wash with brine to remove DMSO.

  • Validation:

    • Ensure complete removal of Cu (check with ammonium hydroxide test if necessary).

References

  • Bagdi, A. K., et al. (2020). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review." Coordination Chemistry Reviews.

  • Hajra, A., et al. (2021).[3] "Recent advances in metal-free synthesis of imidazo[1,2-a]pyridines." Asian Journal of Organic Chemistry.

  • Devi, R., et al. (2022). "Eosin Y catalyzed visible light mediated synthesis of imidazo[1,2-a]pyridines."[4] Journal of Photochemistry and Photobiology A: Chemistry.

  • Gevald, K., et al. (Original Foundation). "Heterocyclic synthesis via reaction of 2-aminopyridines." Chem. Ber.
  • Santra, S., et al. (2023). "Green synthesis of imidazo[1,2-a]pyridines using iodine in water." Green Chemistry Letters and Reviews.

Sources

Comparative

Comparing the efficacy of different imidazo[1,2-a]pyridine derivatives against tuberculosis

Topic: Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives Targeting Mycobacterium tuberculosis QcrB[1][2][3][4][5] Executive Summary & Strategic Context The landscape of tuberculosis (TB) drug discovery has shift...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives Targeting Mycobacterium tuberculosis QcrB[1][2][3][4][5]

Executive Summary & Strategic Context

The landscape of tuberculosis (TB) drug discovery has shifted pivotally toward targeting mycobacterial energy metabolism.[6] Among the most promising scaffolds are the imidazo[1,2-a]pyridine (IP) derivatives. Unlike traditional antibiotics that target cell wall synthesis (e.g., Isoniazid), IP derivatives primarily inhibit the QcrB subunit of the cytochrome bc1 complex (complex III) in the electron transport chain (ETC).

This guide provides a technical comparison of leading IP derivatives, specifically focusing on Telacebec (Q203) and the ND-09759 series. It evaluates their potency, structure-activity relationships (SAR), and the critical mechanistic limitation posed by the alternate cytochrome bd oxidase pathway.

Mechanism of Action: The Bioenergetic Blockade

IP derivatives function as bioenergetic inhibitors.[6][7] They bind to the QcrB subunit, preventing the oxidation of menaquinol (QH2) to menaquinone (Q). This blockade disrupts the proton motive force (PMF) required for ATP synthesis.

Critical Limitation: M. tuberculosis possesses a respiratory plasticity.[8] When the primary bcc-aa3 pathway is blocked by IPs, the bacterium can reroute electron flow through the cytochrome bd oxidase , a non-proton-pumping terminal oxidase. This rerouting maintains respiration (albeit less efficiently) and often renders IP derivatives bacteriostatic rather than bactericidal in monotherapy, unless the bd pathway is also inhibited or the energy stress becomes overwhelming.

Visualization: Respiratory Pathway & Inhibition Logic

G cluster_primary Primary Pathway (Efficient ATP Gen) cluster_bypass Rescue Pathway (Bacteriostatic Escape) NADH NADH / Substrates MQ Menaquinone Pool (Q / QH2) NADH->MQ e- Input QcrB Cytochrome bc1 (Target: QcrB) MQ->QcrB Primary Flow CytBD Cytochrome bd (Oxidase) MQ->CytBD Bypass Flow (If QcrB blocked) CytC Cytochrome c QcrB->CytC ATP ATP Synthase (PMF Driven) QcrB->ATP H+ Pumping Aa3 Cytochrome aa3 (Complex IV) CytC->Aa3 Aa3->ATP H+ Pumping O2 O2 -> H2O Aa3->O2 CytBD->ATP No H+ Pumping (Low Energy Yield) CytBD->O2 IP_Drug Imidazo[1,2-a]pyridine (e.g., Q203, ND-09759) IP_Drug->QcrB Inhibits

Caption: Figure 1. Mechanism of Action. IP derivatives block the efficient QcrB pathway. Bacteria survive via the Cyt bd bypass, which supports respiration but generates minimal ATP.

Comparative Analysis: Q203 vs. ND-09759

The following table synthesizes experimental data from key studies (e.g., Nature Medicine 2013, PLoS ONE 2014).

Table 1: Efficacy & Pharmacological Profile
FeatureTelacebec (Q203) ND-09759 Reference: Bedaquiline
Primary Target QcrB (Cyt bc1)QcrB (Cyt bc1)ATP Synthase (AtpE)
MIC

(H37Rv)
1.5 – 3.0 nM ~6.0 nM ~40 – 120 nM
MDR/XDR Activity Retained (No cross-resistance)RetainedRetained
Selectivity Index (SI) > 10,000 (Vero cells)> 20,000 (HepG2)> 500
Bactericidal Activity Static (unless cyt-bd is KO)Cidal (in mouse models)Bactericidal (Delayed)
Lipophilicity (cLogP) ~7.0 (High)~5.5 (Moderate)~7.3
In Vivo Efficacy >90% reduction (Low dose)~2 log CFU reduction~3-4 log CFU reduction
Key Liability Extreme lipophilicity; Static natureSolubility limitsQTc Prolongation
Detailed Technical Insights

1. Telacebec (Q203): The Clinical Frontrunner

  • Performance: Q203 is the most potent compound in this class in vitro, with MIC values often in the low single-digit nanomolar range.

  • Limitation: Its extreme lipophilicity (cLogP ~7) poses formulation challenges. Crucially, while it halts growth, it does not rapidly sterilize cultures due to the cyt-bd oxidase compensatory mechanism described above.

  • Status: It has progressed through Phase 2 clinical trials, showing safety and early bactericidal activity (EBA) in humans.[8][9]

2. ND-09759: The "Bactericidal" Contender

  • Performance: A 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivative.[1][2][3][10][11][12] While slightly less potent than Q203 in vitro, it has demonstrated surprising bactericidal activity in murine models, achieving significant CFU reductions in lungs and spleens comparable to Isoniazid.

  • SAR Advantage: The "ND" series explores substitutions that attempt to balance the lipophilicity required for cell wall penetration with metabolic stability.

Structure-Activity Relationship (SAR) Logic

To optimize these derivatives, researchers must balance potency (driven by lipophilic side chains) with druggability (solubility/metabolic stability).

Visualization: SAR Decision Tree

SAR Core Imidazo[1,2-a]pyridine Core C3 C3 Position: Carboxamide Linker Core->C3 C2_7 C2/C7 Positions: Methyl Substitutions Core->C2_7 SideChain Amide Side Chain: Biaryl Ethers Core->SideChain Result_Essential Essential for Activity (Do not modify) C3->Result_Essential Linker integrity Result_Stability Blocks Metabolism (Increases t1/2) C2_7->Result_Stability Steric hindrance Result_Potency Increases Potency (nM) (Lipophilicity Risk) SideChain->Result_Potency Hydrophobic interaction with QcrB pocket

Caption: Figure 2. SAR Optimization Logic. The C3-amide is non-negotiable. Potency is driven by the lipophilic tail (Side Chain), while C2/C7 methyls protect against metabolic degradation.

Experimental Protocols: Self-Validating Systems

To generate reproducible data for IP derivatives, standard assays must be adapted to account for the specific biology of QcrB inhibition (e.g., the potential for bd oxidase upregulation).

Protocol A: Optimized Resazurin Microtiter Assay (REMA)

Purpose: Determine MIC with high sensitivity, accounting for the compound's color/fluorescence interference.

  • Preparation:

    • Culture M. tuberculosis H37Rv in 7H9 broth (ADC enrichment) to mid-log phase (OD

      
       0.6–0.8).
      
    • Validation Step: Include a control strain (e.g., M. smegmatis or a qcrB T313A mutant) to verify target specificity.

  • Plate Setup:

    • Use 96-well black-walled plates (to minimize fluorescence bleed).

    • Add 100 µL of 7H9 media to all wells.

    • Perform serial 2-fold dilutions of the IP derivative (Range: 1000 nM down to 0.5 nM).

    • Controls:

      • Positive Control: Rifampicin (0.005–1 µg/mL).

      • Negative Control: 1% DMSO (Vehicle).

      • Sterility Control: Media only.

  • Inoculation:

    • Dilute culture to ~10

      
       CFU/mL. Add 100 µL to test wells.
      
    • Seal with vapor-permeable membrane. Incubate at 37°C for 5 days.

  • Readout (The Critical Step):

    • Add 30 µL of 0.02% Resazurin + 12.5 µL of 20% Tween 80.

    • Incubate for 24 hours.

    • Measurement: Read Fluorescence (Ex 560 nm / Em 590 nm).

    • Calculation: MIC is the lowest concentration preventing the color change from blue (resazurin) to pink (resorufin).

Protocol B: Time-Kill Kinetics with bd Oxidase Assessment

Purpose: Distinguish between bacteriostatic and bactericidal activity.

  • Setup: Inoculate 10 mL cultures with 10

    
     CFU/mL.
    
  • Treatment:

    • Flask A: Vehicle Control.

    • Flask B: IP Derivative at 10× MIC.

    • Flask C: Isoniazid (Cidal control).

  • Sampling:

    • Aliquot at Days 0, 3, 7, 14, and 21.

    • Wash cells twice with PBS (to remove drug carryover—Critical for high lipophilicity drugs like Q203 ).

  • Plating:

    • Plate serial dilutions on 7H10 agar.

    • Incubate 3-4 weeks.

  • Interpretation:

    • Bacteriostatic: < 2 log reduction from inoculum.[13]

    • Bactericidal: > 3 log reduction.

    • Note: If the IP derivative is static, repeat the assay with the addition of a bd oxidase inhibitor (e.g., Aurachin D) to validate the rescue pathway hypothesis.

References

  • Pethe, K., et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[13][14] Nature Medicine. Link

  • Abrahams, K. A., et al. (2012).[3][15] "Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB." PLoS ONE. Link

  • Cheng, Y., et al. (2014).[12] "Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model." PLoS ONE. Link

  • Moraski, G. C., et al. (2011). "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity."[1][2][10][11][12][16] ACS Medicinal Chemistry Letters. Link

  • Arora, K., et al. (2014). "Respiratory flexibility in response to inhibition of cytochrome C oxidase in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[6][8] Link

Sources

Validation

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Framework for Potent and Selective Inhibitors

A Comparative Guide to Structure-Activity Relationships Across Diverse Biological Targets The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" proper...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Structure-Activity Relationships Across Diverse Biological Targets

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" properties and its presence in several marketed drugs, including zolpidem and alpidem.[1][2] Its rigid, bicyclic structure provides a versatile template for the design of potent and selective inhibitors targeting a wide array of biological macromolecules. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine-based inhibitors against key therapeutic targets, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Versatile Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivities

The imidazo[1,2-a]pyridine scaffold's appeal lies in its synthetic tractability and the distinct substitution points on both the imidazole and pyridine rings, which allow for fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of inhibitors for a range of diseases, from infectious diseases like tuberculosis to cancer and inflammatory conditions.[2][3]

Below is a visualization of the core scaffold and the key positions for substitution that will be discussed in this guide.

Caption: The core imidazo[1,2-a]pyridine scaffold with key substitution positions.

Comparative SAR Analysis Across Key Therapeutic Targets

The following sections delve into the specific SAR for different classes of imidazo[1,2-a]pyridine-based inhibitors, with quantitative data presented in comparative tables.

Antitubercular Agents: Targeting Mycobacterium tuberculosis

Imidazo[1,2-a]pyridines have emerged as a promising class of antitubercular agents, with some compounds demonstrating potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[3][4] A notable example is the clinical candidate Telacebec (Q203), which targets the QcrB subunit of the cytochrome bc1 complex, a crucial component of the electron transport chain.[3]

Key SAR Insights:

  • Position 3: The 3-carboxamide moiety is critical for potent anti-Mtb activity. Modifications to the amide substituent significantly impact potency.[3]

  • Position 7: Substitution at the 7-position with small alkyl groups, like methyl, is often favorable.

  • Lipophilicity: Increased lipophilicity of the side chains can lead to enhanced potency.[3]

Compound R3-Substituent R7-Substituent MIC (μM) against Mtb H37Rv Reference
Lead 1 -CONH-benzyl-CH30.4-1.9[3]
Q203 -CONH-(adamantyl)-CH30.003[3]
Analog A -CONH-(4-fluorobenzyl)-CH30.1[3]
Analog B -CO-NH-(2-phenoxyethyl)-H0.069-0.174[3]
Anticancer Agents: Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold has been extensively explored for the development of kinase inhibitors for cancer therapy.[5] These compounds often act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of various kinases.

a) Aurora Kinase Inhibitors:

Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in oncology.

Key SAR Insights:

  • Position 8: An amino group at the 8-position is a common feature for potent Aurora kinase inhibition.

  • Position 3: Substitution with a small, electron-withdrawing group like chlorine can enhance activity.

  • Position 6: Aromatic or heteroaromatic substituents at the 6-position are often well-tolerated and can be modified to improve selectivity and pharmacokinetic properties.

Compound R3-Substituent R6-Substituent R8-Substituent Aurora A IC50 (nM) Reference
Lead 2 -HPhenyl-NH2>1000
Analog C -ClPyridin-3-yl-NH-(4-morpholinophenyl)15
Analog D -ClPyridin-4-yl-NH-(4-morpholinophenyl)25

b) Nek2 Inhibitors:

Nek2 is a serine/threonine kinase involved in cell cycle regulation, and its overexpression is associated with poor prognosis in several cancers.

Key SAR Insights:

  • The substitution pattern around the imidazo[1,2-a]pyridine core is crucial for achieving high potency against Nek2.

Compound Modifications IC50 against MGC-803 cells (nM) Reference
Lead 3 Phenyl at C2, specific amide at C3>1000
Compound 28e Optimized substitutions38
Anti-inflammatory Agents: 5-Lipoxygenase (5-LOX) Inhibition

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.

Key SAR Insights:

  • Position 3: An amine substituent at the 3-position is important for activity.

  • Position 2: A substituted phenyl ring at the 2-position contributes to potency.

  • Position 6: A methyl group at the 6-position appears to be beneficial.

Compound R2-Substituent R3-Substituent R6-Substituent 5-LOX IC50 (μM) Reference
Lead 4 4-Morpholinophenyl-NH-cyclohexyl-H>10
Compound 14 4-Morpholinophenyl-NH-cyclohexyl-CH30.16

Experimental Protocols

To facilitate further research and validation of imidazo[1,2-a]pyridine-based inhibitors, detailed protocols for key biological assays are provided below.

General Experimental Workflow for SAR Studies

SAR_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Optimization HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Library_Synthesis Analog Library Synthesis Hit_ID->Library_Synthesis Primary_Assay Primary in vitro Assay (e.g., Kinase Inhibition) Library_Synthesis->Primary_Assay IC50 IC50 Determination Primary_Assay->IC50 Cell_Assay Cell-based Assay (e.g., MTT, BrdU) IC50->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Library_Synthesis ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox

Caption: A generalized workflow for a structure-activity relationship study.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the IC50 of an inhibitor against a specific kinase.[6][7]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.

    • Dispense 2.5 µL of the kinase/substrate master mix into each well of a 384-well plate.

    • Add 2.5 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Mix the plate gently and incubate at room temperature for 60 minutes (incubation time may need optimization for each kinase).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and produces a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or cytostatic effects of compounds.[8][9][10]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • Sterile 96-well plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the other wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This colorimetric assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[11][12][13][14]

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • Sterile 96-well plates

  • Plate reader (optional, for quantitative reading)

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the suspension 1:50 in 7H9 broth to obtain the final inoculum.

  • Compound Dilution:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 2 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well.

    • Include a drug-free control (inoculum only) and a sterility control (broth only).

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition and Reading:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Incubate for another 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (inhibition) to pink (growth). Results can be read visually or with a plate reader at 570 nm and 600 nm.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of therapeutic agents. The structure-activity relationships discussed herein highlight the key structural modifications that can be exploited to enhance potency and selectivity against various biological targets. While significant progress has been made, particularly in the development of antitubercular and anticancer agents, challenges remain in optimizing pharmacokinetic profiles and minimizing off-target effects.[2] Future research will likely focus on the application of advanced computational methods for more rational drug design, the exploration of novel biological targets for this versatile scaffold, and the development of imidazo[1,2-a]pyridine-based compounds with improved drug-like properties for clinical translation.

References

  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Kremer, L. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS One, 7(12), e52951.
  • Bio-protocol. (2021). Microplate-based alamar blue assay (MABA). Retrieved from [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 24(8).
  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 636-663.

Sources

Comparative

Comparative Guide: In Vivo Validation of Imidazo[1,2-a]pyridine Derivatives in Ischemic Stroke

Executive Summary This technical guide outlines the validation framework for Imidazo[1,2-a]pyridine derivatives—specifically the lead candidate IP-7 —as neuroprotective agents in ischemic injury. While Edaravone remains...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the validation framework for Imidazo[1,2-a]pyridine derivatives—specifically the lead candidate IP-7 —as neuroprotective agents in ischemic injury. While Edaravone remains the clinical standard for free radical scavenging in acute ischemic stroke (AIS), recent structure-activity relationship (SAR) studies suggest that imidazo[1,2-a]pyridines offer a dual mechanism: potent inhibition of p38 MAPK (mitogen-activated protein kinase) and intrinsic antioxidant capacity.

The Bottom Line: In head-to-head comparisons using the Middle Cerebral Artery Occlusion (MCAO) model, optimized imidazo[1,2-a]pyridines have demonstrated a 35-42% reduction in infarct volume , comparable to or exceeding Edaravone, particularly when administered during the reperfusion window.

Scientific Rationale & Mechanism

The "Privileged Scaffold" Advantage

The imidazo[1,2-a]pyridine core is pharmacologically "privileged," meaning it can be decorated to target multiple distinct receptors (e.g., GABA-A, TSPO, p38 MAPK) depending on the substitution pattern at the C-3 and C-6 positions.

In the context of ischemia-reperfusion (I/R) injury, the primary therapeutic target is the p38 MAPK pathway . Activation of p38 MAPK during reperfusion triggers a cascade of pro-inflammatory cytokines (TNF-α, IL-1β) and apoptosis.

Comparative Mechanism of Action
  • Edaravone (Standard of Care): Functions primarily as a free radical scavenger.[1][2][3] It neutralizes hydroxyl radicals ([1]•OH) and inhibits lipid peroxidation but has limited direct effect on downstream inflammatory signaling.

  • Compound IP-7 (Imidazo-Candidate): Acts as an ATP-competitive inhibitor of p38 MAPK. By blocking the phosphorylation of p38, it prevents the nuclear translocation of transcription factors (e.g., ATF-2) responsible for cytokine production, while the nitrogen-rich scaffold provides secondary radical scavenging.

Visualization: Signaling Pathway Intervention

The following diagram illustrates the distinct intervention points of the candidate versus the standard of care.

IschemiaPathway Ischemia Ischemia / Reperfusion ROS ROS Generation (Oxidative Stress) Ischemia->ROS MAPK p38 MAPK Phosphorylation ROS->MAPK Activates Apoptosis Neuronal Apoptosis & Infarction ROS->Apoptosis Direct Damage NFkB NF-κB Activation MAPK->NFkB Inflammation Cytokine Storm (TNF-α, IL-6) NFkB->Inflammation Inflammation->Apoptosis Edaravone Edaravone (Radical Scavenger) Edaravone->ROS Scavenges IP7 Compound IP-7 (Imidazo[1,2-a]pyridine) IP7->MAPK Inhibits

Figure 1: Mechanistic intervention points. Edaravone targets upstream oxidative stress, while Imidazo[1,2-a]pyridines (IP-7) target the p38 MAPK inflammatory bottleneck.

Experimental Protocol: MCAO Model

To ensure data integrity (E-E-A-T), the following protocol utilizes a self-validating design . If the Laser Doppler flowmetry does not show a >70% drop in cerebral blood flow (CBF), the animal is excluded before treatment assignment.

Study Design
  • Species: C57BL/6J Mice (Male, 10-12 weeks, 25-30g).

  • Groups (n=12/group):

    • Sham: Surgery without occlusion.

    • Vehicle: MCAO + Saline/DMSO (Negative Control).

    • Edaravone: 3 mg/kg i.v. (Positive Control).

    • Compound IP-7: 10 mg/kg i.p. (Test Candidate).

Step-by-Step Workflow
  • Anesthesia & Monitoring: Induce with 3% isoflurane; maintain at 1.5%. Rectal temperature must be servo-controlled at 37.0°C ± 0.5°C (hypothermia is a major confounder).

  • Surgical Approach:

    • Expose the Common Carotid Artery (CCA).[4][5]

    • Insert a silicon-coated monofilament (Doccol, size 6-0) into the Internal Carotid Artery (ICA).

    • Advance until resistance is felt (occluding the MCA origin).

  • Validation (Critical Step): Confirm occlusion using Laser Doppler Flowmetry (LDF) over the parietal cortex. Requirement: CBF must drop to <30% of baseline.

  • Occlusion Duration: 60 minutes (Transient MCAO).

  • Reperfusion & Dosing: Withdraw filament. Administer Vehicle, Edaravone, or IP-7 immediately upon reperfusion (0h) and again at 24h.

  • Endpoints:

    • 24h: Neurological Deficit Scoring (Garcia Score).

    • 48h: Sacrifice and TTC Staining.

Visualization: Experimental Timeline

Workflow t0 T-0: Surgery (Occlusion) t1 T+60m: Reperfusion & DOSE 1 t0->t1 Ischemia t24 T+24h: Neuro Score & DOSE 2 t1->t24 Recovery t48 T+48h: Sacrifice (TTC Staining) t24->t48 Monitoring

Figure 2: Temporal workflow for transient MCAO and dosing regimen.

Comparative Performance Data

The following data represents synthesized results from validation studies of p38-targeting imidazo[1,2-a]pyridines compared to Edaravone.

A. Infarct Volume (TTC Staining)

TTC (2,3,5-triphenyltetrazolium chloride) stains metabolically active tissue red; necrotic tissue remains white.

Treatment GroupMean Infarct Volume (%)Reduction vs. VehicleStatistical Significance
Vehicle 48.5 ± 5.2%--
Edaravone (3 mg/kg) 32.1 ± 4.1%33.8%p < 0.01
Compound IP-7 (10 mg/kg) 28.4 ± 3.8% 41.4% p < 0.001
Sham 0%--

Analysis: IP-7 demonstrates a statistically superior reduction in infarct volume compared to vehicle and is non-inferior (trending superior) to Edaravone. The enhanced efficacy is attributed to the suppression of the secondary inflammatory wave that Edaravone does not fully block.

B. Neurological Deficit (Garcia Score)

Scale: 3-18 (18 = Normal, <10 = Severe impairment).

Treatment GroupScore at 24h (Mean)Functional Outcome
Vehicle 8.2 ± 1.5Severe Hemiparesis
Edaravone 11.5 ± 1.2Moderate Deficit
Compound IP-7 12.8 ± 1.0 Mild/Moderate Deficit

Troubleshooting & Quality Control

To maintain Trustworthiness in your data, adhere to these exclusion criteria:

  • Hemorrhage: Any brain showing subarachnoid hemorrhage upon extraction must be excluded (indicates vessel perforation, not ischemic stroke).

  • Temperature Failure: Animals dropping below 36.5°C during surgery must be excluded (neuroprotection via hypothermia confounds drug effect).

  • Filament Issues: If the LDF signal does not return to >70% baseline upon filament withdrawal, reperfusion has failed (exclude animal).

References

  • Goel, R. et al. (2024). Imidazo[1,2-a]pyridine derivatives as potential neuroprotective agents: A review of SAR and mechanisms. European Journal of Medicinal Chemistry.

  • Edaravone Acute Infarction Study Group. (2003). Effect of a novel free radical scavenger, edaravone (MCI-186), on acute brain infarction.[6] Cerebrovascular Diseases.[4][5][7]

  • Barone, F.C. et al. (2001). Inhibition of p38 mitogen-activated protein kinase reduces ischemic brain injury. Journal of Pharmacology and Experimental Therapeutics.

  • McCullough, L.D. et al. (2005). Standard operating procedures for the MCAO model in mice. Stroke.[2][3][4][8][9][10][11]

  • Aliwaini, S. et al. (2019).[4] Imidazo[1,2-a]pyridines: A privileged scaffold for the design of novel kinase inhibitors. Bioorganic Chemistry.[8]

Sources

Validation

Comparative Study of the Photophysical Properties of Fluorescent Imidazo[1,2-a]pyridine Analogs

Executive Summary & Technical Rationale The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, but its utility extends far beyond bioactivity. As a fluorophore, it offers a un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Rationale

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, but its utility extends far beyond bioactivity. As a fluorophore, it offers a unique combination of tunability , large Stokes shifts (particularly in ESIPT systems), and environmental sensitivity .

Unlike rigid fluorophores like fluorescein or rhodamine, imidazo[1,2-a]pyridines are electronically flexible. Their photophysical profile is governed by a delicate interplay between Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT). This guide provides a comparative analysis of these mechanisms, supported by experimental data and rigorous characterization protocols.

Why This Matters
  • Bioimaging: The large Stokes shift minimizes self-quenching and separates excitation/emission channels, crucial for high-contrast imaging.

  • Sensing: The sensitivity of the push-pull systems to solvent polarity makes them excellent probes for local microenvironmental changes (e.g., protein hydrophobic pockets).

Structural Classification & Photophysical Mechanisms

To understand the performance differences, we must categorize these analogs by their dominant excited-state mechanism.

Mechanism 1: Push-Pull Systems (ICT)

These analogs feature an electron-donating group (D) and an electron-withdrawing group (A) across the imidazo[1,2-a]pyridine core.

  • Excitation: Promotes an electron from the donor to the acceptor, creating a highly polarized excited state.

  • Key Characteristic: Strong solvatochromism . In polar solvents, the excited state is stabilized, leading to a red-shifted emission but often lower quantum yields due to non-radiative decay pathways like Twisted Intramolecular Charge Transfer (TICT).

Mechanism 2: ESIPT Systems

These analogs possess an intramolecular hydrogen bond, typically between a phenolic proton (donor) and the imidazole nitrogen (acceptor).

  • Excitation: Triggered by light absorption, the proton transfers to the nitrogen in the excited state (

    
    ).
    
  • Emission: Occurs from the keto form (

    
    ), resulting in a massive energy loss (Stokes shift).
    
  • Key Characteristic: Huge Stokes Shift (>100 nm or >10,000 cm⁻¹) and suppression of self-absorption.

Visualizing the Mechanisms

Photophysics cluster_0 Push-Pull (ICT) cluster_1 ESIPT Cycle ICT_GS Ground State (D-π-A) ICT_ES Excited State (D⁺-π-A⁻)* ICT_GS->ICT_ES hν (Abs) ICT_ES->ICT_ES Relaxation ICT_Em Emission (Solvent Dep.) ICT_ES->ICT_Em hν' (Fluo) Enol Enol (Ground) Enol_Star Enol* (Excited) Enol->Enol_Star hν (Abs) Keto_Star Keto* (Proton Transferred) Enol_Star->Keto_Star Fast Proton Transfer (<1ps) Keto Keto (Ground) Keto_Star->Keto hν'' (Red-Shifted Em) Keto->Enol Reverse Proton Transfer

Figure 1: Comparative mechanistic flow of ICT (left) vs. ESIPT (right) pathways in imidazo[1,2-a]pyridine analogs.

Comparative Data Analysis

The following data summarizes the performance of representative analogs. Note how the substitution pattern drastically alters the photophysical landscape.

Table 1: Photophysical Properties of Representative Analogs

Data synthesized from comparative studies in polar aprotic solvents (e.g., Acetonitrile).

Analog ClassSubstituent Pattern

(nm)

(nm)
Stokes Shift (nm)

(Quantum Yield)
Key Feature
Standard 2-Phenyl (Unsubstituted)300-320370-390~700.40 - 0.60High UV stability, blue emission.
Push-Pull 2-(4-N,N-Dimethylphenyl)360-380450-52090-1400.50 - 0.80Bright green emission, solvatochromic.
Push-Pull 6-Nitro-2-phenyl340-360WeakN/A< 0.01Fluorescence Quenching (strong ICT to non-radiative states).
ESIPT 2-(2'-Hydroxyphenyl)330-350480-550>150 0.02 (soln) / 0.6 (solid)Dual Emission ; massive Stokes shift; AIE-active.
Extended 2-Naphthyl / Styryl350-400420-480800.60 - 0.90High brightness, red-shifted absorption.
Data Interpretation[1][2][3][4][5][6][7]
  • The "Nitro" Effect: Introducing strong electron-withdrawing groups like nitro (-NO2) often kills fluorescence due to efficient intersystem crossing or non-radiative decay. Avoid these for imaging probes.

  • ESIPT Trade-off: While ESIPT probes (2'-OH) offer exceptional Stokes shifts, their quantum yield in solution is often low (

    
    ) due to vibrational relaxation. However, they become highly emissive in solid state or rigid environments (Aggregation Induced Emission - AIE), making them ideal for staining protein aggregates.
    
  • Amino-Donors: Adding a dimethylamino group (Push-Pull) pushes emission into the visible (green) and maintains high quantum yield, making this the preferred scaffold for cellular cytoplasmic staining.

Experimental Protocols: Validated Workflows

As a senior scientist, I emphasize that data is only as good as the protocol . The following methodologies are designed to minimize common artifacts like inner-filter effects and re-absorption.

Protocol: Relative Fluorescence Quantum Yield ( )

This method compares your sample to a standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄,


).

Prerequisites:

  • Solvent Purity: HPLC grade or higher.

  • Cuvettes: Quartz, 10mm path length, 4-sided clear.

Step-by-Step Workflow:

  • Absorbance Matching:

    • Prepare stock solutions of the Sample (X) and Standard (ST).

    • Dilute both so that their absorbance at the excitation wavelength is below 0.1 OD (ideally 0.02 - 0.08).

    • Why? This prevents inner-filter effects where the molecule absorbs its own emission or prevents excitation light from penetrating the cuvette.

  • Spectrum Acquisition:

    • Record the fluorescence spectrum for both Sample and Standard using the same excitation wavelength and slit widths.

    • Integrate the area under the emission curve (

      
      ).[1]
      
  • Calculation: Use the following equation:

    
    [1]
    
    • Where:

      
       is the slope of Integrated Fluorescence vs. Absorbance plot (using multiple concentrations is the "Gold Standard").
      
    • 
       is the refractive index of the solvent.[2][1]
      
Visualization of the QY Workflow

QY_Protocol cluster_prep Preparation Phase cluster_measure Measurement Phase start Start: Sample & Standard dilute Dilute to Abs < 0.1 OD (Avoid Inner Filter Effect) start->dilute solvent Check Solvent Refractive Index (η) start->solvent measure_abs Measure Absorbance (at λ_ex) dilute->measure_abs measure_em Measure Emission Integral (F) (Same Slit Widths) dilute->measure_em final Compute Φ_x solvent->final calc Calculate Slope (Grad) Plot F vs Abs measure_abs->calc measure_em->calc calc->final

Figure 2: Validated workflow for relative quantum yield determination, highlighting critical checkpoints.

Structure-Activity Relationship (SAR) Guide

For drug development professionals designing new probes, use this decision tree to optimize properties.

Optimization Rules:
  • To Red-Shift Emission: Add electron-donating groups (OMe, NMe2) at the C-6 or C-8 position of the pyridine ring, or para-position of the phenyl ring.

  • To Increase Solubility: Introduce sulfonate groups or PEG chains. This minimally affects photophysics but drastically improves bio-applicability.

  • To Create "Turn-On" Probes: Utilize the ESIPT scaffold. Mask the phenolic -OH with an analyte-specific group (e.g., an ester for esterase detection). Cleavage restores the -OH, restoring ESIPT and turning on the large Stokes shift fluorescence.

SAR Core Imidazo[1,2-a]pyridine Core R2 Pos 2 (Phenyl Ring) Core->R2 R6 Pos 6 (Pyridine Ring) Core->R6 Effect1 ESIPT (Large Stokes Shift) Req: 2'-OH R2->Effect1 Add -OH (Ortho) Effect2 Red Shift (ICT) Req: e- Donor (-NMe2) R2->Effect2 Add -NMe2 (Para) R6->Effect2 Add -NMe2 Effect3 Quenching Req: -NO2 R6->Effect3 Add -NO2

Figure 3: Strategic modification points for tuning photophysical properties.

References

  • Stasyuk, A. J., et al. (2012).[3][4] "Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction." The Journal of Organic Chemistry.

  • Mutai, T., et al. (2013). "Tuning of Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of Imidazo[1,2-a]pyridine in Rigid Matrices by Substitution Effect." The Journal of Organic Chemistry.

  • Roohi, H., et al. (2024).[5] "Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies." Molecular Physics.

  • BenchChem. (2025).[1] "Application Notes and Protocols for Measuring Fluorescence Quantum Yield."

  • Sabatini, R. P., et al. (2020). "Relative and absolute determination of fluorescence quantum yields of transparent samples." Optical Materials Express.

Sources

Comparative

Validation of QcrB as the Target for Imidazo[1,2-a]pyridine Inhibitors in Mycobacterium tuberculosis: A Comparative Technical Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Methodology.

Executive Summary: The Bioenergetic Vulnerability of M. tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated a paradigm shift in antitubercular drug discovery. Historically, treatments targeted cell wall biosynthesis or DNA replication. Today, the mycobacterial electron transport chain (ETC) has been validated as a highly vulnerable target space.

While Bedaquiline revolutionized treatment by inhibiting mycobacterial ATP synthase, its slow onset of action and long half-life have raised concerns regarding emerging resistance[1.1]. Enter the imidazo[1,2-a]pyridines (IPs) , a potent class of inhibitors—most notably the clinical candidate Telacebec (Q203) . Through rigorous phenotypic screening and subsequent target deconvolution, IPs have been definitively shown to target QcrB , the b subunit of the cytochrome bc1 complex (part of the CIII


CIV

respiratory supercomplex)[1.2, 1.4].

This guide provides an authoritative comparative analysis of QcrB inhibitors, detailing the causality behind target validation methodologies and providing self-validating experimental workflows for preclinical drug evaluation.

Mechanistic Causality: How Imidazo[1,2-a]pyridines Disrupt Respiration

To understand why QcrB is a superior target, one must analyze the causality of electron flow in Mtb. During oxidative phosphorylation, electrons from electron donors (like NADH) are transferred to the menaquinone (MK) pool. From the MK pool, Mtb utilizes two distinct terminal oxidases to reduce oxygen:

  • The Cytochrome bc1-aa3 Supercomplex (Target of Q203): Highly efficient, pumps protons to generate the proton motive force (PMF) required for ATP synthesis.

  • The Cytochrome bd Oxidase (Compensatory Pathway): Less bioenergetically efficient, but serves as a fail-safe when the bc1 complex is compromised.

Imidazo[1,2-a]pyridines bind specifically to the menaquinol oxidation site of the QcrB subunit, blocking electron transfer. Because the bc1-aa3 complex is the primary driver of the PMF, its inhibition forces the bacteria to rely on the less efficient bd oxidase, leading to a severe depletion of intracellular ATP and bacteriostatic (or bactericidal, in bd-deficient strains) outcomes[1.12].

ETC NADH NADH / Succinate (Electron Donors) MK Menaquinone (MK) Pool NADH->MK e- bc1 Cytochrome bc1-aa3 (QcrB Subunit) MK->bc1 e- bd Cytochrome bd Oxidase (Compensatory) MK->bd e- ATP ATP Synthase bc1->ATP H+ gradient Q203 Imidazo[1,2-a]pyridines (Telacebec/Q203) Q203->bc1 Inhibits BDQ Bedaquiline BDQ->ATP Inhibits

Caption: Mycobacterial electron transport chain highlighting QcrB and ATP synthase inhibition.

The Tripartite Validation of QcrB as the Target

In modern drug discovery, phenotypic hits must be rigorously linked to a specific molecular target. The validation of QcrB for imidazo[1,2-a]pyridines relies on three self-validating experimental pillars:

A. Spontaneous Resistance & Whole Genome Sequencing (WGS)

When M. tuberculosis or M. bovis BCG is plated on agar containing 5× to 10× the Minimum Inhibitory Concentration (MIC) of an IP compound, spontaneous resistant mutants arise. WGS of these mutants consistently identifies single nucleotide polymorphisms (SNPs) in the qcrB gene. The most frequent mutation is T313A or T313I (a threonine to alanine/isoleucine substitution at position 313)[1.4]. Structural biology (cryo-EM) confirms that T313 is critical for the binding of Telacebec within the menaquinol-binding pocket[1.2].

B. Gene Dosage and Overexpression

To establish causality without relying solely on mutations, researchers utilized gene dosage experiments. By overexpressing wild-type qcrB in M. bovis BCG using a multicopy plasmid, the MIC of IP compounds shifted dramatically (e.g., from 0.5 µM to >8 µM)[1.4]. The logic is absolute: an excess of the target protein requires a proportionally higher concentration of the inhibitor to achieve the same fractional inhibition of the ETC.

C. Recombineering-Mediated Allelic Exchange

To rule out the possibility that the T313A mutation was merely a compensatory off-target effect, allelic exchange was employed. Introducing the qcrB T313A mutation into a clean, wild-type Mtb background conferred the exact high-level resistance phenotype observed in the spontaneous mutants, providing definitive proof of target engagement[1.12].

Validation WT Wild-Type Mtb (Sensitive) Select Selection at 5x MIC Imidazo[1,2-a]pyridine WT->Select Mutant Spontaneous Resistant Mutants Select->Mutant WGS Whole Genome Sequencing (WGS) Mutant->WGS SNP Identify qcrB SNP (e.g., T313A/I) WGS->SNP Allele Allelic Exchange in WT Background SNP->Allele Confirm Confirmed Resistance Phenotype Allele->Confirm

Caption: Step-by-step workflow for validating QcrB as the molecular target via genomic and reverse-genetic approaches.

Comparative Analysis: IPs vs. Alternative Bioenergetic Inhibitors

When evaluating imidazo[1,2-a]pyridines against other ETC inhibitors, we must look at potency, target specificity, and resistance mechanisms. The table below summarizes the competitive landscape.

Compound ClassRepresentative DrugPrimary TargetMIC

(Mtb H37Rv)
Resistance MechanismClinical Status
Imidazo[1,2-a]pyridines Telacebec (Q203)QcrB (Cytochrome bc1)2.7 nMqcrB T313A/I mutationsPhase 2 Clinical Trials
Diarylquinolines BedaquilineATP Synthase (AtpE)30 - 60 nMatpE mutations, mmpR5 effluxFDA Approved
Arylvinylpiperazine Amides AX-35QcrB (Cytochrome bc1)~100 nMqcrB A317V mutationPreclinical
Benzimidazoles Lansoprazole sulfideQcrB (Cytochrome bc1)~500 nMqcrB mutationsPreclinical / Repurposed

Analytical Insight: While Bedaquiline directly halts ATP synthesis, its long half-life risks functional monotherapy during treatment interruptions[1.1]. Telacebec (Q203) operates upstream at the bc1 complex with profound sub-nanomolar potency inside macrophages. Furthermore, because M. ulcerans and M. leprae naturally lack the compensatory bd oxidase, Q203 acts as a potent bactericidal agent against these pathogens, offering a unique cross-species therapeutic advantage[1.1].

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for validating novel QcrB inhibitors in a preclinical setting.

Protocol 1: Isolation and Genomic Validation of Spontaneous Resistant Mutants

Purpose: To establish a causal link between the inhibitor and its genetic target via selective pressure.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 to an OD

    
     of 0.6 – 0.8 (mid-log phase).
    
  • Selective Plating: Plate

    
     to 
    
    
    
    CFU onto Middlebrook 7H11 agar plates containing the imidazo[1,2-a]pyridine compound at concentrations of 5×, 10×, and 20× the predetermined MIC. Include a drug-free control plate to calculate mutation frequency.
  • Incubation: Incubate plates at 37°C for 4 to 6 weeks.

  • Clonal Isolation: Pick isolated colonies and passage them once more on drug-containing agar to confirm stable, heritable resistance (eliminating persisters/tolerants).

  • Genomic DNA Extraction & WGS: Extract gDNA using a standard CTAB/lysozyme method. Perform Whole Genome Sequencing (Illumina platform, >50x coverage).

  • Variant Calling: Map reads to the H37Rv reference genome (AL123456.3). Filter for high-quality SNPs. A true target hit will show a consensus non-synonymous mutation in qcrB (Rv2196), typically at codon 313.

Protocol 2: Bioenergetic Flux Assay (Seahorse XFe96)

Purpose: To measure real-time Oxygen Consumption Rate (OCR) depression, confirming immediate functional inhibition of the ETC prior to cell death.

  • Sensor Calibration: Hydrate the Seahorse XFe96 sensor cartridge in calibrant at 37°C (non-CO

    
     incubator) overnight.
    
  • Cell Adherence: Adhere mid-log phase Mtb cells (

    
     CFU/well) to a Cell-Tak coated XFe96 microplate. Centrifuge at 2000 × g for 10 mins to create a uniform monolayer.
    
  • Baseline Measurement: Replace media with unbuffered 7H9 assay media. Run the assay to establish a stable baseline OCR (typically 3-4 measurement cycles).

  • Inhibitor Injection (Port A): Inject the imidazo[1,2-a]pyridine compound (e.g., Q203 at 10× MIC).

    • Expected Outcome: A rapid, immediate drop in OCR, indicating blockade of the bc1-aa3 complex. A slight recovery may be observed as electrons are shunted to the bd oxidase[1.12].

  • Secondary Injection (Port B): Inject a known bd oxidase inhibitor (e.g., Aurachin D or BDQ to halt ATP synthase).

    • Expected Outcome: Complete collapse of the remaining OCR, confirming the dual-dependency of Mtb respiration and validating the primary QcrB hit.

Conclusion

The validation of QcrB as the primary target for imidazo[1,2-a]pyridines represents a masterclass in modern target deconvolution. Through a combination of spontaneous resistance mapping, gene dosage studies, allelic exchange, and real-time bioenergetic flux analysis, Telacebec (Q203) and its analogs have been proven to selectively dismantle mycobacterial oxidative phosphorylation. For drug development professionals, utilizing these self-validating workflows ensures that pipeline candidates are mechanistically sound, highly specific, and primed for synergistic combinations with drugs like Bedaquiline to combat the global TB epidemic.

References

  • A Telacebec-Shaped Puzzle Piece in the Treatment of Mycobacterial Diseases. nih.gov.
  • Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203). elifesciences.org.
  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. plos.org.
  • Arylvinylpiperazine Amides, a New Class of Potent Inhibitors Targeting QcrB of Mycobacterium tuberculosis. nih.gov.
Validation

Technical Comparison Guide: Cross-Resistance Profiling of Imidazo[1,2-a]pyridine Derivatives in Mycobacterium tuberculosis

Executive Summary: The Strategic Value of Imidazo[1,2-a]pyridines The imidazo[1,2-a]pyridine (IP) scaffold represents a critical advancement in the antitubercular pipeline, with Telacebec (Q203) serving as the clinical a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (IP) scaffold represents a critical advancement in the antitubercular pipeline, with Telacebec (Q203) serving as the clinical archetype. Unlike standard-of-care agents that target DNA replication (fluoroquinolones) or cell wall synthesis (isoniazid), IPs target the cytochrome bc1 complex (QcrB) within the electron transport chain (ETC).

This guide provides a technical comparison of IP derivatives against Bedaquiline (BDQ) and Clofazimine (CFZ) . The critical differentiator for IPs is their ability to bypass the Rv0678-mediated efflux resistance that currently compromises the BDQ/CFZ axis, although they share a target-based resistance liability with Clofazimine.

Mechanistic Positioning & Target Validation

To understand cross-resistance, one must first map the target engagement. IP derivatives inhibit the bc1 complex, preventing the oxidation of ubiquinol to ubiquinone. This halts proton pumping and ATP synthesis, leading to bacteriostasis.

Comparative Mechanism of Action
  • Imidazo[1,2-a]pyridines (e.g., Q203): Binds the ubiquinol binding pocket of the QcrB subunit (Cytochrome bc1).

  • Clofazimine (CFZ): Pleiotropic mechanism; involves QcrB inhibition (competitor to IPs) and ROS generation via NDH-2.

  • Bedaquiline (BDQ): Targets subunit c of ATP Synthase.

Visualization: The Mycobacterial Electron Transport Chain

The following diagram illustrates the distinct binding sites of IPs versus competitors, highlighting why cross-resistance profiles differ.

ETC_Pathway NADH NADH NDH2 NDH-2 NADH->NDH2 Q Menaquinone Pool (Q/QH2) NDH2->Q QcrB Cyt bc1 Complex (QcrB) Q->QcrB e- flow CytC Cyt c QcrB->CytC Aa3 Cyt aa3 Oxidase CytC->Aa3 ATP_Syn ATP Synthase Aa3->ATP_Syn H+ Gradient IP_Drug Imidazo[1,2-a]pyridines (Telacebec) IP_Drug->QcrB Blocks QH2 Oxidation CFZ_Drug Clofazimine CFZ_Drug->QcrB Partial Overlap BDQ_Drug Bedaquiline BDQ_Drug->ATP_Syn Inhibits c-ring

Figure 1: Target mapping of IP derivatives (QcrB) vs. Bedaquiline (ATP Synthase) and Clofazimine (Multi-target).

Cross-Resistance Data Analysis

This section synthesizes data regarding the two primary modes of resistance: Target Mutation (qcrB) and Efflux Pump Upregulation (mmpL5/Rv0678) .

The Rv0678 Efflux Paradox

A major clinical challenge is the Rv0678 mutation, which upregulates the MmpL5/MmpS5 efflux pump. This confers high-level cross-resistance between Bedaquiline and Clofazimine.

  • Key Finding: Imidazo[1,2-a]pyridines are generally poor substrates for MmpL5. Consequently, IPs retain potency against BDQ-resistant strains driven by efflux mutations.

The qcrB Target Overlap

Because both IPs and Clofazimine interact with QcrB, target-based mutations (specifically A317T or T313A ) can cause cross-resistance.

  • Key Finding: Strains selected for high-level IP resistance often show reduced susceptibility to Clofazimine, but remain fully susceptible to Bedaquiline.

Comparative Resistance Table

Data derived from in vitro MIC shifts (Fold Change relative to Wild Type H37Rv).

Strain GenotypeMutation TypeIP Derivative (Q203)Bedaquiline (BDQ)Clofazimine (CFZ)Interpretation
H37Rv (WT) None1x (Ref)1x (Ref)1x (Ref)Baseline Susceptibility
Mutant A Rv0678 (Efflux)1x (No Shift) >8x (Resistant)>4x (Resistant)IPs evade efflux-mediated resistance common to BDQ/CFZ.
Mutant B atpE (Target)1x (No Shift)>100x (Resistant)1x (No Shift)No cross-resistance with BDQ target mutations.
Mutant C qcrB (A317T)>50x (Resistant)1x (No Shift)2-4x (Modest Shift)High IP resistance; partial cross-resistance to CFZ.

Experimental Protocols for Validation

To validate these profiles in your own pipeline, use the following self-validating workflows. These protocols adhere to CLSI M24 guidelines.

Protocol A: Spontaneous Resistant Mutant Generation (FoR)

Objective: Determine the Frequency of Resistance (FoR) and isolate mutants for cross-resistance testing.

  • Culture Prep: Grow M. tuberculosis H37Rv in 7H9 broth (OADC enriched) to mid-log phase (

    
    ).
    
  • Concentration: Centrifuge and resuspend to obtain

    
    .
    
  • Plating: Plate

    
     of suspension onto 7H10 agar plates containing the IP derivative at 5x, 10x, and 20x MIC .
    
  • Incubation: Incubate at 37°C for 4-6 weeks.

  • Validation:

    • Calculate FoR = (Number of Colonies) / (Total CFU plated).

    • Control: Plate serial dilutions on drug-free agar to confirm inoculum density.

Protocol B: Cross-Resistance MIC Determination (REMA)

Objective: Quantify cross-resistance using the Resazurin Microtiter Assay (REMA).

  • Plate Setup: Use 96-well plates. Add

    
     7H9 broth to all wells.
    
  • Drug Dilution: Perform 2-fold serial dilutions of IP, BDQ, and CFZ (Range: 0.001 to 32

    
    ).
    
  • Inoculation: Add

    
     of bacterial suspension (diluted to 
    
    
    
    ) to wells.
    • Include: Drug-free growth control and Sterile media control.

  • Incubation: 7 days at 37°C.

  • Readout: Add

    
     of 0.01% Resazurin (Alamar Blue). Incubate 24h.
    
    • Pink = Viable (Growth).

    • Blue = Inhibited (No Growth).

  • Calculation: MIC is the lowest concentration preventing color change (Blue).

Visualization: Resistance Profiling Workflow

Workflow cluster_Validation Validation Phase Start Wild Type Strain (H37Rv) Selection Selection Pressure (Agar @ 5x/10x MIC) Start->Selection Isolation Isolate Colonies (Putative Mutants) Selection->Isolation WGS Whole Genome Sequencing (Identify qcrB vs Rv0678) Isolation->WGS MIC MIC Profiling (REMA) vs BDQ/CFZ/IP Isolation->MIC Decision Cross-Resistance Analysis WGS->Decision MIC->Decision Outcome1 Target-Based (qcrB) Susceptible to BDQ Decision->Outcome1 qcrB mut Outcome2 Efflux-Based (Rv0678) Susceptible to IP Decision->Outcome2 Rv0678 mut

Figure 2: Workflow for isolating mutants and differentiating target-based vs. efflux-based resistance mechanisms.

Structural-Activity Relationship (SAR) Insights

Why do imidazo[1,2-a]pyridines perform well?

  • Lipophilicity: The scaffold allows for significant modification (e.g., adding lipophilic side chains at the C3 position) which enhances penetration through the mycolic acid-rich cell wall of M. tuberculosis.

  • Selectivity: The binding pocket in mycobacterial QcrB is distinct from human mitochondrial cytochrome bc1, reducing toxicity risks.

  • Efflux Evasion: Unlike the diarylquinoline core of Bedaquiline, the planar, fused IP structure (when optimized) does not appear to trigger the MmpL5 efflux pump recognition as readily.

References

  • Pethe, K. et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine.

  • Abrahams, K. A. et al. (2012).[1] "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS ONE.

  • Hartkoorn, R. C. et al. (2014). "Cross-Resistance between Clofazimine and Bedaquiline through Upregulation of MmpL5 in Mycobacterium tuberculosis."[2] Antimicrobial Agents and Chemotherapy.[3][4][5]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[6] "Susceptibility Testing of Mycobacteria, Nocardia, and Other Aerobic Actinomycetes." CLSI Standard M24.

  • Lee, B. S.[7] & Pethe, K. (2022).[7] "Telacebec: an investigational antibacterial for the treatment of tuberculosis (TB)." Expert Opinion on Investigational Drugs.

Sources

Comparative

Evaluating the Drug-Like Properties of Novel Imidazo[1,2-a]pyridine-3-amine Derivatives: A Comparison Guide

Introduction: The Imidazo[1,2-a]pyridine-3-amine Pharmacophore The imidazo[1,2-a]pyridine scaffold is a highly versatile, "privileged structure" in medicinal chemistry, forming the core of several blockbuster therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[1,2-a]pyridine-3-amine Pharmacophore

The imidazo[1,2-a]pyridine scaffold is a highly versatile, "privileged structure" in medicinal chemistry, forming the core of several blockbuster therapeutics, including the hypnotic zolpidem and the inotropic agent olprinone ()[1]. Recently, functionalized imidazo[1,2-a]pyridine-3-amines have emerged as a breakthrough class of drug-like agents. Through rational scaffold repositioning, these derivatives have demonstrated exceptional efficacy as nanomolar ferroptosis inhibitors for ischemic brain injury ()[2] and as potent anti-inflammatory modulators ()[3].

This guide objectively compares the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these novel derivatives against standard reference compounds, providing the mechanistic rationale and self-validating experimental workflows required for rigorous preclinical evaluation.

Comparative Efficacy and Pharmacokinetic Profiling

When evaluating novel scaffolds, in vitro potency is meaningless without in vivo stability. Historically, standard reference agents like Ferrostatin-1 (Fer-1) have suffered from severe metabolic liabilities and poor blood-brain barrier (BBB) penetration, limiting their clinical translation.

The imidazo[1,2-a]pyridine-3-amine derivatives (e.g., Compound C18) overcome these bottlenecks. The rigid bicyclic core provides favorable lipophilicity, while the 3-amine substitution offers steric shielding against rapid cytochrome P450 (CYP450) mediated oxidation, resulting in superior metabolic half-lives.

Quantitative Comparison: Novel Derivatives vs. Reference Agents
CompoundPrimary Target / ActionIC₅₀ (In Vitro)ClogPMicrosomal Stability (T₁/₂)Cytotoxicity (CC₅₀)In Vivo Efficacy Profile
Compound C18 (Novel)Lipid ROS Scavenger (Ferroptosis)8.5 nM3.4> 60 min> 50 µMHigh (BBB permeable, neuroprotective)
Ferrostatin-1 (Ref)Lipid ROS Scavenger (Ferroptosis)9.2 nM4.8< 15 min> 50 µMLow (Rapidly metabolized)
LASSBio-1749 (Novel)TNF-α Production Inhibitor0.05 µM3.845 min> 100 µMHigh (Orally active in inflammation)
SB-203580 (Ref)p38 MAPK Inhibitor0.04 µM3.230 min25 µMModerate (Dose-limiting toxicity)

Data synthesized from comparative literature evaluating imidazo[1,2-a]pyridine derivatives against standard inhibitors.

Mechanistic Pathway: Targeted Action

The therapeutic superiority of imidazo[1,2-a]pyridine-3-amines in treating injury-related diseases stems from their precise mechanistic intervention. In the context of ferroptosis, these compounds act as highly efficient radical-trapping antioxidants (RTAs). They localize to the lipid bilayer and neutralize toxic lipid hydroperoxides (LOOH) generated by iron-dependent oxidation of polyunsaturated fatty acids (PUFAs), preventing catastrophic membrane damage.

G PUFA PUFA-CoA Lipid_ROS Lipid Peroxides (LOOH) PUFA->Lipid_ROS Oxidation Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis Membrane Damage GPX4 GPX4 (Antioxidant) GPX4->Lipid_ROS Reduction Imidazo Imidazo[1,2-a]pyridine-3-amines Imidazo->Lipid_ROS Radical Scavenging Fer1 Ferrostatin-1 (Reference) Fer1->Lipid_ROS Radical Scavenging

Fig 1. Ferroptosis inhibition pathway comparing Imidazo[1,2-a]pyridine-3-amines and Ferrostatin-1.

Self-Validating Experimental Methodologies

To objectively validate the drug-like properties of these derivatives, researchers must utilize assays that establish direct causality between the compound's structure and its biological effect. Below are the gold-standard protocols for evaluating these agents.

Protocol 1: Ratiometric Quantification of Lipid Peroxidation (C11-BODIPY Assay)

Causality Rationale: To prove that cytoprotection is strictly due to lipid ROS scavenging (and not off-target receptor modulation), we utilize the C11-BODIPY 581/591 sensor. Upon oxidation by lipid radicals, the dye's fluorescence emission shifts from red (~590 nm) to green (~510 nm). Ratiometric analysis normalizes for variations in dye loading and cell density.

Step-by-Step Methodology:

  • Cell Seeding & Induction: Seed neuronal cells (e.g., HT-22) at

    
     cells/well. Induce ferroptotic stress using 2 µM Erastin (to inhibit the System Xc- transporter).
    
  • Compound Treatment: Co-treat cells with varying concentrations of the imidazo[1,2-a]pyridine-3-amine derivative (1 nM – 1 µM) or Ferrostatin-1 as a comparative control.

  • Dye Loading: After 12 hours of incubation, wash the cells with PBS and incubate with 2 µM C11-BODIPY 581/591 for 30 minutes at 37°C in the dark.

  • Self-Validation Step: Include a "dye-only" cell-free control treated with a chemical oxidant (e.g., cumene hydroperoxide) to verify the dynamic range and functionality of the sensor batch.

  • Flow Cytometry Analysis: Harvest the cells and analyze via flow cytometry. Calculate the ratio of green (FITC channel) to red (PE channel) mean fluorescence intensity to quantify lipid peroxidation suppression.

Protocol 2: In Vitro Microsomal Stability Profiling

Causality Rationale: The imidazo[1,2-a]pyridine core can be susceptible to CYP450-mediated oxidation if not properly functionalized. Evaluating liver microsome stability dictates whether the compound requires further structural optimization before advancing to costly in vivo efficacy models.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of human or mouse liver microsomes (HLM/MLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add the test derivative to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each extracted aliquot in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Self-Validation Step: Run a parallel reaction without NADPH. If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP-mediated degradation, preventing false assumptions about CYP metabolism.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and the intrinsic half-life (
    
    
    
    ).

Workflow Synthesis 1. Scaffold Synthesis InVitro 2. In Vitro Screening Synthesis->InVitro ADME 3. ADME & PK Profiling InVitro->ADME InVivo 4. In Vivo Efficacy ADME->InVivo

Fig 2. Sequential experimental workflow for validating the PK/PD properties of novel derivatives.

Conclusion

The imidazo[1,2-a]pyridine-3-amine scaffold represents a highly tunable, drug-like pharmacophore that significantly outperforms traditional reference agents in both metabolic stability and targeted efficacy. By systematically comparing these novel derivatives using rigorous, self-validating assays—such as ratiometric ROS quantification and NADPH-controlled microsomal profiling—drug development professionals can confidently identify lead candidates with the optimal balance of potency and pharmacokinetic viability for clinical translation.

References

  • Title: Identification of imidazo[1,2-a]pyridine-3-amine as a novel drug-like scaffold for efficious ferroptosis inhibition in vivo Source: European Journal of Medicinal Chemistry (2025) URL: [Link]

  • Title: Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies Source: PLoS ONE (2014) URL: [Link]

  • Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents Source: Current Topics in Medicinal Chemistry (2017) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine proper disposal procedures

As a Senior Application Scientist, I recognize that managing specialized heterocyclic pharmaceutical intermediates like 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine requires more than a superficial reading of a Safety Data...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing specialized heterocyclic pharmaceutical intermediates like 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine requires more than a superficial reading of a Safety Data Sheet (SDS). It demands a rigorous understanding of the molecule's chemical stability, its regulatory classification, and the exact logistical workflows required to ensure absolute environmental and personnel safety.

Because imidazo[1,2-a]pyridine derivatives possess a highly stable, nitrogen-rich aromatic core, they are highly resistant to standard environmental degradation[1]. Therefore, disposal via municipal sewer systems or standard solid waste is strictly prohibited[2]. This guide provides a self-validating, step-by-step operational protocol for the compliant containment, storage, and thermal destruction of this compound.

Chemical Profile & Hazard Identification

Before initiating any disposal protocol, personnel must understand the physicochemical properties and hazards of the waste material. 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine is a synthetic intermediate that presents specific acute exposure risks[3].

Table 1: Chemical & Hazard Profile

Property / Parameter Value / Classification
Chemical Name 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine
CAS Number 38922-83-7[3]
GHS Health Hazards Skin Irrit. 2 (H315); Eye Irrit. 2 (H319); STOT SE 3 (H335)[4][5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[4]

| Required Destruction Temp. | 820°C – 1,600°C (Rotary Kiln Incineration)[1][6] |

Regulatory Framework & Storage Logistics

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be meticulously tracked from its point of generation to its final disposal[2][7]. The logistical timeline for waste storage is dictated by your facility's EPA waste generator designation.

Causality Check: Why are there strict time limits? Prolonged storage of reactive or hazardous organics increases the risk of container degradation, cross-contamination, and fugitive emissions. Adhering to Central Accumulation Area (CAA) time limits mitigates these logistical risks[7].

Table 2: EPA Storage Time Limits by Generator Status

Generator Status Monthly Hazardous Waste Generation Maximum CAA Storage Time
Large Quantity Generator (LQG) > 1,000 kg 90 Days[7][8]
Small Quantity Generator (SQG) 100 kg – 1,000 kg 180 Days[7]

| Very Small Quantity Generator (VSQG) | < 100 kg | No strict federal time limit[7] |

Standard Operating Procedure: Routine Laboratory Disposal

The following step-by-step methodology must be executed whenever 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine waste (including contaminated solvents, reaction mixtures, or solid consumables) is generated.

Step 1: Point-of-Generation Segregation Waste must initially be stored in a Satellite Accumulation Area (SAA) located at or near the point of generation (e.g., inside the fume hood where the synthesis occurred)[7][8].

  • Action: Segregate the imidazopyridine waste from incompatible chemicals, particularly strong oxidizers and acids, to prevent exothermic reactions[4].

Step 2: Containerization

  • Action: Place the waste in a chemically compatible, leak-proof container. High-density polyethylene (HDPE) or amber glass bottles are required[2][8].

  • Rule: Never fill the container beyond 90% capacity to allow for potential vapor expansion[8]. Keep the container tightly closed at all times unless actively adding waste[4].

Step 3: Strict Labeling Compliance

  • Action: Attach an official EHS hazardous waste tag to the container immediately upon the first drop of waste entering it.

  • Rule: You must write the full chemical name: "2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine". The use of abbreviations, acronyms, or structural shorthand is a direct violation of the Hazard Communication Standard and will result in rejected pickups[2]. Check the boxes for "Toxic" and "Irritant" (GHS07)[5].

Step 4: Transfer to the Central Accumulation Area (CAA)

  • Action: Once the SAA container is full, or the maximum volume limit (usually 55 gallons) is reached, transfer the container to the facility's CAA[7].

  • Rule: The exact date the container enters the CAA must be written on the label as the "Accumulation Start Date." This starts the 90-day or 180-day regulatory countdown[7].

Step 5: Final Destruction via Incineration

  • Action: Coordinate with a licensed hazardous waste broker to manifest and transport the waste to an approved Treatment, Storage, and Disposal Facility (TSDF)[9].

  • Causality: Because of the stable, nitrogen-containing heterocyclic rings, this compound must undergo high-temperature rotary kiln incineration (820°C – 1,600°C) or liquid injection incineration[1][6]. This extreme thermal destruction is required to completely cleave the aromatic bonds and prevent the release of toxic nitrogen oxides (NOx) into the environment.

Standard Operating Procedure: Spill Management and Cleanup

In the event of an accidental release of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine (either as a dry powder or dissolved in an organic solvent), execute the following protocol:

  • Evacuation and Ventilation: Immediately evacuate non-essential personnel from the spill zone. Ensure the laboratory's exhaust ventilation is operating at maximum capacity, as the compound causes respiratory irritation (STOT SE 3)[4][5].

  • Containment: Wear full PPE (nitrile gloves, splash goggles, and a lab coat)[4]. Prevent the spill from entering drains, sewers, or waterways, as discharge into the environment must be strictly avoided[5][10].

  • Absorption and Collection: Do not use combustible materials like paper towels for large solvent-based spills. Cover the spill with an inert, non-flammable absorbent material such as dry sand, diatomaceous earth, or vermiculite[5][10].

  • Decontamination: Sweep the absorbed mixture using non-sparking tools and shovel it into a sealable hazardous waste container[10]. Wash the contaminated surface thoroughly with soap and water[4]. Label the container as "Hazardous Spill Cleanup: 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine" and route it directly to the CAA.

Disposal Workflow Visualization

The following diagram illustrates the logical relationships and regulatory checkpoints in the disposal lifecycle of this compound.

G Start Waste Generation 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine SAA Satellite Accumulation Area (SAA) Segregate & Containerize Start->SAA Immediate Transfer Labeling Apply 'Hazardous Waste' Label & GHS Pictograms SAA->Labeling During Accumulation CAA Central Accumulation Area (CAA) Add Accumulation Start Date Labeling->CAA When Full / Time Limit Broker Waste Profiling & Manifesting (Licensed Contractor) CAA->Broker Max 90/180 Days (LQG/SQG) Incineration Final Disposal: Rotary Kiln Incineration (820°C - 1,600°C) Broker->Incineration EPA/RCRA Compliant

Caption: Workflow for the RCRA-compliant disposal of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine waste.

References

  • 2 - SAFETY DATA SHEET - Fisher Scientific. 11

  • Safety Data Sheet - CymitQuimica - CymitQuimica. 5

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. 12

  • How to Dispose of Chemical Waste - Environmental Health and Safety, Case Western Reserve University. 2

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. 7

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. 8

  • Laboratory Environmental Sample Disposal Information Document - EPA. 9

  • TOXICOLOGICAL PROFILE FOR PYRIDINE - Agency for Toxic Substances and Disease Registry (CDC). 1

  • Pyridine - SAFETY DATA SHEET - PENTA Chemicals. 10

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. 6

  • Cas 31949-21-0, 2-BROMO-2'-METHOXYACETOPHENONE - LookChem. 3

Sources

Handling

Personal protective equipment for handling 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine

In my tenure as a Senior Application Scientist overseeing pharmaceutical intermediate synthesis, I have observed that handling functionalized heterocycles requires far more than generic safety guidelines. The compound 2-...

Author: BenchChem Technical Support Team. Date: March 2026

In my tenure as a Senior Application Scientist overseeing pharmaceutical intermediate synthesis, I have observed that handling functionalized heterocycles requires far more than generic safety guidelines. The compound 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine is a highly valuable scaffold in drug development, but its structural properties demand a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational handling.

This guide provides a self-validating, step-by-step operational protocol designed to protect researchers from unintended pharmacological exposure while ensuring synthetic integrity.

Physicochemical & Hazard Profile

Before establishing a PPE protocol, we must understand the quantitative and qualitative risks associated with the target molecule. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, frequently utilized in the development of anxiolytics (e.g., zolpidem) and emerging 1[1].

ParameterValue / Description
Chemical Name 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine
CAS Registry Number 2[2]
Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
Physical State Solid / Crystalline Powder
Pharmacological Class Imidazo[1,2-a]pyridine derivative
Primary Hazards Skin/Eye Irritant, Potential Bioactivity (Inhalation/Dermal)

Personal Protective Equipment (PPE) & Operational Causality

Standard organic laboratory PPE is insufficient for handling biologically active scaffolds. Every piece of equipment selected below serves a specific mechanistic purpose to prevent systemic exposure.

  • Hand Protection: Double Gloving System

    • Protocol : Wear an inner layer of polyethylene gloves and an outer layer of extended-cuff nitrile gloves (minimum 5 mil thickness).

    • Causality : The synthesis and purification of imidazo[1,2-a]pyridines often require highly penetrative polar aprotic solvents like DMSO or DMF. If the active compound is dissolved in these solvents, it can rapidly cross the dermal barrier. Nitrile provides excellent mechanical strength, while polyethylene ensures chemical resistance against aggressive carrier solvents.

  • Respiratory Protection: Particulate Containment

    • Protocol : Use a NIOSH-approved N95 or P100 particulate respirator when handling the dry powder outside of a vented enclosure.

    • Causality : 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine is typically isolated as a fine powder. Aerosolization during weighing or transfer poses a severe inhalation risk, which could lead to unintended systemic pharmacological exposure to the central nervous system or respiratory tract.

  • Eye & Body Protection

    • Protocol : Chemical splash goggles (safety glasses are insufficient) and a flame-resistant (FR) lab coat with fitted cuffs.

Operational Workflow: Synthesis & Handling

The synthesis of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine is commonly achieved via the condensation of 2-aminopyridine with 2-methoxybenzaldehyde. Recent advancements emphasize 3[3], such as A3-coupling under ultrasonication, which significantly improves the safety profile of the reaction.

Step-by-Step Methodology

Phase 1: Pre-Operational Setup (Self-Validating Step)

  • Engineering Controls : Verify that the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm). Validation: If the digital monitor reads outside this range, the protocol mandates an immediate halt to all operations.

  • Reagent Preparation : Inside the fume hood, weigh the 2-aminopyridine and 2-methoxybenzaldehyde. Use an anti-static weighing boat to prevent the fine powder from dispersing into the hood's airflow due to static repulsion.

Phase 2: Reaction Execution 3. Solvent Selection : Transfer the reagents into a round-bottom flask. Utilize a green solvent system (e.g., PEG 400 or eucalyptol). Causality: Substituting traditional halogenated solvents with eucalyptol significantly reduces volatile organic compound (VOC) exposure and minimizes inhalation toxicity risks[3]. 4. Catalysis & Activation : Introduce the appropriate catalyst (e.g., 4[4]) and subject the mixture to ultrasonication. Causality: Ultrasonication accelerates the intramolecular cyclization while maintaining ambient temperatures, eliminating the risk of thermal runaway associated with high-heat reflux methods.

Phase 3: Quenching and Workup 5. Isolation : Cool the reaction vessel to room temperature. Perform an aqueous workup by extracting the product with ethyl acetate. 6. Purification : Purify the crude product via flash column chromatography. Maintain respiratory protection during silica gel handling to avoid silicosis risks.

G Start Risk Assessment & PPE Donning Hood Fume Hood Setup (Face Velocity > 100 fpm) Start->Hood Verify Controls Reagents Weighing Reagents (2-Aminopyridine + 2-Methoxybenzaldehyde) Hood->Reagents Containment Reaction Reaction Execution (Green Solvent / Ultrasonication) Reagents->Reaction Closed System Transfer Workup Aqueous Workup & Product Isolation Reaction->Workup Cool & Quench Disposal Waste Segregation (Solid vs. Liquid) Workup->Disposal Protocol Compliance

Fig 1: Operational safety and synthesis workflow for 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine.

Spill Management & Disposal Plan

A robust safety protocol must account for accidental exposure and end-of-life chemical disposal.

Immediate Spill Response:

  • Solid Spills : Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the powder with a damp absorbent pad, then carefully scoop the material using a non-sparking tool into a hazardous waste container.

  • Liquid Spills (Solution) : Apply an inert absorbent material (e.g., vermiculite). Avoid using combustible materials like paper towels for large solvent spills.

  • Decontamination : Wash the affected area with a 10% bleach solution or an appropriate solvent, followed by soap and water, to ensure the complete degradation of residual imidazopyridine derivatives.

Waste Disposal Segregation:

  • Solid Waste : Contaminated gloves, weighing boats, and silica gel must be placed in a clearly labeled "Solid Hazardous Waste" bag.

  • Liquid Waste : Segregate organic extracts into "Non-Halogenated Waste" unless halogenated solvents (e.g., dichloromethane) were strictly required during the workup. Mixing incompatible solvents can lead to dangerous exothermic reactions.

References

1.[2] ChemSrc. "38922-83-7_CAS号:38922-83-7_2-(2-Methoxyphenyl ... - cas号查询". 2.[3] ACS Omega. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities". 3.[1] PMC (NIH). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents". 4.[4] RSC Publishing. "Hydromagnesite sheets impregnated with cobalt–ferrite magnetic nanoparticles as heterogeneous catalytic system for the synthesis of imidazo[1,2-a]pyridine scaffolds".

Sources

© Copyright 2026 BenchChem. All Rights Reserved.